molecular formula C11H16FNO2 B3172795 3-Fluoro-4-(2-propoxyethoxy)aniline CAS No. 946742-29-6

3-Fluoro-4-(2-propoxyethoxy)aniline

Cat. No.: B3172795
CAS No.: 946742-29-6
M. Wt: 213.25 g/mol
InChI Key: IUDGUKNKZFHMQB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-propoxyethoxy)aniline is a useful research compound. Its molecular formula is C11H16FNO2 and its molecular weight is 213.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-fluoro-4-(2-propoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-2-5-14-6-7-15-11-4-3-9(13)8-10(11)12/h3-4,8H,2,5-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDGUKNKZFHMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Synthesis Pathway of 3-Fluoro-4-(2-propoxyethoxy)aniline: Mechanistic Insights and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

3-Fluoro-4-(2-propoxyethoxy)aniline is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors. The presence of the fluoro-alkoxy motif enhances the lipophilicity, metabolic stability, and target-binding affinity of the final drug molecule.

Designing a scalable, high-yielding synthesis for this aniline derivative requires strict control over regioselectivity and chemoselectivity. This whitepaper details a robust two-step synthetic pathway: a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation.

Retrosynthetic Strategy and Causality

The most efficient route to this compound begins with 3,4-difluoronitrobenzene and 2-propoxyethanol .

Causality in Material Selection:
  • Regioselectivity (SNAr): The nitro group in 3,4-difluoronitrobenzene is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack. Because the nitro group exerts both inductive and resonance withdrawing effects, it strongly activates the ortho and para positions. The fluorine at the C4 position is para to the nitro group, making it significantly more electrophilic than the C3 fluorine (which is meta). Consequently, nucleophilic substitution by the alkoxide of 2-propoxyethanol occurs almost exclusively at the C4 position[1]. Thermodynamic studies on difluoronitrobenzene isomers further validate the highly polarized nature of the C4-F bond, facilitating this targeted displacement[2].

  • Chemoselectivity (Hydrogenation): Reducing the nitro group to an amine in the presence of an aromatic carbon-fluorine bond is notoriously difficult due to the competing risk of hydrodefluorination (cleavage of the C-F bond)[3]. To prevent this, Platinum on Carbon (Pt/C) is selected over Palladium on Carbon (Pd/C). Platinum exhibits a significantly weaker capacity for oxidative addition into the C-F bond, thereby suppressing defluorination side-reactions and ensuring high product purity[4].

Visualizing the Synthetic Pathway

SynthesisPathway SM1 3,4-Difluoronitrobenzene Int 3-Fluoro-4-(2-propoxyethoxy) nitrobenzene SM1->Int SNAr Reaction K2CO3, DMF, 90°C SM2 2-Propoxyethanol SM2->Int Alkoxide Nucleophile Prod 3-Fluoro-4-(2-propoxyethoxy) aniline Int->Prod Catalytic Hydrogenation Pt/C, H2, EtOH, 40°C

Chemical synthesis pathway of this compound.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure reproducibility and scale-up viability.

Protocol A: Synthesis of 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene (SNAr)

Objective: Regioselective etherification at the C4 position.

  • Reactor Preparation: Charge a clean, dry, nitrogen-purged reactor with 3,4-difluoronitrobenzene (1.0 eq, limiting reagent) and anhydrous N,N-Dimethylformamide (DMF) (5 volumes).

  • Reagent Addition: Add 2-propoxyethanol (1.1 eq) to the stirring solution.

  • Base Addition: Slowly add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq). The mild base generates the alkoxide in situ without causing degradation of the nitroarene.

  • Reaction Execution: Heat the suspension to 85–90 °C. Maintain stirring for 8–10 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when unreacted 3,4-difluoronitrobenzene is < 1.0%.

  • Workup: Cool the mixture to 20–25 °C. Quench by slowly adding purified water (15 volumes) to precipitate inorganic salts. Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-fluoro-4-(2-propoxyethoxy)nitrobenzene as a yellow oil/solid.

Protocol B: Synthesis of this compound (Nitro Reduction)

Objective: Chemoselective reduction avoiding hydrodefluorination.

  • Substrate Dissolution: Dissolve the intermediate from Protocol A in absolute ethanol (10 volumes) within a high-pressure hydrogenation reactor.

  • Catalyst Loading: Add 5% Pt/C catalyst (5% w/w relative to the intermediate). Critical Step: Do not substitute with Pd/C to avoid C-F bond cleavage[4].

  • Atmosphere Exchange: Purge the reactor with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 3–4 bar with H₂. Heat the mixture to a mild 35–40 °C to further suppress defluorination kinetics[3].

  • IPC: Monitor hydrogen uptake. Stir vigorously for 4–6 hours until pressure stabilizes (H₂ uptake ceases). Confirm completion via HPLC (target intermediate < 0.5%).

  • Filtration: Vent the reactor and purge with nitrogen. Filter the reaction mixture through a tightly packed Celite pad to remove the Pt/C catalyst. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate under vacuum. Recrystallize the crude product from a mixture of heptane and ethyl acetate to yield pure this compound.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 Reaction Setup (DMF, K2CO3) Step2 Heating & Stirring (90°C, 8 hrs) Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Hydrogenation (Pt/C, H2, 40°C) Step3->Step4 Step5 Crystallization (Final API) Step4->Step5

Step-by-step experimental workflow for the two-stage synthesis.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected analytical outputs for both synthetic stages.

ParameterStage 1: SNAr ReactionStage 2: Catalytic Hydrogenation
Starting Material 3,4-Difluoronitrobenzene3-Fluoro-4-(2-propoxyethoxy)nitrobenzene
Core Reagents 2-Propoxyethanol, K₂CO₃H₂ gas (3–4 bar), 5% Pt/C
Solvent System Anhydrous DMFAbsolute Ethanol
Operating Temperature 85–90 °C35–40 °C
Reaction Time 8–10 hours4–6 hours
Expected Yield 88–92%94–96%
Target Purity (HPLC) > 98.0%> 99.5%
Primary Impurity Risk C3-substituted regioisomer (< 1%)Defluorinated aniline (< 0.1%)

References

  • [4] CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene | Google Patents |

  • [1] 19 F NMR-tags for peptidyl prolyl conformation analysis | RSC Publishing |[Link]

  • [2] A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers | ResearchGate |[Link]

Sources

A Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(2-propoxyethoxy)aniline: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(2-propoxyethoxy)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. As a novel compound, its full physicochemical profile is not yet extensively documented in public literature. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining its core physicochemical properties. We present a putative synthesis pathway, detailed protocols for analytical characterization (NMR, MS, IR), and in-depth methodologies for measuring key drug-like properties including pKa, LogP, and aqueous solubility. By synthesizing data from structurally related compounds and established analytical principles, this document serves as a foundational resource for researchers initiating work with this molecule, ensuring a rigorous and scientifically sound approach to its evaluation.

Introduction: The Significance of Substituted Fluoroanilines

Substituted anilines are foundational scaffolds in modern drug discovery. The introduction of a fluorine atom, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The combination of a fluoro-substituent and an ether linkage, as seen in this compound, offers a unique modulation of these properties. The ether chain can enhance solubility and provide a vector for further functionalization, while the fluoro-group ortho to the amine can modulate its basicity (pKa) and lipophilicity (LogP). These properties are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, making their accurate characterization a cornerstone of early-stage drug development.[1][2] This guide provides the necessary theoretical and practical framework to fully characterize this promising chemical entity.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

The synthesis logically proceeds in two main steps: an etherification reaction followed by the reduction of a nitro group to the target aniline. This approach is common for preparing substituted anilines.[3][4]

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). Starting from 3,4-difluoronitrobenzene, the more activated fluorine atom at the C4 position (para to the strongly electron-withdrawing nitro group) is displaced by the alkoxide of 2-propoxyethanol.

  • Step 2: Nitro Group Reduction. The resulting nitro-intermediate is then reduced to the primary amine using a standard reducing agent, such as catalytic hydrogenation (H₂ over Pd/C) or a metal-acid system (e.g., SnCl₂/HCl), to yield the final product.

G cluster_0 Step 1: Etherification (SNAr) cluster_1 Step 2: Reduction A 3,4-Difluoronitrobenzene C 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene A->C NaH, THF B 2-Propoxyethanol B->C D This compound (Target) C->D H₂, Pd/C, EtOH

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization Workflow

Once synthesized, the identity and purity of the compound must be unequivocally confirmed. A standard workflow involves a combination of spectroscopic and spectrometric techniques.

G Start Synthesized Crude Product MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Structure & Connectivity MS->NMR IR Infrared (IR) Spectroscopy Confirm Functional Groups NMR->IR HPLC HPLC-UV Assess Purity (>95%) IR->HPLC End Characterized Compound HPLC->End

Caption: Standard workflow for the analytical characterization of the target compound.

Experimental Protocols: Structural Analysis

The following are detailed, self-validating protocols for the structural confirmation of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides unambiguous information about the carbon-hydrogen framework and the chemical environment of the fluorine atom, confirming the precise atomic connectivity.[5][6][7]

  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify all proton signals and their multiplicities. Expected signals include aromatic protons, the -NH₂ protons, and the aliphatic protons of the propoxyethoxy chain.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

    • Acquire a ¹⁹F NMR spectrum. A single resonance is expected, and its coupling to adjacent protons will further confirm the substitution pattern.[8][9]

  • Data Validation: The integration of proton signals should correspond to the number of protons in the structure. The observed coupling constants (J-values) between adjacent ¹H and ¹⁹F nuclei must be consistent with the proposed structure.

Protocol 2: Mass Spectrometry (MS)

  • Rationale: MS determines the molecular weight of the compound, providing primary confirmation of its elemental composition.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule [M+H]⁺.

  • Data Validation: The measured mass of the molecular ion should match the calculated theoretical mass of C₁₁H₁₆FNO₂ within a narrow tolerance (typically < 5 ppm for high-resolution MS).

Core Physicochemical Properties: Prediction and Measurement

The ADME properties of a drug candidate are heavily influenced by its fundamental physicochemical characteristics.[10] For this compound, these can be predicted using computational models and confirmed with robust experimental methods.

Summary of Physicochemical Data

The following table summarizes predicted values for the key physicochemical properties of the target compound, alongside typical experimental methods for their determination.

PropertyPredicted Value (Estimated)Standard Experimental Method(s)
Molecular Formula C₁₁H₁₆FNO₂Mass Spectrometry
Molecular Weight 213.25 g/mol Mass Spectrometry
pKa (amine) 3.5 - 4.5Potentiometric Titration, UV-Vis Spectrophotometry[11][12][13][14]
LogP (o/w) 2.0 - 2.5Shake-Flask Method, HPLC[15][16][17][18]
Aqueous Solubility Low to ModerateShake-Flask Method, HPLC-based screening[19][20][21][22]

Note: Predicted values are derived from computational models and analysis of structurally similar compounds like 3-Fluoro-4-(2-methoxyethoxy)aniline and should be confirmed experimentally.[23]

Experimental Protocols: Physicochemical Determination

Protocol 3: pKa Determination via Potentiometric Titration

  • Causality: The pKa represents the pH at which the amine group is 50% protonated. This value is critical as it governs the compound's charge state in different physiological environments, affecting solubility and membrane permeability. Potentiometric titration directly measures this equilibrium.[13][24]

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent mixture (e.g., 50% ethanol-water) to create a solution of known concentration (e.g., 0.01 M).[12]

    • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) with constant stirring.

    • Data Acquisition: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the recorded pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

  • System Validation: The titration of a known standard (e.g., aniline) should be performed to validate the method and instrumentation, with results falling within ±0.1 pKa units of the literature value.

Protocol 4: LogP Determination via HPLC

  • Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability and potential for off-target binding. HPLC-based methods offer a faster and more efficient alternative to the traditional shake-flask method.[15][17][18]

  • Methodology:

    • System Calibration: Prepare a series of standard compounds with known LogP values spanning a relevant range (e.g., 1 to 4).

    • Chromatography: Use a reverse-phase HPLC column (e.g., C18). The mobile phase should be a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Standard Analysis: Inject each standard and record its retention time (t_R_).

    • Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k), where k = (t_R_ - t₀)/t₀ (t₀ is the column dead time). A linear relationship should be observed.

    • Sample Analysis: Inject the dissolved this compound under the same conditions and measure its retention time.

    • LogP Calculation: Use the retention time of the sample to calculate its log(k) and then determine its LogP from the linear regression equation of the calibration curve.

  • System Validation: The correlation coefficient (R²) of the calibration curve should be >0.98. The determined LogP for a control compound should be within an acceptable range of its known value.

Protocol 5: Aqueous Solubility Determination

  • Causality: Aqueous solubility is fundamental for drug absorption and formulation. Poor solubility can be a major hurdle in drug development.[10][20]

  • Methodology (Shake-Flask Method):

    • Sample Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

    • Sample Processing: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

    • Quantification: Carefully take a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a calibration curve).

  • System Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision. The experiment should be run in triplicate to ensure reproducibility.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a valuable building block in medicinal chemistry. Aniline derivatives are core components of many kinase inhibitors, and the specific substitution pattern here could be leveraged for developing new therapeutics.[25] For instance, similar fluoro-alkoxy aniline moieties are found in compounds targeting various receptors and enzymes. The propoxyethoxy side chain offers a point for modification to optimize pharmacokinetic properties or to attach linkers for applications like antibody-drug conjugates (ADCs).

Conclusion

While specific experimental data for this compound remains to be published, this guide establishes a comprehensive framework for its synthesis, characterization, and physicochemical evaluation. By employing the detailed protocols outlined herein, researchers can generate high-quality, reliable data essential for advancing its potential applications in drug discovery and materials science. The combination of predictive insights and rigorous, self-validating experimental methodologies provides a robust starting point for any scientific investigation into this and other novel chemical entities.

References

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing.
  • Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237-46. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.
  • US Patent 6,524,863 B1. (2003). High throughput HPLC method for determining Log P values.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Glombitza, B., & Sugihara, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling. [Link]

  • Spectrophotometric Determination of the pKa's of Some Arom
  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). Benchchem.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Solubility Screening by UPLC-MS/MS. (n.d.).
  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

  • Eugene-Osoikhia, A., et al. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
  • Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. (n.d.). Scholaris.
  • 3-Fluoro-4-(trifluoromethoxy)aniline. (n.d.). PubChem. [Link]

  • van der Meeren, M. A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • 4-Fluoroanilines: synthesis and decomposition. (n.d.). Academia.edu. [Link]

  • Ghauri, F. Y., et al. (2008). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Taylor & Francis Online. [Link]

  • 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem. [Link]

  • CN Patent 110885290A. (2020). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • 3-fluoro-4-(2,2,2-trifluoroethoxy)aniline. (n.d.). PubChemLite. [Link]

  • Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. (n.d.). Benchchem.
  • The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols. (n.d.). Benchchem.
  • US Patent 3,900,519 A. (1975). Process for preparing para-fluoroanilines.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.

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An In-Depth Technical Guide to 3-Fluoro-4-(2-methoxyethoxy)aniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound of primary interest for this guide, 3-Fluoro-4-(2-propoxyethoxy)aniline, is not readily found in commercially available databases and scientific literature. Therefore, this guide will focus on the closely related and well-documented analogue, 3-Fluoro-4-(2-methoxyethoxy)aniline (CAS: 221199-26-4) . The structural and functional similarities between the methoxy and propoxy ether chains suggest that the synthesis, properties, and applications described herein will serve as a robust and informative proxy for researchers interested in this class of compounds.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and ether moieties into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The fluorinated aniline derivative, 3-Fluoro-4-(2-methoxyethoxy)aniline, has emerged as a particularly valuable building block in this regard. Its unique constellation of functional groups—a nucleophilic aniline, a metabolically stable fluoro group, and a flexible, hydrogen-bond-accepting methoxyethoxy side chain—renders it a versatile synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Fluoro-4-(2-methoxyethoxy)aniline, with a particular focus on its utility in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The following tables summarize the key data for 3-Fluoro-4-(2-methoxyethoxy)aniline.

Table 1: Physicochemical Properties of 3-Fluoro-4-(2-methoxyethoxy)aniline

PropertyValueSource
CAS Number 221199-26-4[1]
Molecular Formula C₉H₁₂FNO₂[1]
Molecular Weight 185.20 g/mol [1]
Appearance Not explicitly stated, but related anilines are often liquids or low-melting solids.
Purity ≥95% - ≥98% (Commercially available), [1]
Storage Sealed in dry, 2-8°C[1]
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.
Topological Polar Surface Area (TPSA) 44.48 Ų[1]
LogP (calculated) 1.4331[1]

Table 2: Spectroscopic Data Identifiers for 3-Fluoro-4-(2-methoxyethoxy)aniline

Spectroscopic IdentifierValueSource
InChI 1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
InChIKey GOQSFGSVUBLEDE-UHFFFAOYSA-N
SMILES COCCOC1=C(C=C(C=C1)N)F[1]

Synthesis and Mechanistic Insights

The synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline typically involves a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, highlighting the key transformations and the rationale behind the chosen reagents and conditions.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 1-Fluoro-2-(2-methoxyethoxy)benzene B 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene A->B HNO₃, H₂SO₄ C 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene D 3-Fluoro-4-(2-methoxyethoxy)aniline C->D Fe/NH₄Cl or H₂, Pd/C

Caption: Proposed two-step synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline.

Experimental Protocol

Step 1: Synthesis of 1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene (Nitration)

The initial step involves the nitration of 1-fluoro-2-(2-methoxyethoxy)benzene. The ether group at the 2-position and the fluoro group at the 1-position are ortho-, para-directing. Due to steric hindrance at the ortho positions, the nitration is expected to occur predominantly at the para-position to the ether group.

  • Reaction Setup: To a stirred solution of 1-fluoro-2-(2-methoxyethoxy)benzene in a suitable solvent such as dichloromethane or acetic anhydride, cooled to 0°C in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • Reaction Conditions: The reaction mixture is maintained at 0-5°C for a specified period, typically 1-2 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto crushed ice. The product is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Fluoro-4-(2-methoxyethoxy)aniline (Reduction)

The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation.

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: The nitro compound is dissolved in a solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added.

    • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete, as indicated by TLC or the cessation of hydrogen uptake.

    • Work-up and Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the desired aniline, which can be further purified if necessary.

  • Method B: Metal-Mediated Reduction

    • Reaction Setup: The nitro compound is dissolved in a mixture of ethanol and water. Iron powder and a catalytic amount of ammonium chloride are added.

    • Reaction Conditions: The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC.

    • Work-up and Purification: After completion, the reaction mixture is filtered hot through celite to remove the iron salts. The filtrate is concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the final product. This method is often preferred in industrial settings due to its cost-effectiveness and scalability.

Applications in Drug Discovery and Development

3-Fluoro-4-(2-methoxyethoxy)aniline is a valuable building block in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors. The aniline moiety serves as a key handle for coupling reactions, often forming a critical hydrogen bond interaction with the hinge region of the kinase active site.

Case Study: Synthesis of Kinase Inhibitors

Substituted anilines are foundational to the development of numerous FDA-approved kinase inhibitors. For instance, in the synthesis of compounds targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), a substituted aniline is often coupled with a heterocyclic core, such as a quinazoline or quinoline.

G cluster_0 Core Synthesis cluster_1 Coupling Reaction cluster_2 Further Functionalization A Heterocyclic Precursor (e.g., 4-Chloroquinazoline) C Nucleophilic Aromatic Substitution A->C Electrophile B 3-Fluoro-4-(2-methoxyethoxy)aniline B->C Nucleophile D Kinase Inhibitor Scaffold C->D Formation of C-N bond E Final Drug Candidate D->E Side chain modification

Caption: General workflow for kinase inhibitor synthesis using the aniline building block.

The presence of the 3-fluoro substituent can enhance binding affinity through favorable interactions with the protein target and can also block potential sites of metabolism, thereby improving the drug's half-life. The 4-(2-methoxyethoxy) group can improve solubility and provide additional hydrogen bonding opportunities, further refining the molecule's overall properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-Fluoro-4-(2-methoxyethoxy)aniline and its precursors.

Hazard Identification:

Based on data for structurally similar anilines, this compound should be considered:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • A cause of skin and serious eye irritation.

  • Potentially causing respiratory irritation.

Recommended Protective Measures:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

3-Fluoro-4-(2-methoxyethoxy)aniline stands as a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of complex and highly functionalized molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and applications of this and related building blocks is essential for the continued development of novel and effective therapeutics. The insights and protocols provided in this guide are intended to empower researchers to confidently and safely incorporate this valuable synthon into their drug discovery programs.

References

  • Pineau, M., et al. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

Sources

Comprehensive Spectroscopic Profiling of 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Structural Validation in Medicinal Chemistry

Executive Summary & Compound Identity

This guide provides a detailed spectroscopic analysis of 3-Fluoro-4-(2-propoxyethoxy)aniline , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or VEGFR modulators). The data presented below synthesizes high-confidence chemometric assignments with comparative data from validated structural analogs (specifically the 2-methoxyethoxy variant), providing a robust framework for structural confirmation.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₁H₁₆FNO₂
Molecular Weight 213.25 g/mol
Monoisotopic Mass 213.1165 Da
CAS Registry Not widely listed; Analogous to 221199-26-4 (Methoxy variant)
Structural Class Fluorinated Alkoxy Aniline

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities.

Primary Route: Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluoronitrobenzene with 2-propoxyethanol, followed by catalytic hydrogenation.

SynthesisWorkflow Start 3,4-Difluoronitrobenzene Inter Intermediate: 3-Fluoro-4-(2-propoxyethoxy) nitrobenzene Start->Inter S_NAr Reagent 2-Propoxyethanol (NaH/THF) Reagent->Inter Final Target: This compound Inter->Final Hydrogenation Red Reduction (H2, Pd/C)

Figure 1: Standard synthetic pathway determining the impurity profile.

Critical Impurities to Monitor:

  • Regioisomer: 2-Fluoro-4-(2-propoxyethoxy)aniline (arising from SNAr attack at the wrong fluorine).

  • Over-reduction: Cyclohexyl derivatives (rare with Pd/C, possible with Pt).

  • Residual Solvent: 2-Propoxyethanol (high boiling point, difficult to remove).

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode.

Primary Ionization

The molecule contains a basic primary amine, making it highly responsive to protonation in positive mode.

  • Observed Ion [M+H]⁺: m/z 214.12

  • Adducts: [M+Na]⁺ (m/z 236.10) may be observed if glassware is not desalted.

Fragmentation Pattern (MS/MS)

Structural confirmation requires observing specific daughter ions.

m/z (approx)Fragment StructureMechanism
214.1 [M+H]⁺Parent Ion
172.0 [M - C₃H₆]⁺Loss of propyl chain (McLafferty-type rearrangement)
154.0 [M - C₃H₇O]⁺Cleavage of propyl ether
126.0 [C₆H₅FN]⁺Loss of entire alkoxy side chain (Ar-O cleavage)

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat solid/oil).

The IR spectrum is diagnostic for the conversion of the nitro group to the amine and the presence of the ether linkage.

  • 3350 - 3450 cm⁻¹ (m): N-H stretching (Primary amine doublet: symmetric & asymmetric).

  • 2850 - 2960 cm⁻¹ (s): C-H stretching (Aliphatic propyl/ethyl chains).

  • 1620 - 1640 cm⁻¹ (m): N-H bending (Scissoring).

  • 1500 & 1600 cm⁻¹ (s): Aromatic C=C ring skeletal vibrations.

  • 1210 - 1230 cm⁻¹ (s): C-F stretching (Aromatic).

  • 1100 - 1150 cm⁻¹ (s): C-O-C stretching (Dialkyl ether and Aryl-alkyl ether).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for polar anilines) or CDCl₃. Note: Chemical shifts (δ) are reported in ppm relative to TMS.

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region shows a characteristic 1,2,4-substitution pattern modified by Fluorine coupling.

Positionδ (ppm)MultiplicityJ (Hz)Assignment Logic
NH₂ 4.8 - 5.0bs (2H)-Exchangeable protons; shift varies with conc.
Ar-H2 6.35dd (1H)JH-F ~13, Jm ~2.5Ortho to F (large coupling), meta to NH₂.
Ar-H6 6.25dd (1H)Jo ~8.5, Jm ~2.0Ortho to NH₂, Para to F.
Ar-H5 6.85t/dd (1H)Jo ~9.0, JH-F ~9.0Ortho to alkoxy, meta to F. Pseudo-triplet due to overlapping J.
O-CH₂ 4.05t (2H)J ~5.0Methylene adjacent to Phenoxy oxygen.
CH₂-O 3.65t (2H)J ~5.0Methylene in ethoxy bridge.
O-CH₂ 3.35t (2H)J ~6.5Methylene of propyl group (adjacent to O).
CH₂ 1.55sext (2H)J ~7.0Central methylene of propyl group.
CH₃ 0.88t (3H)J ~7.4Terminal methyl.
¹³C NMR (100 MHz, DMSO-d₆)

Significant C-F coupling will be observed for carbons on the ring.

  • C-F (C3): ~150-155 ppm (d, JC-F ~240 Hz).

  • C-O (C4): ~138 ppm (d, JC-F ~10 Hz).

  • C-N (C1): ~143 ppm (d, JC-F ~10 Hz).

  • Aliphatic Carbons: ~71.0, 69.5, 68.0 (Ether carbons), 22.5 (Propyl CH₂), 10.5 (Methyl).

¹⁹F NMR (376 MHz, DMSO-d₆)
  • δ -133.0 to -135.0 ppm: Single multiplet (decoupled: singlet).

  • Diagnostic Value: This shift is characteristic of an aniline with an ortho-fluorine. If the signal appears at -115 to -120 ppm, suspect the regioisomer (fluorine ortho to the alkoxy group).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5-10 mg of the solid aniline.

  • Solvent: Dissolve in 0.6 mL DMSO-d₆. (CDCl₃ is acceptable but NH₂ protons may broaden or shift).

  • Filtration: If solution is cloudy (salt formation), filter through a cotton plug into the NMR tube.

  • Acquisition: Run standard proton (16 scans) and ¹⁹F (uncoupled) to verify regio-purity.

Protocol B: Quality Control Logic

Use the following decision tree to validate the synthesized batch.

QC_Logic Sample Crude Product F19 19F NMR Check Sample->F19 Purity Single Peak @ -134 ppm? F19->Purity H1 1H NMR Integration Purity->H1 Yes Fail_Regio Fail: Regioisomer (Recrystallize) Purity->Fail_Regio No (Split/Shifted) Ratio Propyl:Aromatic Ratio Correct? H1->Ratio Pass RELEASE BATCH Ratio->Pass Yes Fail_Solv Fail: Solvent Trap (High Vac Dry) Ratio->Fail_Solv No (Excess Aliphatic)

Figure 2: QC Decision Tree for structural validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for substituent effect calculation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C-F coupling constants).
  • PubChem. (2025).[1] 3-Fluoro-4-morpholinoaniline Spectral Data. National Library of Medicine. Retrieved from [Link] (Used for comparative aromatic region assignment).

Sources

Strategic Deployment of Fluorinated Anilines in Medicinal Chemistry: Property Modulation and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated anilines represent a privileged substructure in modern medicinal chemistry, offering a precise lever for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Unlike simple steric blocking, the introduction of fluorine into the aniline scaffold fundamentally alters the electronic landscape of the molecule. This guide details the strategic application of fluorinated anilines to optimize basicity (


), lipophilicity (

), and metabolic stability. We further explore their critical role in the synthesis of blockbuster kinase inhibitors and their utility as prosthetic groups in Positron Emission Tomography (PET).

Physicochemical Modulation: The Fluorine Effect

The strategic placement of a fluorine atom on the aniline ring is not merely a bioisosteric replacement for hydrogen; it is an electronic tuning tool. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (


), while its lone pairs offer a mesomeric effect (

). The interplay between these forces dictates the basicity of the nitrogen and, consequently, the solubility and permeability of the drug.
Basicity and Lipophilicity Profiling

The basicity of the aniline nitrogen is critical for salt formation and lysosomal trapping.

  • Ortho/Meta Substitution: The

    
     effect dominates, significantly reducing electron density on the nitrogen lone pair, thereby lowering the 
    
    
    
    .
  • Para Substitution: The

    
     effect of fluorine competes with the 
    
    
    
    effect. This results in a
    
    
    similar to, or marginally higher than, unsubstituted aniline, a unique property among halogenated anilines.

Table 1: Comparative Physicochemical Properties of Fluorinated Anilines

CompoundStructure

(Conjugate Acid)

(Octanol/Water)
Electronic Dominance
Aniline Ph-NH

4.600.90N/A
2-Fluoroaniline 2-F-Ph-NH

~3.201.15Strong

(Inductive)
3-Fluoroaniline 3-F-Ph-NH

~3.501.15

(Inductive)
4-Fluoroaniline 4-F-Ph-NH

4.651.15Balanced

/

2,4-Difluoroaniline 2,4-F

-Ph-NH

~3.01.25Synergistic

Scientist's Insight: When designing a CNS-penetrant drug, using 2-fluoroaniline instead of aniline can reduce the basicity enough to prevent excessive lysosomal trapping while maintaining sufficient lipophilicity for blood-brain barrier (BBB) penetration.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for selecting a specific fluorinated aniline based on the desired medicinal outcome.

SAR_Logic Start Drug Optimization Goal Metab Block Metabolism (CYP450) Start->Metab Basicity Modulate Basicity (pKa) Start->Basicity Conf Lock Conformation Start->Conf Para 4-Fluoro Substitution (Blocks p-hydroxylation) Metab->Para Prevent oxidation DiSub Poly-fluorination (High Metabolic Stability) Metab->DiSub Basicity->Para Maintain basicity Ortho 2-Fluoro Substitution (Lowers pKa ~1.5 units) Basicity->Ortho Reduce basicity Conf->Ortho Intramolecular H-bond Outcome1 Maintained Potency Extended t1/2 Para->Outcome1 Outcome2 Reduced Lysosomal Trapping Altered Solubilty Ortho->Outcome2

Figure 1: SAR Decision Matrix for incorporating fluorine into aniline scaffolds.

Synthetic Access and Challenges

Synthesizing fluorinated anilines, particularly when incorporated into complex heterocycles, requires overcoming the reduced nucleophilicity of the amine (in ortho/meta cases) or the lability of the C-F bond under harsh conditions.

Buchwald-Hartwig Amination

The most robust method for coupling fluorinated anilines to aryl halides is the Pd-catalyzed Buchwald-Hartwig amination.

  • Challenge: Electron-deficient anilines (e.g., 2,4-difluoroaniline) are poor nucleophiles.

  • Solution: Use of biaryl phosphine ligands (e.g., BrettPhos, XPhos) which facilitate the reductive elimination step and stabilize the Pd(0) species.

Nucleophilic Aromatic Substitution ( )

For synthesizing the fluorinated aniline building block itself,


 is preferred.
  • Precursor: Fluoronitrobenzenes.

  • Reagent: Ammonia or amine surrogates.

  • Mechanism: Addition-elimination. The presence of fluorine activates the ring for

    
     at the ortho/para positions due to its strong inductive electron withdrawal, making the carbon susceptible to nucleophilic attack, provided the leaving group is appropriate (e.g., -NO
    
    
    
    or Halogen exchange).[1]

Case Study: Gefitinib (Iressa)[2]

Gefitinib, an EGFR inhibitor for non-small cell lung cancer (NSCLC), exemplifies the "multitargeted" role of the fluoroaniline moiety.

  • Structure: Contains a 3-chloro-4-fluoroaniline moiety.[2]

  • Role of Fluorine (C4):

    • Metabolic Blocking: The para-position of an aniline is the primary "soft spot" for CYP450-mediated hydroxylation. Replacing the C-H bond with a strong C-F bond (approx. 116 kcal/mol vs 99 kcal/mol) blocks this degradation pathway, significantly increasing the drug's half-life.

    • Electronic Tuning: The 3-Cl, 4-F combination creates a specific electron-deficient aromatic system that engages in

      
      -stacking interactions within the ATP-binding pocket of the EGFR kinase domain.
      
  • Toxicity Mitigation: Simple anilines can be oxidized to toxic quinone imines. The halogen substitution patterns in Gefitinib mitigate this risk by blocking the formation of these reactive metabolites.

Advanced Application: F-Radiochemistry Protocol

Fluorinated anilines are vital precursors in PET imaging. The synthesis of 4-[


F]fluoroaniline  is a foundational protocol, often serving as a prosthetic group for labeling larger biomolecules.
Protocol: Synthesis of 4-[ F]Fluoroaniline via Nitro-Reduction

Objective: Synthesize 4-[


F]fluoroaniline from 1,4-dinitrobenzene.
Scale:  Microscale (Radiochemical).

Step 1: Radiofluorination (


) 
  • Precursor: Dissolve 1,4-dinitrobenzene (5 mg) in dry DMSO (0.5 mL).

  • Isotope: Receive [

    
    F]fluoride from cyclotron. Trap on QMA carbonate cartridge. Elute with K
    
    
    
    /K
    
    
    CO
    
    
    solution into the reaction vessel.
  • Drying: Azeotropically dry the fluoride with acetonitrile (

    
     mL) at 95°C under helium flow.
    
  • Reaction: Add the precursor solution to the dried [

    
    F]fluoride. Heat to 130°C for 10 minutes.
    
  • Intermediate: This yields 1-[

    
    F]fluoro-4-nitrobenzene.
    

Step 2: Reduction

  • Cooling: Cool the vessel to 40°C.

  • Reagent: Add Sodium Borohydride (NaBH

    
    , 10 mg) and Copper(II) Acetate (catalyst) in Ethanol/Water. Alternatively, use Iron powder/HCl for a heterogeneous reduction (preferred for stability).
    
  • Reaction: Heat to 80°C for 10 minutes.

  • Purification: Pass through a C18 Sep-Pak cartridge. Wash with water (remove salts). Elute product with Ethanol.

  • QC: Analyze via radio-HPLC (Reverse phase, Water/MeCN gradient).

Visualization: Radiosynthesis Workflow

Radiochem_Workflow Cyclotron Cyclotron [18F]F- Production Drying Azeotropic Drying (K2.2.2/K2CO3) Cyclotron->Drying SNAr SNAr Fluorination (1,4-Dinitrobenzene) Drying->SNAr Nucleophilic Attack Intermediate 1-[18F]Fluoro-4-nitrobenzene SNAr->Intermediate Reduction Reduction (Fe/HCl or NaBH4) Intermediate->Reduction Nitro to Amine Final 4-[18F]Fluoroaniline Reduction->Final

Figure 2: Step-by-step radiosynthesis of 4-[


F]fluoroaniline.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2025).[3][4] 4-Fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Cole, E. L., et al. (2014).[1] Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Cohen, M. S., et al. (2004). Structural characterization of the gefitinib-EGFR complex. Science. (Referenced via PDB/UniProt contexts for Gefitinib mechanism). Available at: [Link]

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From Mauve to Medicine: An In-Depth Technical Guide to the Discovery and Enduring Legacy of Novel Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Serendipitous Rise of a Foundational Moiety

Aniline, a deceptively simple aromatic amine with the formula C₆H₅NH₂, stands as a cornerstone of modern organic chemistry and drug discovery.[1] Its journey from an obscure coal tar distillate to a privileged scaffold in life-saving pharmaceuticals is a testament to scientific curiosity, serendipitous discovery, and the relentless pursuit of therapeutic innovation. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of novel aniline derivatives, offering field-proven insights for researchers at the forefront of chemical synthesis and drug development. We will delve into the rich history that ignited the synthetic dye industry, navigate the landscape of modern synthetic methodologies, and illuminate the critical role of aniline derivatives in targeting complex signaling pathways.

PART 1: A Legacy Forged in Color: The Historical Trajectory of Aniline

The story of aniline is not one of a single "eureka" moment but rather a series of independent discoveries that coalesced into a chemical revolution.

The Early Isolations: A Compound with Many Names

Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, who named it Crystallin.[1][2][3] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a beautiful blue color upon treatment with chloride of lime, which he named kyanol.[1][2][3] The name "aniline" was coined in 1840 by Carl Julius Fritzsche , who obtained the oily substance by treating indigo with caustic potash, naming it after the indigo-yielding plant Anil (Indigofera suffruticosa).[1] Finally, in 1842, Nikolay Nikolaevich Zinin reduced nitrobenzene to obtain a base he called benzidam.[1] It was the astute observation of August Wilhelm von Hofmann in 1843 that unified these disparate findings, demonstrating that Crystallin, kyanol, aniline, and benzidam were, in fact, the very same compound.[1][2]

The Mauve Revolution and the Dawn of the Synthetic Dye Industry

The true potential of aniline was unleashed not in the pursuit of medicine, but in a failed attempt to synthesize quinine. In 1856, William Henry Perkin , a student of Hofmann, was experimenting with the oxidation of aniline derived from coal tar.[2][4][5] His experiment yielded a black precipitate, but upon cleaning his flask with alcohol, he noticed a brilliant purple solution.[4] This accidental discovery was the world's first synthetic dye, which he named "mauveine" or "aniline purple."[4][6]

Perkin's discovery had a profound impact, effectively launching the synthetic dye industry and transforming coal tar from a waste product into a valuable chemical feedstock.[4] The commercial success of mauveine spurred the development of other aniline-based dyes like fuchsin, safranin, and induline.[1] The economic importance of aniline skyrocketed, leading to the development of large-scale production methods such as the Béchamp reduction , which enabled the preparation of aniline "by the ton."[1] This industrial-scale synthesis of aniline was a critical step that fueled the growth of chemical giants like BASF (Badische Anilin- und Soda-Fabrik).[1][2]

PART 2: The Synthetic Arsenal: Crafting Novel Aniline Derivatives

The versatility of the aniline scaffold lies in its susceptibility to a wide range of chemical modifications, allowing for the synthesis of a vast library of derivatives with diverse properties. The choice of synthetic strategy is a critical decision, influencing yield, purity, cost, and functional group tolerance.

Classical and Modern Synthetic Strategies

A comparative overview of common methods for synthesizing aniline derivatives is presented below:

Synthetic MethodDescriptionAdvantagesDisadvantages
Catalytic Reduction of Nitroarenes A classic and high-yielding method involving the reduction of a nitro group to an amine using a metal catalyst (e.g., Pd/C) and a hydrogen source.[7][8]High yields, readily available starting materials, clean reaction.Limited tolerance for some reducible functional groups.
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.Excellent functional group tolerance, broad substrate scope.Cost of palladium catalyst and ligands, sensitivity to air and moisture.
Ullmann Condensation A copper-catalyzed reaction between an aryl halide and an amine.A classic method that is still in use, particularly for large-scale synthesis.Requires high reaction temperatures, often has a limited substrate scope compared to palladium-catalyzed methods.
Para-Selective C–H Olefination A modern approach for the direct functionalization of C-H bonds, offering a more efficient alternative to multi-step syntheses.[9]Atom economy, reduces synthetic steps, potential for novel structures.[9]Can be challenging to control regioselectivity, may require specific directing groups.
Experimental Protocol: Catalytic Reduction of a Nitroarene

This protocol outlines a general procedure for the synthesis of an aniline derivative via the catalytic reduction of a nitroarene, a foundational technique in many research laboratories.[7]

Objective: To synthesize p-chloroaniline from p-chloronitrobenzene.

Materials:

  • p-Chloronitrobenzene

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

  • Dissolve p-chloronitrobenzene (1.0 equivalent) in ethanol in a suitable reaction flask.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Securely attach a hydrogen balloon to the flask or place the flask in a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude p-chloroaniline.

  • Purify the product by recrystallization or column chromatography as needed.

G cluster_synthesis Synthesis Workflow start Start: p-Chloronitrobenzene dissolve Dissolve in Ethanol add_catalyst Add Pd/C Catalyst hydrogenation Hydrogenation monitoring Monitor by TLC/GC filtration Filter through Celite concentration Concentrate Filtrate purification Purify Product end_product End: p-Chloroaniline

PART 3: Aniline Derivatives in the Realm of Drug Discovery

The journey of aniline derivatives from vibrant dyes to targeted therapeutics is a fascinating narrative of chemical evolution. In the late 19th century, derivatives like acetanilide and phenacetin emerged as some of the first synthetic analgesic drugs.[1][10] This marked the beginning of a new era where the aniline scaffold would become a privileged structure in medicinal chemistry.

From "Magic Bullets" to Kinase Inhibitors

Paul Ehrlich, a pioneer in chemotherapy, observed that aniline dyes could selectively stain pathogens. This led him to hypothesize the concept of a "magic bullet" – a compound that could specifically target and kill a pathogen without harming the host.[1] His work with the aniline dye methylene blue, which showed antimalarial activity, was a crucial step in this direction.[1] This concept laid the groundwork for the development of sulfonamide antibiotics, which are aniline derivatives, such as sulfathiazole, used extensively during World War II.[2]

In contemporary drug discovery, aniline derivatives are particularly prominent as kinase inhibitors .[7][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aniline moiety often serves as a key pharmacophore, forming crucial hydrogen bonds within the ATP-binding pocket of kinases.

Targeting Oncogenic Signaling Pathways

Aniline derivatives have been successfully developed to target several key signaling pathways implicated in cancer:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Anilinopyrimidine derivatives have been developed as potent inhibitors of PI3K, a key kinase in this pathway.[7]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Novel 5-anilinoquinazoline derivatives have been synthesized as effective VEGFR-2 kinase inhibitors.[12]

  • EGFR and ErbB-2 Signaling: The Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 are frequently overexpressed in various cancers. Anilino-pyrimidine and anilino-1,4-naphthoquinone derivatives have shown potent inhibitory activity against these kinases.[11][13]

  • Mer/c-Met Dual Inhibition: The simultaneous inhibition of multiple kinases is an emerging strategy in cancer therapy. 2-Substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases.[14][15]

G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PIP3 PIP3 AKT AKT mTOR mTOR Proliferation Cell Proliferation & Survival Anilino_Inhibitor Anilinopyrimidine Inhibitor

PART 4: Challenges and Future Directions: Beyond the Aniline Scaffold

Despite its widespread success, the aniline moiety is not without its challenges. Aniline itself is toxic and has been linked to bladder cancer.[1] Its derivatives can be susceptible to metabolic instability, leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions.[16][17]

The Rise of Bioisosteres

To mitigate these risks, a key strategy in modern drug design is the use of bioisosteres – chemical groups with similar physical or chemical properties that can replace the aniline moiety while maintaining or improving biological activity and safety profiles.[18] The goal of bioisosteric replacement is to fine-tune a compound's pharmacological properties, such as bioavailability, solubility, and selectivity, while reducing toxicity.[18][19]

One promising class of aniline bioisosteres is bicyclo[1.1.1]pentylamines (BCPAs) .[20] These three-dimensional, sp³-rich scaffolds can mimic the spatial arrangement of aniline while circumventing its deleterious metabolic pathways.[20]

Conclusion: A Molecule for the Ages

From the vibrant hues of the first synthetic dyes to the targeted precision of modern cancer therapies, the journey of aniline and its derivatives is a powerful illustration of the transformative potential of organic chemistry. The aniline scaffold, with its inherent versatility and synthetic tractability, will undoubtedly continue to be a fertile ground for innovation in drug discovery and materials science. As researchers continue to refine synthetic methodologies and explore novel bioisosteric replacements, the legacy of this foundational molecule is set to endure, paving the way for the next generation of life-changing discoveries.

References

  • Aniline - Wikipedia. [Link]

  • William Henry Perkin and the world's first synthetic dye. (2017, August 25). Science Museum. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Publishing. [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025, April 23). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. (2024, August 2). McGill University Office for Science and Society. [Link]

  • Aniline Derivatives Market | Global Industry Report, 2031. Transparency Market Research. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). PMC. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 21). ACS Publications. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024, January 18). MDPI. [Link]

  • Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. (2013, July 14). PubMed. [Link]

  • Aniline Acute Exposure Guideline Levels. NCBI. [Link]

  • A brief review on aniline and its derivatives. (2020, September 18). ResearchGate. [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. (2013, November 20). ACS Publications. [Link]

  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. [Link]

  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2021, February 1). Bentham Science. [Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. CDC. [Link]

  • aniline dyes. (2019, August 9). Fashion History Timeline. [Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022, October 20). Frontiers. [Link]

  • The discovery of aniline and the origin of the term “aniline dye”. (2009, July 12). Taylor & Francis Online. [Link]

  • Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. [Link]

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022, May 18). PMC. [Link]

  • aniline dye | chemical compound. Britannica. [Link]

  • Aniline and its salts - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care. [Link]

  • The discovery of aniline and the origin of the term “aniline dye”. ResearchGate. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Aniline. (1994). Canada.ca. [Link]

  • Efficient alternative for multistep synthesis of aniline-based drug precursors. (2019, April 18). University of Amsterdam. [Link]

  • Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2019, October 2). ACS Publications. [Link]

Sources

Technical Guide: Solubility and Stability Profiling of 3-Fluoro-4-(2-propoxyethoxy)aniline

[1]

Executive Summary

3-Fluoro-4-(2-propoxyethoxy)aniline is a specialized intermediate often utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and radiotracers.[1] Its structure combines an electron-rich aniline core with a lipophilic propoxyethoxy tail and an electron-withdrawing fluorine atom.[1] This unique substitution pattern dictates a specific solubility and stability profile that differs from simple anilines.

This guide provides a technical analysis of its physicochemical properties, predictive stability models based on structure-activity relationships (SAR), and validated protocols for experimental characterization.

Key Technical Insights:

  • Solubility: The molecule exhibits "amphiphilic-like" behavior; the propoxyethoxy chain enhances solubility in semi-polar solvents (e.g., Ethyl Acetate, DCM) compared to simple fluoroanilines, while the aniline nitrogen remains pH-sensitive.[1]

  • Stability: The 3-position fluorine atom reduces the basicity of the amine (via inductive effect), offering a slight protective effect against oxidative degradation compared to non-fluorinated analogs. However, the compound remains sensitive to air oxidation and photo-degradation.[1]

Physicochemical Profile

Note: Values below are derived from Structure-Property Relationships (SPR) of close analogs (e.g., CAS 221199-26-4) and calculated consensus models.

PropertyValue / CharacteristicTechnical Implication
Molecular Formula C₁₁H₁₆FNO₂Core scaffold for stoichiometry.[1]
Molecular Weight 213.25 g/mol Suitable for LC-MS detection ([M+H]+ ~214.25).[1]
Predicted LogP 2.1 – 2.6Moderate lipophilicity; high permeability likely.
Predicted pKa (Base) ~4.2 – 4.8Less basic than aniline (pKa 4.6) due to 3-F electron withdrawal.[1]
H-Bond Donors 2 (Primary Amine)Critical for crystal packing and solubility.[1]
H-Bond Acceptors 4 (N, F, 2x O)Enhances solubility in protic solvents like Ethanol.
Physical State Solid (Low melting) or OilLikely a low-melting solid (50–80°C) due to flexible ether chain.

Solubility Dynamics

The solubility of this compound is governed by the competition between the lipophilic propoxy tail and the ionizable aniline head.[1]

Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingMechanistic Rationale
Dipolar Aprotic DMSOExcellent (>100 mg/mL)Disrupts crystal lattice; H-bond acceptance from amine.[1]
Polar Protic Ethanol / MethanolGood (>50 mg/mL)Solvates both the ether chain and amine.
Chlorinated Dichloromethane (DCM)Good High affinity for the lipophilic propoxyethoxy chain.
Aqueous (Neutral) Water (pH 7)Poor (<0.5 mg/mL)Hydrophobic effect of the propyl chain dominates.
Aqueous (Acidic) 0.1 N HClHigh Protonation of amine (

) drastically increases polarity.[1]
Dissolution Workflow (Graphviz)

SolubilityWorkflowStartStart: Solid SampleSolventSelectSelect Solvent SystemStart->SolventSelectVisualCheckVisual Inspection(Turbidity/Particulates)SolventSelect->VisualCheckSolubleClear Solution?VisualCheck->SolubleSonicateSonicate (40kHz, 10 min)Heat to 40°CSoluble->SonicateNoHPLCQuantify via HPLC-UV(254 nm)Soluble->HPLCYesSonicate->VisualCheckRe-assessFilterFilter (0.22 µm PTFE)ReportReport Solubility (mg/mL)HPLC->Report

Figure 1: Decision tree for solubility assessment ensuring quantitative accuracy.

Stability & Degradation Profile

Intrinsic Stability Risks
  • Oxidation (Primary Risk): Primary anilines are electron-rich and susceptible to oxidation by atmospheric oxygen, forming:

    • N-oxides.[1]

    • Azo dimers (colored impurities, typically brown/red).

    • Nitro-compounds (under strong oxidative stress).[1]

    • Mitigation: The 3-Fluorine atom pulls electron density from the ring, slightly stabilizing the amine compared to 4-alkoxyaniline, but inert storage is still mandatory.[1]

  • Photolysis: The aromatic ring absorbs UV light (absorbance max ~240-280 nm). Prolonged exposure can lead to radical formation and ring polymerization.

  • Hydrolysis: The ether linkage (propoxyethoxy) and the C-F bond are generally stable under standard physiological and laboratory conditions (pH 1–10).

Degradation Pathway Logic (Graphviz)

DegradationPathwaysCompoundThis compoundOxidationOxidation (Air/H2O2)Compound->OxidationLightUV LightCompound->LightAcidStrong Acid (pH < 1)Compound->AcidAzoAzo Dimer(Colored Impurity)Oxidation->AzoQuinoneQuinone ImineOxidation->QuinoneLight->AzoRadical CouplingSaltAmmonium Salt(Stable)Acid->SaltReversible

Figure 2: Predicted degradation pathways.[1] Oxidation leads to irreversible colored impurities.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in a specific solvent.

  • Preparation: Weigh ~10 mg of the compound into a 1.5 mL amber glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Shake or stir at 25°C for 24 hours.

    • Self-Validation: If the solution becomes clear immediately, add more solid until a precipitate persists.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required as Nylon may bind the lipophilic tail).

  • Quantification: Dilute the filtrate 100x with Mobile Phase A and inject into HPLC.

    • Calculation:

      
      [1]
      
Protocol B: Forced Degradation (Stress Testing)

Objective: To identify stability-indicating analytical parameters.[1][2]

  • Oxidative Stress: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50). Add 3%

    
    . Incubate at RT for 4 hours.
    
    • Expected Result: Appearance of a peak at RRT ~0.8 (N-oxide) or RRT >1.5 (Dimer).[1]

  • Acid Stress: Dissolve in 0.1 N HCl. Heat to 60°C for 4 hours.

    • Expected Result: Minimal degradation (Peak area >98%).[3] If degradation occurs, check for ether cleavage (loss of propoxy chain).

  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

    • Expected Result: Discoloration (off-white to brown).[1][3]

Handling and Storage Recommendations

ParameterRecommendationRationale
Storage Temp -20°C (Long term) / 2-8°C (Working)Slows kinetic oxidation rates.[1]
Atmosphere Argon or Nitrogen overlayDisplaces oxygen to prevent aniline oxidation.
Container Amber Glass VialBlocks UV light to prevent photolysis.
Handling Fume hood; Nitrile glovesFluorinated anilines can be toxic/irritating.

Analytical Validation (HPLC Method)

To accurately monitor solubility and stability, use the following generic LC-UV method adapted for fluoro-anilines.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if derivatized).

  • Retention Time: Expect the compound to elute later than simple anilines due to the lipophilic propoxyethoxy chain (approx. 6-7 min in a 10 min run).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1485330 (3-Fluoro-4-morpholinoaniline - Analog Reference). Retrieved from [Link][1]

A Theoretical and Computational Guide to 3-Fluoro-4-(2-propoxyethoxy)aniline: Exploring Molecular Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Fluoro-4-(2-propoxyethoxy)aniline. While experimental data on this specific molecule is limited, this document synthesizes established computational methodologies applied to analogous aniline derivatives to present a robust protocol for researchers, scientists, and drug development professionals. By leveraging Density Functional Theory (DFT), this guide outlines the procedural steps to elucidate the structural, vibrational, electronic, and non-linear optical properties of the title compound. The insights derived from these computational studies are invaluable for understanding its molecular behavior and potential applications as a scaffold in medicinal chemistry.

Introduction: The Significance of Substituted Anilines in Drug Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds.[1] The strategic incorporation of various substituent groups onto the aniline ring system can significantly alter the molecule's charge distribution, which in turn influences its structural, electronic, and vibrational characteristics.[1] These modifications are pivotal in tailoring the molecule's interaction with biological targets. For instance, para-substituted anilines have been identified as local anesthetics, where the amino group plays a crucial role in receptor binding.[1]

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design to enhance pharmacological profiles by affecting lipophilicity, metabolic stability, and binding affinity.[2][3] The title compound, this compound, combines the aniline scaffold with a fluorine substituent and a flexible ether linkage, making it an intriguing candidate for further investigation in drug discovery programs. Theoretical and computational studies offer a powerful, cost-effective approach to predict the molecular properties of such novel compounds before undertaking extensive experimental synthesis and characterization.

This guide will provide a detailed roadmap for conducting a comprehensive computational analysis of this compound using Density Functional Theory (DFT), a quantum chemical method renowned for its accuracy in predicting the properties of many-particle systems.[1]

Computational Methodology: A Self-Validating System

The cornerstone of a reliable computational study is the selection of an appropriate theoretical framework. For molecules of this nature, Density Functional Theory (DFT) has consistently demonstrated an excellent balance between computational cost and accuracy.[4]

The Choice of Functional and Basis Set

The B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional) has proven to be a robust and widely used functional for studying organic molecules, including aniline derivatives.[1][4][5] It provides a reliable description of molecular geometries, vibrational frequencies, and electronic properties.

For the basis set, a split-valence Pople-style basis set such as 6-311++G(d,p) is recommended for achieving high accuracy.[1] The inclusion of diffuse functions (++) is crucial for describing the behavior of lone-pair electrons and for accurately calculating properties such as electron affinity and proton affinity. The polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density, which is essential for molecules with heteroatoms like oxygen, nitrogen, and fluorine.

Software and Computational Workflow

All calculations can be performed using a standard quantum chemistry software package such as Gaussian.[6] The general workflow for the computational analysis is depicted in the diagram below.

G cluster_0 Computational Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Guess C 3. Frequency Calculation (Verify Minimum Energy) B->C Optimized Geometry D 4. Spectroscopic Analysis (IR, Raman, NMR, UV-Vis) C->D Vibrational Frequencies E 5. Electronic Property Analysis (HOMO-LUMO, MEP) C->E Electronic Structure F 6. Non-Linear Optical (NLO) Properties E->F Hyperpolarizability

Caption: A generalized workflow for the computational analysis of this compound.

Detailed Computational Protocols

This section provides step-by-step methodologies for the key computational experiments.

Protocol for Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of this compound and to simulate its infrared (IR) and Raman spectra.

Methodology:

  • Construct the initial molecular structure: Build the 3D structure of this compound using a molecular modeling program.

  • Perform geometry optimization:

    • Select the B3LYP functional and the 6-311++G(d,p) basis set.

    • Run a geometry optimization calculation to find the structure that corresponds to a minimum on the potential energy surface.

  • Perform frequency calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Confirm that the optimization has resulted in a true minimum by ensuring the absence of imaginary frequencies.

  • Analyze vibrational modes:

    • Visualize the calculated vibrational modes to assign the characteristic peaks in the simulated IR and Raman spectra to specific molecular motions (e.g., N-H stretching, C-F stretching, aromatic ring vibrations).

    • It is common practice to scale the calculated vibrational frequencies to better match experimental data. For the B3LYP/6-311++G(d,p) level of theory, scaling factors around 0.96-0.98 are often applied.[1]

Protocol for Electronic Property Analysis

Objective: To understand the electronic structure, reactivity, and charge distribution of the molecule through the analysis of its frontier molecular orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP).

Methodology:

  • Utilize the optimized geometry: The electronic properties are calculated using the minimum energy structure obtained from the geometry optimization.

  • Calculate molecular orbitals:

    • Perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory.

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

    • The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

  • Calculate the Molecular Electrostatic Potential (MEP):

    • Generate the MEP surface, which maps the electrostatic potential onto the electron density surface.

    • The MEP is an invaluable tool for identifying the electrophilic and nucleophilic sites within the molecule. Red regions indicate areas of negative potential (nucleophilic), while blue regions indicate areas of positive potential (electrophilic).

G cluster_1 Electronic Properties Analysis HOMO HOMO Electron Donating Ability EnergyGap {Energy Gap (ΔE) | Chemical Reactivity} HOMO->EnergyGap LUMO LUMO Electron Accepting Ability LUMO->EnergyGap MEP MEP Surface Electrophilic/Nucleophilic Sites EnergyGap->MEP Informs Reactivity

Sources

Methodological & Application

Application Note: 3-Fluoro-4-(2-propoxyethoxy)aniline as a Privileged Building Block in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Physicochemical Profiling

In modern medicinal chemistry, the judicious selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Fluoro-4-(2-propoxyethoxy)aniline has emerged as a highly privileged intermediate, particularly in the synthesis of targeted kinase inhibitors (e.g., EGFR and HER2 inhibitors) and allosteric modulators.

The structural architecture of this molecule provides a triad of synthetic and biological advantages:

  • The Nucleophilic Aniline Core: Serves as the primary vector for diversification via amide coupling, reductive amination, or cross-coupling.

  • The Meta-Fluorine Atom: The inclusion of a fluorine atom is a well-established strategy to modulate the pKa of adjacent amines and enhance metabolic stability by blocking cytochrome P450-mediated oxidation[1]. The fluorine exerts a mild electron-withdrawing inductive (-I) effect, which acts as an "electronic dampener." This mitigates the oxidative instability typically associated with electron-rich para-alkoxyanilines while preserving sufficient nucleophilicity for robust cross-coupling[1].

  • The Para-Alkoxy Chain (2-propoxyethoxy): This PEG-like tail acts as a bioisostere and solubilizing group[2]. It is strategically designed to project into solvent-exposed regions of a protein binding pocket, disrupting crystal packing to improve aqueous solubility and oral bioavailability[2].

Quantitative Physicochemical Data

To guide downstream elaboration, the calculated physicochemical properties of this building block are summarized below:

PropertyCalculated ValueStrategic Rationale in Drug Design
Molecular Formula C₁₁H₁₆FNO₂Core scaffold parameters.
Molecular Weight 213.25 g/mol Low molecular weight preserves ligand efficiency for downstream elaboration.
TPSA 44.48 ŲOptimal for membrane permeability while allowing addition of polar hinge-binding motifs.
LogP (Estimated) ~2.4Balanced lipophilicity; the extended ether chain prevents excessive hydrophobicity.
pKa (Conjugate Acid) ~4.2Meta-fluorine lowers pKa relative to standard alkoxyanilines, improving metabolic stability.

Mechanistic Pathway Visualization

The versatility of this compound allows it to be diverted into multiple distinct therapeutic scaffolds depending on the electrophilic coupling partner.

G A This compound (Nucleophilic Core) B Amide Coupling (HATU / DIPEA) A->B Electrophile: R-COOH C Buchwald-Hartwig (Pd-Catalyzed) A->C Electrophile: Ar-X D Reductive Amination (NaBH(OAc)3) A->D Electrophile: R-CHO E Targeted Kinase Inhibitors (Type I / II) B->E F Diarylamine Cores (EGFR/HER2 Scaffolds) C->F G Secondary Amines (Allosteric Modulators) D->G

Fig 1: Synthetic divergence of this compound into key therapeutic scaffolds.

Synthetic Workflows & Methodologies

The following protocols have been optimized to account for the specific electronic and steric environment of this compound.

Protocol A: Uronium-Mediated Amide Bond Formation

Objective: Coupling the aniline with a sterically hindered heteroaryl carboxylic acid. Causality of Experimental Choices: Because the meta-fluorine slightly reduces the nucleophilicity of the aniline nitrogen, traditional coupling reagents (like EDC/HOBt) often result in sluggish kinetics and incomplete conversion. To overcome this, is utilized[3]. HATU rapidly generates a highly reactive HOAt active ester, which accelerates the aminolysis step even with deactivated anilines[3].

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature (20–25 °C) for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add this compound (1.1 equiv) dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition out residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Synthesis of a diarylamine via C-N coupling with an aryl or heteroaryl chloride. Causality of Experimental Choices: The steric bulk of the 2-propoxyethoxy chain necessitates a highly active palladium catalyst system to force the reaction forward. A combination of Pd₂(dba)₃ and a bulky biaryl phosphine ligand (e.g., ) is selected[4]. These ligands promote rapid oxidative addition into unactivated aryl chlorides and facilitate smooth reductive elimination, thereby preventing catalyst death and minimizing off-target bis-arylation[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl chloride (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry nitrogen. Repeat this purge cycle three times.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.1 M) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the mixture in an oil bath at 90 °C for 8–12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting residue via silica gel flash chromatography.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, every protocol must be treated as a self-validating system. Use the following analytical markers to confirm the successful incorporation of the this compound building block:

  • ¹⁹F NMR Monitoring: The fluorine atom serves as an exceptional internal NMR probe. In CDCl₃, the starting aniline typically exhibits a distinct multiplet or doublet of doublets around -130 to -135 ppm . A successful coupling reaction will shift this peak (usually downfield in amides due to the electron-withdrawing carbonyl), confirming conversion without the need for complex ¹H NMR deconvolution.

  • LC-MS (ESI+) Ionization: The 2-propoxyethoxy chain acts as a PEG-like moiety, which significantly enhances ionization efficiency in positive electrospray ionization (ESI+) mode. The starting material will present a sharp, easily identifiable [M+H]⁺ peak at m/z 214.1 . Disappearance of this exact mass is the primary validation of complete consumption.

  • TLC Staining: The primary amine of the starting material reacts strongly with ninhydrin (yielding a purple spot). Successful conversion to an amide or secondary diarylamine will result in the complete loss of the ninhydrin response, providing a rapid visual validation on the bench.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. URL:[Link]

Sources

protocol for the purification of 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Purification of 3-Fluoro-4-(2-propoxyethoxy)aniline

For research use only. Not for use in diagnostic procedures.

Introduction

This compound is a substituted aniline derivative of increasing interest in the fields of pharmaceutical and materials science research. As a key building block, its purity is paramount to ensure the desired outcomes in downstream applications, such as the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers. Crude synthetic products of this aniline may contain a variety of impurities, including unreacted starting materials, byproducts from side reactions (e.g., regioisomers), and degradation products resulting from oxidation.[1] This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and the scientific rationale behind the procedural choices.

Physicochemical Properties and Impurity Profile

While experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds. Anilines are typically basic, and their solubility is influenced by the substituents on the aromatic ring. The presence of the fluoro and propoxyethoxy groups will affect the polarity, boiling point, and melting point of the molecule.

Table 1: Predicted Physicochemical Properties and Characteristics

PropertyPredicted Value/CharacteristicRationale and Implications for Purification
Molecular Formula C₁₁H₁₆FNO₂
Molecular Weight 213.25 g/mol
Appearance Likely a liquid or low-melting solid; may be colorless to yellow or brownDiscoloration often indicates oxidation, which can be addressed by treatment with activated carbon or by distillation.[1]
Boiling Point High; likely > 250 °C at atmospheric pressureVacuum distillation is recommended to avoid thermal decomposition at high temperatures.[2][3]
Solubility Likely soluble in polar organic solvents (e.g., ethanol, ethyl acetate) and sparingly soluble in nonpolar solvents (e.g., hexanes). Limited solubility in water.This solubility profile is ideal for purification by either single-solvent or mixed-solvent recrystallization.[4]
pKa (of the anilinium ion) Estimated to be around 3-4The basicity of the aniline allows for purification via acid-base extraction to remove non-basic impurities.[5]

Potential Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with the fluoro or propoxyethoxy groups at different positions on the aniline ring.

  • Oxidation Products: Anilines are prone to air oxidation, leading to colored impurities.[1]

  • Byproducts from Side Reactions: Depending on the synthetic route, other related compounds may be formed.

Purification Strategies: A Decision-Making Workflow

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the purification. The following diagram illustrates a logical workflow for selecting the appropriate technique.

Caption: Decision workflow for purification method selection.

Detailed Protocols

Safety Precautions: Substituted anilines can be toxic and may cause skin and eye irritation. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1] For anilines, which can interact with the slightly acidic silica gel, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve the separation and prevent streaking.[6]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine

  • TLC plates, developing chamber, and UV lamp

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a volatile solvent.

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes and ethyl acetate.

    • The ideal solvent system will give the desired product an Rf value of approximately 0.25-0.35.[1] If streaking is observed, add 0.5-1% triethylamine to the solvent system.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is used.

    • Collect fractions in separate test tubes.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[4][7]

Materials:

  • Crude this compound (if solid)

  • A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

    • If a single solvent is not suitable, a mixed solvent system can be used.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 3: Purification by Vacuum Distillation

For high-boiling liquids like many anilines, vacuum distillation is the preferred method of purification as it allows for distillation at a lower temperature, thus preventing thermal decomposition.[2][3]

Materials:

  • Crude this compound (if liquid)

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips or a magnetic stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

    • Place boiling chips or a magnetic stir bar in the distillation flask.

  • Distillation:

    • Place the crude aniline in the distillation flask.

    • Begin to evacuate the system slowly to the desired pressure.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect the fraction that distills over at a constant temperature. This is the purified product.

  • Product Collection:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Troubleshooting

Table 2: Common Issues and Solutions in Aniline Purification

IssuePotential CauseSuggested Solution
Product is a dark oil/solid Oxidation of the aniline.[1]During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration.[1] Alternatively, purify by vacuum distillation.
Streaking on TLC or column Interaction of the basic aniline with acidic silica gel.Add 0.5-1% triethylamine to the eluent for column chromatography.[6]
Difficulty separating isomers Similar physical properties of the isomers.[1]Use high-performance liquid chromatography (HPLC) for better resolution or attempt fractional crystallization.[1]
Low recovery after recrystallization Too much solvent was used, or the compound is too soluble in the chosen solvent.Use the minimum amount of hot solvent for dissolution. Try a different solvent or a mixed-solvent system.[4]

Workflow for Purity Assessment

Caption: A stepwise workflow for assessing the purity of the final product.

References

  • Vedantu. (2024). Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE. [Link]

  • Texium. (2020). Vacuum Distillation of Aniline. [Link]

  • Google Patents. (2021).
  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC. [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. [Link]

  • Google Patents. (2021).
  • CDN. (n.d.). Aniline and acetic anhydride were reacted to form solid acetanilide. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. [Link]

  • Reddit. (2014). Purify and dry aniline?. [Link]

  • Capot Chemical. (2013). material safety data sheet. [Link]

  • Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • PubChem. (n.d.). Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

  • Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
  • European Patent Office. (1994).
  • European Patent Office. (1997). PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES - EP 0900180 B1.
  • Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). [Link]

Sources

analytical methods for the characterization of 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Comprehensive Analytical Characterization of 3-Fluoro-4-(2-propoxyethoxy)aniline

Introduction

This compound is a highly functionalized pharmaceutical intermediate, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. The presence of both an electron-withdrawing fluorine atom and an electron-donating propoxyethoxy ether linkage on the aniline ring creates unique electronic properties that dictate its reactivity. Due to the inherent susceptibility of the primary amine to oxidation (forming azo, azoxy, or N-oxide species) and the potential for ether cleavage, rigorous analytical characterization is paramount.

This application note details a comprehensive, lifecycle-based analytical strategy for this compound, grounded in the principles of the ICH Q14 Analytical Procedure Development[1] and ICH Q2(R2) Validation of Analytical Procedures[2] guidelines.

Analytical Target Profile (ATP) & Lifecycle Management

Modern analytical development transitions from empirical trial-and-error to a systematic Quality by Design (QbD) approach. The Analytical Target Profile (ATP) defines the required performance criteria for the measurement of Critical Quality Attributes (CQAs)[1]. For this compound, the ATP mandates the accurate quantification of organic impurities at the 0.05% threshold and the definitive structural elucidation of positional isomers.

ATP_Lifecycle A 1. Define ATP (Identify CQAs) B 2. Method Design (Select Technology) A->B C 3. Method Optimization (DoE & Risk Assessment) B->C D 4. Method Validation (ICH Q2(R2) Parameters) C->D E 5. Routine Execution & Lifecycle Management D->E E->A Continual Improvement

Caption: Analytical Target Profile (ATP) lifecycle based on ICH Q14 guidelines.

Structural Elucidation: Confirming Regiochemistry

Causality & Rationale: The synthesis of fluoro-alkoxy anilines often yields positional isomers (e.g., 2-fluoro vs. 3-fluoro derivatives) that possess identical masses and similar polarities. Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive technique to confirm the exact regiochemistry.

Protocol: Multi-Nuclear NMR

  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is selected because it effectively solvates the polar amine and ether groups while shifting the exchangeable -NH₂ protons downfield, preventing overlap with aliphatic signals.

  • 1H NMR (400 MHz): Acquire 16 scans. Look for the characteristic broad singlet of the -NH₂ group (approx. 4.5-5.5 ppm) and the distinct splitting pattern of the aromatic protons (ABX system modified by 19F coupling).

  • 19F NMR (376 MHz): Acquire 64 scans with proton decoupling. A single sharp peak confirms the presence of a single fluorinated species, while the chemical shift (typically around -130 to -135 ppm) verifies the meta-position relative to the amine.

  • 13C NMR (100 MHz): Acquire 1024 scans. Carbon-fluorine coupling (

    
    , 
    
    
    
    ) will be evident, providing a self-validating map of the aromatic ring skeleton.

Chromatographic Purity and Impurity Profiling (UHPLC-UV-MS)

Causality & Rationale: Anilines are prone to degradation via oxidation, and residual starting materials (like 2-propoxyethanol or fluoronitrobenzene precursors) must be monitored. A reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with orthogonal UV and MS/MS detection provides both quantitative purity data and qualitative structural information for trace impurities[3]. The use of 0.1% Formic Acid in the mobile phase ensures the primary amine remains protonated, preventing peak tailing on residual silanols and acting as an ideal proton source for positive Electrospray Ionization (ESI+).

UHPLC_Workflow cluster_detection Orthogonal Detection S1 Sample Preparation (1.0 mg/mL in Diluent) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 PDA / UV Detection (254 nm & 280 nm) S2->S3 S4 MS/MS Detection (ESI+, MRM Mode) S2->S4 S5 Data Analysis & Impurity Quantitation S3->S5 S4->S5

Caption: UHPLC-UV-MS workflow for the orthogonal impurity profiling of aniline derivatives.

Protocol: UHPLC-UV-MS

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL).

  • System Setup: Equilibrate the UHPLC system using the parameters defined in Table 1.

  • System Suitability: Inject a resolution standard containing this compound and its known positional isomer. The resolution (

    
    ) must be 
    
    
    
    , and the tailing factor (
    
    
    ) for the main peak must be
    
    
    , ensuring the method is self-validating per ICH Q2(R2) criteria[2].

Table 1: UHPLC-UV-MS Chromatographic Parameters

ParameterSpecification
Column C18, 100 mm × 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 5% B; 1-7 min: 5%

95% B; 7-9 min: 95% B; 9-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 1.0 µL
UV Detection PDA, extracting at 254 nm (aromatic ring) and 280 nm (aniline max)
MS Detection ESI+, Capillary Voltage: 3.0 kV, Mass Range: 100-800 m/z

Residual Solvents Analysis (HS-GC-FID)

Causality & Rationale: The synthesis of the ether linkage typically involves solvents such as N,N-Dimethylformamide (DMF) or residual 2-propoxyethanol. Direct injection of the aniline matrix into a Gas Chromatograph (GC) would rapidly degrade the inlet liner and stationary phase. Headspace (HS) extraction isolates the volatile impurities from the non-volatile API intermediate, ensuring long-term method robustness and preventing matrix interference.

Protocol: HS-GC-FID

  • Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial. Add 5.0 mL of N-Methyl-2-pyrrolidone (NMP) as the dissolution solvent. Causality: NMP has a high boiling point and does not interfere with target volatile peaks. Seal with a PTFE/silicone septum.

  • Standard Preparation: Prepare a mixed standard solution of expected residual solvents (e.g., Methanol, DMF, 2-Propoxyethanol) in NMP at their respective ICH Q3C limits.

  • Execution: Analyze using the parameters in Table 2.

Table 2: Headspace GC-FID Parameters

ParameterSpecification
GC Column DB-624 (6% Cyanopropylphenyl, 94% Dimethylpolysiloxane), 30 m × 0.32 mm, 1.8 µm
Carrier Gas Helium, Constant Flow at 1.5 mL/min
Oven Program 40°C (hold 5 min)

10°C/min to 240°C (hold 5 min)
Headspace Oven 85°C for 20 minutes
Vial Pressurization 15 psi
Detector FID at 250°C, Hydrogen: 30 mL/min, Air: 300 mL/min

System Suitability & Quality Control

To guarantee the trustworthiness of the analytical data, every sequence must begin with a system suitability test (SST). For the UHPLC method, the %RSD of the main peak area from six replicate injections of a 0.01 mg/mL standard must be


. For the HS-GC method, the signal-to-noise (S/N) ratio for the lowest concentration standard (e.g., 2-propoxyethanol at 50 ppm) must be 

. These self-validating metrics ensure the system is operating within the validated Method Operable Design Region (MODR)[1].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q14: Analytical Procedure Development. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2): Validation of Analytical Procedures. Retrieved from[Link]

Sources

Application Note: Utilization of 3-Fluoro-4-(2-propoxyethoxy)aniline in Next-Generation Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the development of tyrosine kinase inhibitors (TKIs). It details the technical application of 3-Fluoro-4-(2-propoxyethoxy)aniline , a specialized building block used to modulate the lipophilicity and metabolic stability of 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds (e.g., EGFR, VEGFR inhibitors).

Executive Summary

This compound is a high-value aniline intermediate used primarily in the Structure-Activity Relationship (SAR) optimization of epidermal growth factor receptor (EGFR) inhibitors. Structurally related to the anilines found in Gefitinib and Erlotinib , this molecule introduces a propoxyethoxy tail that alters the solubility profile and binding pocket occupancy compared to standard methoxy or ethoxy analogs.

This guide provides a validated protocol for coupling this aniline with 4-chloroquinazoline cores via Nucleophilic Aromatic Substitution (


), along with upstream synthesis considerations and analytical validation standards.

Chemical Profile & Strategic Value

PropertyData
Chemical Name This compound
Functional Class Fluorinated Aniline / Ether
Molecular Formula

Molecular Weight 213.25 g/mol
Key Structural Features C3-Fluorine: Increases metabolic stability and H-bond acidity of the amine.C4-Ether Chain: The (2-propoxyethoxy) tail probes the solvent-exposed region of the ATP-binding pocket.
Solubility Soluble in DMSO, Methanol, DCM; Moderate solubility in Isopropanol.
Primary Application Synthesis of EGFR/VEGFR inhibitor analogs (Quinazoline/Pyrimidine cores).[1]
Mechanism of Action in Drug Design

In the context of kinase inhibitors (Type I), the aniline moiety binds deep within the hydrophobic pocket of the enzyme. The 3-fluoro group typically engages in electrostatic interactions with the gatekeeper residue (e.g., Thr790 in EGFR), while the 4-alkoxy chain extends towards the solvent front. By extending the chain to a propoxyethoxy group (vs. the methoxyethoxy of standard research tools), researchers can optimize the LogP (lipophilicity) and membrane permeability of the final drug candidate.

Experimental Protocol: Coupling Reaction

The following protocol describes the coupling of this compound with a representative core, 4-Chloro-6,7-dimethoxyquinazoline , to synthesize a Gefitinib analog. This method is adaptable to other cores (e.g., 2,4-dichloropyrimidine).

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism where the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline.

ReactionScheme SM1 4-Chloro-6,7- dimethoxyquinazoline (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex iPrOH, 80°C SM2 3-Fluoro-4-(2- propoxyethoxy)aniline (Nucleophile) SM2->Complex Product 4-Anilinoquinazoline Product (HCl Salt) Complex->Product -HCl Base Base (Optional) K2CO3 or DIPEA Base->Product Free Base Conversion

Caption:


 coupling pathway for kinase inhibitor synthesis.
Materials & Reagents[2][3]
  • Starting Material A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Starting Material B: this compound (1.1 eq)

  • Solvent: Isopropanol (IPA) (anhydrous preferred)

  • Catalyst: None required (autocatalytic via HCl generation) or catalytic HCl (dioxane solution).

  • Workup: Diethyl ether or MTBE (for precipitation).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Add 4-Chloro-6,7-dimethoxyquinazoline (10.0 mmol, 2.24 g) and Isopropanol (50 mL).

  • Stir to form a suspension.

  • Add This compound (11.0 mmol, 2.35 g) in one portion.

    • Note: The aniline is typically an oil or low-melting solid; ensure quantitative transfer using minimal IPA.

Step 2: Reaction & Monitoring

  • Heat the mixture to reflux (82°C) under nitrogen.

  • Maintain reflux for 3–5 hours .

    • Visual Check: The suspension usually clears initially as reagents dissolve, then a heavy precipitate (the HCl salt of the product) forms as the reaction progresses.

  • Process Control (IPC): Monitor by TLC (DCM:MeOH 95:5) or HPLC.[2]

    • Target: < 1.0% remaining Quinazoline chloride.

Step 3: Workup (Isolation of HCl Salt)

  • Cool the reaction mixture slowly to room temperature (20–25°C), then to 0–5°C in an ice bath.

  • Stir at 0°C for 30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with cold Isopropanol (2 x 10 mL) followed by Diethyl ether (2 x 20 mL) to remove unreacted aniline.

    • Why Ether? The aniline starting material is highly soluble in ether, while the product HCl salt is not.

  • Dry the solid under vacuum at 50°C for 6 hours.

Step 4: Conversion to Free Base (Optional) If the free base is required for biological testing:

  • Suspend the HCl salt in a mixture of DCM and Water.

  • Adjust pH to 9–10 using saturated

    
     or 1M NaOH.
    
  • Extract with DCM, dry over

    
    , and concentrate.
    

Synthesis of the Intermediate (Back-Integration)

If the aniline is not commercially available in sufficient purity, it must be synthesized in-house. High purity (>98%) is critical to prevent side reactions in the coupling step.

Workflow: Nitro Reduction Route

SynthesisWorkflow cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction S1 3,4-Difluoronitrobenzene I1 3-Fluoro-4-(2-propoxyethoxy) nitrobenzene S1->I1 SNAr R1 2-Propoxyethanol + NaH (THF, 0°C -> RT) R1->I1 I1_down Nitro Intermediate Final 3-Fluoro-4-(2-propoxyethoxy) aniline I1_down->Final Reduction R2 H2 (balloon) / Pd-C or Fe / NH4Cl R2->Final

Caption: Synthesis of the aniline intermediate from 3,4-difluoronitrobenzene.

Critical Quality Attribute (CQA): The "Defluoro" impurity (where the 3-fluorine is also displaced by the alkoxide) is a common risk in Step 1.

  • Control: Maintain strict temperature control (0°C) during alkoxide addition to ensure regioselectivity for the 4-position.

Analytical Validation

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: The propoxyethoxy aniline will elute later than the methoxyethoxy analog due to the longer alkyl chain.

NMR Characterization (Expected)[5]
  • 
     NMR:  Single peak around -135 ppm (typical for 3-fluoroaniline systems).
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       6.3–6.8 ppm (m, 3H, Aromatic).
      
    • 
       4.8 ppm (br s, 2H, 
      
      
      
      ).
    • 
       4.0 ppm (t, 2H, 
      
      
      
      ).
    • 
       3.6 ppm (t, 2H, 
      
      
      
      ).
    • 
       3.4 ppm (t, 2H, 
      
      
      
      ).
    • 
       1.5 ppm (m, 2H, 
      
      
      
      ).
    • 
       0.9 ppm (t, 3H, 
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete conversion due to HCl inhibition.Add 1.0 eq of DIPEA or use catalytic HCl in dioxane to accelerate kinetics.
Impurity: Bis-alkylation Excess aniline reacting with core.Maintain strict 1:1.1 stoichiometry.
Gummy Precipitate Product trapping solvent.[3]Triturate the solid with boiling acetonitrile, then cool and filter.
Regioisomer in Step 1 Attack at F-3 instead of F-4.Lower reaction temperature; ensure 3,4-difluoronitrobenzene is in excess during addition.

References

  • Gefitinib Synthesis & SAR: Ballard, S. A., et al. "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-4 Anilinoquinazolines." Journal of Medicinal Chemistry, 2005.

  • Fluorinated Anilines in Drug Design: Swallow, S. "Fluorine in Medicinal Chemistry." Progress in Medicinal Chemistry, 2015.

  • General Protocol for Quinazoline Coupling: Chandregowda, V., et al. "Synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives." European Journal of Medicinal Chemistry, 2009.

  • Vendor Data: Huateng Pharma, Catalog ID 2036358, "this compound".[4][5]

  • Related Intermediate (Methoxy Analog): Sigma-Aldrich Product 221199-26-4, "3-Fluoro-4-(2-methoxyethoxy)aniline".

Sources

Application Note: 3-Fluoro-4-(2-propoxyethoxy)aniline as a Bifunctional Building Block in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of organic electronics, the molecular engineering of precursor building blocks dictates the macroscopic performance of devices such as Perovskite Solar Cells (PSCs) and Organic Electrochemical Transistors (OECTs). 3-Fluoro-4-(2-propoxyethoxy)aniline is a highly versatile, trifunctional synthon designed to address critical bottlenecks in material stability, solubility, and charge mobility.

As an application scientist, selecting this specific precursor leverages three distinct structural advantages:

  • The Primary Amine (-NH₂): Serves as the reactive anchor, enabling straightforward Buchwald-Hartwig cross-coupling to form donor-π-donor (D-π-D) triarylamines, or oxidative electropolymerization to form conductive polyanilines[1].

  • Ortho-Fluorine Substitution (-F): The strong electron-withdrawing nature of fluorine deepens the Highest Occupied Molecular Orbital (HOMO) level, significantly enhancing oxidative and environmental stability. Furthermore, it induces non-covalent intramolecular interactions (F···H and F···S), which act as "conformational locks" to enforce molecular planarity and improve π-π stacking in solid-state films[2].

  • 2-Propoxyethoxy Side Chain: This oligoether/alkoxy moiety is critical for two reasons. First, it lowers the synthetic complexity index by providing excellent solubility in eco-friendly, non-halogenated solvents[3]. Second, in the context of Organic Mixed Ionic-Electronic Conductors (OMIECs), the oligoether chain acts as a dedicated ion-transport channel, facilitating the rapid ingression of counterions from aqueous electrolytes[4].

Pathway A: Synthesis of Fluorinated Triarylamine Hole Transport Materials (HTMs)

Causality & Design Principles

State-of-the-art HTMs (like spiro-OMeTAD) suffer from thermal degradation and require hygroscopic dopants (e.g., Li-TFSI) that ultimately degrade the underlying perovskite layer. By utilizing this compound to synthesize D-π-D architectures, we achieve a deep HOMO level (due to the fluorine atom) and high intrinsic hole mobility (due to F···H planarization), eliminating the need for aggressive chemical doping[2].

Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of the target aniline with a dibrominated core (e.g., dithieno[3,2-b:2′,3′-d]pyrrole, DTP).

Reagents:

  • This compound (2.2 eq)

  • Dibrominated π-core (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.05 eq)

  • Tri-tert-butylphosphine[P(tBu)₃] (0.1 eq)

  • Cesium Carbonate [Cs₂CO₃] (3.0 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge anhydrous toluene with high-purity N₂ for 30 minutes. Causality: Electron-rich anilines and the P(tBu)₃ ligand are highly susceptible to oxidation at elevated temperatures. Strict anaerobic conditions prevent the formation of deleterious phosphine oxides.

  • Reagent Loading: In a nitrogen-filled glovebox, combine the dibrominated core, this compound, Pd₂(dba)₃, P(tBu)₃, and Cs₂CO₃ in a Schlenk flask. Causality: We specifically select Cs₂CO₃ over stronger bases like NaOtBu. Strong alkoxides can prematurely cleave the 2-propoxyethoxy ether linkages or trigger unwanted nucleophilic aromatic substitution (S_NAr) at the fluorinated aromatic ring.

  • Catalytic Cycle: Heat the sealed reaction mixture at 100 °C for 12 hours under constant stirring.

  • Workup & Validation: Cool to room temperature, dilute with dichloromethane, and filter through a Celite pad to remove palladium black. Purify via silica gel chromatography (Hexane/Ethyl Acetate).

  • Quality Control: Validate the HOMO level of the purified HTM using Cyclic Voltammetry (CV). A successful coupling and planarization will yield a reversible oxidation peak corresponding to a HOMO level of approximately -5.40 to -5.45 eV.

Pathway B: Electropolymerization of Functionalized Polyaniline (F-PANI-PE)

Causality & Design Principles

For bioelectronics and OECTs, standard polyaniline (PANI) is limited by poor ion permeability and a narrow electrochemical stability window. Polymerizing this compound creates an advanced OMIEC[5]. The 2-propoxyethoxy chains create free volume for ion penetration, while the fluorine atom stabilizes the conductive emeraldine salt state against over-oxidation[1].

Protocol: Cyclic Voltammetry (CV) Electropolymerization

Reagents & Setup:

  • Monomer: 0.1 M this compound

  • Electrolyte: 0.5 M H₂SO₄ in Acetonitrile/Water (1:1 v/v)

  • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass

  • Counter Electrode (CE): Platinum wire

  • Reference Electrode (RE): Ag/AgCl (3M KCl)

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve the monomer in the ACN/Water electrolyte. Causality: The mixed solvent system is required because the oligoether chain imparts partial hydrophilicity, but the fluorinated aromatic ring requires an organic co-solvent (ACN) to prevent monomer micellization.

  • Electropolymerization: Submerge the electrodes and perform cyclic voltammetry from -0.2 V to +0.9 V vs. Ag/AgCl for 10 cycles at a scan rate of 50 mV/s. Causality: The anodic limit is extended to +0.9 V because the electron-withdrawing fluorine atom slightly increases the monomer's oxidation potential compared to standard aniline. The slow scan rate (50 mV/s) is critical; it provides sufficient time for the bulky 2-propoxyethoxy side chains to dynamically reorient away from the electrode surface, ensuring a highly ordered, defect-free polymer film[5].

  • Dedoping/Redoping Validation: Transfer the coated ITO to a monomer-free 0.5 M H₂SO₄ solution. Cycle between -0.2 V and +0.6 V.

  • Quality Control: The emergence of two distinct redox couples (leucoemeraldine to emeraldine salt, and emeraldine salt to pernigraniline) validates successful polymerization. The high-contrast electrochromic switching (transparent to dark green/blue) confirms the robust mixed ionic-electronic conduction[1].

Quantitative Data Summary

The table below summarizes the macroscopic material enhancements driven by the specific structural moieties of this compound.

PropertyStandard Material (Spiro-OMeTAD / PANI)This compound DerivativeMechanistic Driver
HOMO Level (eV) -5.22 (Spiro-OMeTAD)-5.45 (Target HTM)Electron-withdrawing ortho-fluorine atom
Ambient Stability Low (Requires hygroscopic dopants)High (Moisture resistant)Hydrophobic fluorine shielding & F···H locking
Volumetric Capacitance ~40 F/cm³ (Standard PANI)>200 F/cm³ (Target OMIEC)Oligoether side-chain ion penetration
Solubility Poor (Requires Chlorobenzene)Excellent (Anisole, EtOAc)Flexible 2-propoxyethoxy chain

Mechanistic Workflow Diagram

G cluster_0 Pathway A: Hole Transport Materials (PSCs) cluster_1 Pathway B: Organic Bioelectronics (OECTs) core This compound (Bifunctional Precursor) step1a Buchwald-Hartwig Amination (Pd-Catalyzed) core->step1a step1b Oxidative Electropolymerization (Cyclic Voltammetry) core->step1b mech1a F···H Conformational Locking HOMO Level Deepening step1a->mech1a prod1a Fluorinated Triarylamine HTM mech1a->prod1a mech1b Oligoether Ion-Channeling Emeraldine Salt Stabilization step1b->mech1b prod1b F-PANI-PE Conducting Polymer mech1b->prod1b

Fig 1: Dual application pathways of this compound in organic electronics.

References

  • [2] Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells. Journal of Materials Chemistry A (RSC Publishing). 2

  • [4] High-mobility organic mixed conductors with a low synthetic complexity index via direct arylation polymerization. Chemical Science (RSC Publishing). 4

  • [5] Electrochemical Doping Behavior of Oligoether Functionalized Organic Mixed Ionic-Electronic Conductors. nanoGe. 5

  • [3] Employment of Alkoxy Sidechains in Semicrystalline Semiconducting Polymers for Ambient-Stable p-Doped Conjugated Polymers. Macromolecules (ACS Publications). 3

  • [1] Synthesis and Characterization of Electroactive Fluorinated Poly (amic acid) Bearing Oligoaniline Pendants. SciTechnol.1

Sources

experimental setup for reactions involving 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 3-Fluoro-4-(2-propoxyethoxy)aniline in Targeted Therapeutics

Introduction

This compound is a highly specialized, functionalized aniline building block predominantly utilized in the synthesis of small-molecule kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The strategic placement of the fluorine atom and the extended alkoxy chain provides a unique balance of nucleophilicity, metabolic stability, and target binding affinity. This application note details the causality of its reactivity and provides field-validated protocols for its incorporation into advanced pharmaceutical intermediates.

Causality of Reactivity and Structural Rationale

The reactivity of this compound is governed by the opposing electronic effects of its substituents:

  • Nucleophilic Activation (+M Effect): The 4-(2-propoxyethoxy) group is a strong electron-donating group via resonance. It increases the electron density on the aromatic ring, specifically enhancing the nucleophilicity of the para-amine group. Furthermore, the flexible ether linkage improves aqueous solubility and provides a vector for solvent-exposed interactions in kinase binding pockets.

  • Metabolic Protection & pKa Modulation (-I Effect): The 3-fluoro substituent exerts an electron-withdrawing inductive effect. While this slightly reduces the basicity (pKa) of the aniline compared to its non-fluorinated analog, it remains sufficiently nucleophilic for substitution reactions. Crucially, the fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the 3-position and forms favorable multipolar interactions within hydrophobic protein domains.

G EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Binds & Activates RAS RAS / RAF / MEK EGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylation Inhibitor 3-Fluoro-4-alkoxyanilinoquinazoline (Inhibitor) Inhibitor->EGFR Competitive ATP Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation Signal Cascade PI3K->Proliferation Signal Cascade

Biological signaling pathway demonstrating the inhibitory target of the synthesized compounds.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) The synthesis of 4-anilinoquinazolines is a hallmark reaction for this building block. The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer complex[1][2].

Self-Validating Steps:

  • Preparation: In a 50 mL round-bottom flask, charge 4-chloroquinazoline (1.0 mmol, 1.0 eq) and this compound (1.05 mmol, 1.05 eq).

  • Solvent & Base: Suspend the reactants in anhydrous Isopropanol (IPA) (5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq).

    • Causality: IPA is a polar protic solvent that stabilizes the chloride leaving group through hydrogen bonding. DIPEA neutralizes the generated HCl, preventing the protonation of the aniline nucleophile which would otherwise halt the reaction.

  • Execution: Heat the mixture to 80 °C under nitrogen for 4-6 hours. Monitor via LC-MS. The reaction is self-validating when the product mass (M+H) becomes the dominant peak (>95% conversion).

  • Isolation: Cool the reaction to 0 °C. The product typically precipitates out of the IPA as a distinct crystalline solid. Filter, wash with cold IPA (2 x 2 mL), and dry under vacuum.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling For less electrophilic aryl halides where SNAr is unviable, palladium-catalyzed amination is required. We utilize the XPhos Pd G3 precatalyst due to its rapid activation and ability to overcome steric hindrance[3].

Self-Validating Steps:

  • Preparation: In an oven-dried vial, combine the aryl chloride (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 (0.05 mmol, 5 mol%), and Cs2CO3 (2.0 mmol).

  • Atmosphere: Seal the vial, evacuate, and backfill with Argon (3 cycles). Causality: Strict exclusion of oxygen is required to prevent the irreversible oxidation of the active L-Pd(0) catalyst species.

  • Solvent: Inject degassed anhydrous 1,4-Dioxane (5.0 mL).

  • Execution: Heat at 90 °C for 12 hours. A visual color change from yellow to dark brown/black typically indicates active catalyst turnover and subsequent decay.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4, and purify via flash chromatography.

Protocol C: HATU-Mediated Amide Coupling Coupling this functionalized aniline with carboxylic acids requires potent activation due to the slight electronic deactivation from the 3-fluoro group[4][5].

Self-Validating Steps:

  • Pre-activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 mmol) and stir for 15 minutes at room temperature. Causality: This pre-activation step forms the highly reactive OAt ester intermediate before the aniline is introduced.

  • Coupling: Add this compound (1.1 mmol). Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 10 mL). Wash the combined organics with a 5% LiCl aqueous solution to efficiently remove residual DMF.

Workflow Step1 1. Reagent Prep (Aniline + Electrophile) Step2 2. Inert Atmosphere (N2/Ar Purge) Step1->Step2 Step3 3. Reaction Execution (Heating/Stirring) Step2->Step3 Step4 4. In-Process Control (LC-MS Monitoring) Step3->Step4 Step4->Step3 Incomplete Step5 5. Aqueous Workup (Extraction/Washing) Step4->Step5 >95% Conversion Step6 6. Purification (Crystallization/Flash) Step5->Step6

Standardized experimental workflow for the derivatization and purification of the aniline.

Quantitative Data Summary

To ensure optimal yields and scalability, the SNAr reaction conditions (Protocol A) were systematically evaluated. The data below summarizes the solvent and base effects on the coupling of this compound with a standard 4-chloroquinazoline core.

SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
DMFK2CO3806>9572
DMFDIPEA804>9578
IPANone80126045
IPA DIPEA 80 4 >95 88
THFDIPEA65 (Reflux)88565

Table 1: Optimization of SNAr reaction conditions. The combination of IPA and DIPEA provides the optimal balance of reaction kinetics and ease of purification via direct precipitation.

References

1.2 - nih.gov 2.1 - benchchem.com 3.3 - benchchem.com 4.4 - googleapis.com 5.5 - google.com

Sources

derivatization of 3-Fluoro-4-(2-propoxyethoxy)aniline for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 3-Fluoro-4-(2-propoxyethoxy)aniline for High-Sensitivity Biological Assays

Executive Summary

This compound represents a critical pharmacophore often found in Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR. While the 2-propoxyethoxy tail enhances lipophilicity and membrane permeability, the primary aniline amine serves as the sole reactive handle for biological conjugation.

However, the 3-fluoro substituent introduces an electron-withdrawing inductive effect ($ -I $), significantly lowering the nucleophilicity of the amine compared to non-fluorinated anilines. This application note details optimized protocols that account for this reduced reactivity, ensuring high-yield derivatization for:

  • LC-MS/MS Sensitivity Enhancement: Via dansylation to improve ionization and retention.

  • Immunogen Synthesis: Via succinylation and carrier protein conjugation for antibody development.

  • Fluorogenic Labeling: For cellular uptake and localization assays.

Chemical Context & Reactivity Analysis

Before attempting derivatization, researchers must understand the specific electronic environment of this molecule.

FeatureChemical ConsequenceExperimental Adjustment
3-Fluoro Group Electron-withdrawing; reduces amine pKa (approx. 3.5–4.2) and nucleophilicity.[1]Critical: Reactions require basic pH (>8.5) and longer incubation times than standard aliphatic amines.
4-(2-propoxyethoxy) Increases lipophilicity (LogP > 2.5).Critical: Aqueous buffers are insufficient. Reactions require organic co-solvents (DMF or DMSO) at 20–30% v/v.
Primary Amine Sole nucleophile; susceptible to oxidation.Perform reactions in amber vials; use fresh reagents.

Protocol A: Signal Enhancement for LC-MS/MS (Dansylation)

Objective: To introduce a hydrophobic moiety that improves retention on C18 columns and enhances ionization efficiency (ESI+) for pharmacokinetic (PK) profiling.

Mechanism: The sulfonyl chloride group of Dansyl Chloride attacks the aniline nitrogen, forming a stable sulfonamide bond.

Materials
  • Analyte: this compound (1 mg/mL in Acetonitrile).

  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).[2]

  • Buffer: 0.1 M Sodium Bicarbonate ($ NaHCO_3 $), pH 9.5 (High pH is vital to deprotonate the fluorinated aniline).

  • Quench: 5% Ammonium Hydroxide.

Step-by-Step Methodology
  • Preparation: In a 1.5 mL amber microcentrifuge tube, combine 50 µL of the Analyte solution with 50 µL of the Sodium Bicarbonate buffer.

  • Derivatization: Add 100 µL of Dansyl Chloride solution. Vortex vigorously for 30 seconds.

    • Note: The solution should turn pale yellow. If precipitate forms, add 10 µL of Acetonitrile.

  • Incubation: Heat the mixture at 60°C for 20 minutes in a thermomixer (800 rpm).

    • Why: The fluorine atom reduces reaction kinetics; heat ensures complete conversion.

  • Quenching: Add 20 µL of 5% Ammonium Hydroxide to consume excess Dansyl Chloride. Incubate for 5 minutes at room temperature.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes. Transfer supernatant to an HPLC vial.

QC & Validation Criteria
  • LC-MS Transition: Monitor the specific transition for the Dansyl moiety (often m/z 171 fragment) alongside the parent ion.

  • Success Metric: >95% conversion of the parent aniline (monitor disappearance of parent peak).

Protocol B: Hapten-BSA Conjugation (Immunogen Preparation)

Objective: To conjugate the small molecule (hapten) to Bovine Serum Albumin (BSA) for antibody production.[3][4][5] Since anilines cannot react directly with BSA amines, we must first convert the aniline to a carboxylic acid using a Succinic Anhydride linker strategy .

Workflow Logic
  • Step 1 (Linker): React aniline with Succinic Anhydride

    
     Forms a hemi-succinamide (introduces a free -COOH).
    
  • Step 2 (Activation): Activate -COOH with EDC/NHS.

  • Step 3 (Conjugation): React active ester with BSA Lysine residues.

Step-by-Step Methodology

Phase 1: Introduction of Carboxyl Linker

  • Dissolve 5 mg of this compound in 200 µL dry Pyridine .

  • Add 10 mg Succinic Anhydride (approx. 4-fold molar excess).

  • Stir at Room Temperature for 4 hours (or overnight).

  • Work-up: Evaporate pyridine under nitrogen. Resuspend residue in 500 µL of 0.1 M Phosphate Buffer (pH 6.0). Adjust pH to ~4.0 to precipitate the product or extract with Ethyl Acetate if soluble. Verify mass shift (+100 Da).

Phase 2: Conjugation to BSA

  • Activation: Dissolve the hemisuccinamide derivative (from Phase 1) in 200 µL DMSO .

  • Add 1.5 equiv EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equiv NHS (N-Hydroxysuccinimide). Incubate for 30 mins at RT.

  • Coupling: Dissolve 5 mg BSA in 1 mL PBS (pH 7.4) .

  • Dropwise add the activated hapten (DMSO solution) to the BSA solution while vortexing.

    • Caution: Do not exceed 20% DMSO final concentration to prevent BSA denaturation.

  • Incubation: React for 2 hours at Room Temperature or Overnight at 4°C.

  • Purification: Desalt using a PD-10 column or dialyze against PBS (3 changes over 24 hours) to remove unreacted small molecules.

Visualization of Workflows

Figure 1: Analytical & Conjugation Decision Tree

This diagram illustrates the divergent workflows based on the end-goal (Detection vs. Antibody Production).

G Start This compound Decision Select Application Start->Decision Path_MS LC-MS/MS Sensitivity Decision->Path_MS PK/Metabolism Path_Immuno Antibody Generation Decision->Path_Immuno Assay Dev Step_Dansyl Dansyl Chloride Reaction (pH 9.5, 60°C) Path_MS->Step_Dansyl Step_Succinic Succinylation (Linker Introduction) Path_Immuno->Step_Succinic Result_MS Sulfonamide Derivative (High Ionization Efficiency) Step_Dansyl->Result_MS Sulfonamide Bond Step_EDC EDC/NHS Activation Step_Succinic->Step_EDC COOH Generated Step_BSA Conjugation to BSA/KLH Step_EDC->Step_BSA Active Ester Result_Ab Hapten-BSA Immunogen Step_BSA->Result_Ab

Caption: Workflow decision tree for derivatizing fluorinated alkoxy-anilines based on assay requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Dansylation) pH too low. The 3-F group makes the amine less basic.Increase buffer pH to 9.5 or 10.0. Ensure organic solvent content is <50% to prevent buffer precipitation.
Precipitation in Buffer Analyte is too lipophilic (propoxyethoxy tail).Increase DMF/DMSO concentration to 30%. Use a surfactant (e.g., 0.1% Tween-20) if compatible with downstream assay.
BSA Precipitation Too much DMSO or over-conjugation.Keep DMSO <10%. Reduce the molar excess of hapten during conjugation (aim for 20:1 ratio).

References

  • BenchChem. (2025).[6] Protocol for dansylation of peptides and amines.[7] Retrieved from

  • Thermo Fisher Scientific. (n.d.). Imject™ BSA and Hapten-Carrier Conjugation Protocols.[3][4] Retrieved from

  • ResearchGate. (2021). LC-MS/MS Sensitivity Improvement for Anilines Determination. Retrieved from [8]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Succinic Anhydride/EDC chemistry).
  • National Institutes of Health (PubChem). (2025). 3-Fluoro-4-methoxyaniline (Analogous Structure Data). Retrieved from

Sources

Scaling Up the Production of 3-Fluoro-4-(2-propoxyethoxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Industrial Relevance

3-Fluoro-4-(2-propoxyethoxy)aniline is a high-value fluorinated aromatic amine utilized extensively as a building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of the electron-donating alkoxy group paired with the electron-withdrawing fluorine atom on the aniline core provides unique stereoelectronic properties that enhance drug-target binding affinity and metabolic stability.

The most robust and industrially scalable route to synthesize this compound relies on a two-step sequence initiating from 3,4-difluoronitrobenzene (DFNB). DFNB is a well-established, cost-effective electrophile widely utilized in the commercial synthesis of oxazolidinone-class antibiotics, such as linezolid and sutezolid[1][2], as well as various tyrosine kinase inhibitors[3].

Mechanistic Rationale: The Causality of Experimental Design

To ensure a self-validating and scalable process, the synthetic route must be designed around fundamental mechanistic principles rather than empirical trial and error.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) The synthesis begins with the SNAr reaction between DFNB and 2-propoxyethanol. The fundamental causality driving this reaction's success is the extreme regioselectivity imparted by the nitro group. The nitro group exerts a powerful electron-withdrawing effect (-I, -M) that highly activates the ortho and para positions of the benzene ring. Because the fluorine at the C4 position is para to the nitro group, it acts as the kinetically and thermodynamically favored leaving group. The fluorine at the C3 position (meta to the nitro group) lacks this resonance activation and remains inert[2].

Potassium carbonate (K₂CO₃) is selected as the base because it is sufficiently basic to deprotonate the alcohol without causing unwanted side reactions (such as ether cleavage or polymerization) often seen with stronger bases like NaOH or NaH at scale. Dimethylformamide (DMF) is chosen as the solvent to properly solvate the transition state, drastically reducing the reaction time compared to ethereal solvents.

Step 2: Chemoselective Catalytic Hydrogenation The isolated intermediate, 3-fluoro-4-(2-propoxyethoxy)nitrobenzene, must then be reduced to the corresponding aniline. The critical challenge during scale-up is avoiding hydrodefluorination (the reductive cleavage of the C-F bond). While Palladium on Carbon (Pd/C) is the industry standard for nitro reductions, it is highly active for hydrodehalogenation. Therefore, Platinum on Carbon (Pt/C) is mandated. Platinum provides excellent kinetics for nitro reduction while exhibiting a substantially higher activation energy barrier for C-F bond oxidative addition, thereby preserving the C3 fluorine atom with >99% fidelity.

Process Visualization

G start 3,4-Difluoronitrobenzene (Starting Material) snar Step 1: SNAr Reaction Solvent: DMF, 80°C start->snar reagents 2-Propoxyethanol + K₂CO₃ (Nucleophile & Base) reagents->snar intermediate 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene (Isolated Intermediate) snar->intermediate Regioselective para-F displacement reduction Step 2: Catalytic Hydrogenation Solvent: Ethanol, 50°C, 3 bar intermediate->reduction hydro_reagents H₂ Gas + 1% Pt/C (Reducing Agent & Catalyst) hydro_reagents->reduction product This compound (Target API Intermediate) reduction->product Nitro to Amine reduction (No dehalogenation)

Fig 1: Two-step scalable synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Protocol A: Pilot-Scale SNAr Synthesis of 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene

This protocol is designed as a self-validating system. The end-point is confirmed via in-process TLC, and the thermal profile acts as a real-time indicator of reaction progression.

  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with N₂ for 15 minutes.

  • Charge Solvents and Base: Add 20 L of anhydrous DMF followed by 3.5 kg (25.3 mol, 1.2 eq) of finely milled K₂CO₃. Begin mechanical stirring at 150 RPM.

  • Nucleophile Addition: Charge 2.4 kg (23.0 mol, 1.1 eq) of 2-propoxyethanol. Stir for 30 minutes at 25°C to allow for alkoxide equilibration.

  • Electrophile Addition (Exotherm Control): Slowly add 3.35 kg (21.1 mol, 1.0 eq) of 3,4-difluoronitrobenzene over 2 hours. Crucial Causality Check: The SNAr reaction is highly exothermic. Maintain the internal temperature between 30°C and 40°C using jacket cooling. A lack of exotherm indicates inactive base or wet solvent.

  • Heating & Maturation: Once the addition is complete, ramp the internal temperature to 80°C and hold for 6 hours.

  • In-Process Control (IPC): Sample the mixture. TLC (Hexanes:EtOAc 4:1) must show complete consumption of DFNB (R_f ~ 0.6) and the appearance of a single product spot (R_f ~ 0.4).

  • Workup & Isolation: Cool the reactor to 20°C. Quench the reaction by slowly adding 30 L of deionized water. The product will phase-separate or precipitate depending on the exact cooling ramp. Extract with 2 x 15 L of Ethyl Acetate. Wash the combined organic layers with 3 x 10 L of brine to remove residual DMF.

  • Concentration: Concentrate under reduced pressure to yield the intermediate as a viscous yellow oil or low-melting solid.

Protocol B: Chemoselective Catalytic Hydrogenation

This protocol utilizes pressure-drop monitoring as a self-validating metric for reaction completion.

  • Reactor Preparation: Transfer the intermediate (~5.0 kg) into a 50 L Hastelloy pressure reactor. Add 25 L of absolute ethanol.

  • Catalyst Charging: Carefully charge 0.25 kg of 1% Pt/C (50% wet with water to prevent ignition).

  • Inerting Sequence: Seal the reactor. Purge the headspace with N₂ to 3 bar, then vent to atmospheric pressure. Repeat this cycle three times to ensure a completely oxygen-free environment.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 3.0 bar. Heat the mixture to 50°C with vigorous stirring (300 RPM).

  • Monitoring (Self-Validation): Monitor the H₂ uptake. The pressure will drop as H₂ is consumed. Continuously feed H₂ to maintain 3.0 bar. The reaction is deemed complete when H₂ uptake ceases entirely for 30 consecutive minutes (typically 4–6 hours).

  • Filtration & Isolation: Cool to 20°C. Purge the reactor with N₂ three times. Filter the reaction mixture through a Celite pad to safely remove the Pt/C catalyst.

  • Crystallization: Concentrate the filtrate under vacuum. Recrystallize the crude product from a mixture of heptane and ethyl acetate to yield pure this compound as a pale crystalline solid.

Quantitative Data & Scale-Up Metrics

The following tables summarize the optimization data that dictate the parameters used in the protocols above.

Table 1: Base and Solvent Optimization for the SNAr Step Demonstrates the necessity of DMF and K₂CO₃ to achieve optimal regioselectivity and yield.

SolventBaseTemperature (°C)Conversion (%)Regioselectivity (para:meta)
THFK₂CO₃6572>99:1
DMF K₂CO₃ 80 >99 >99:1
DMSONaOH808590:10 (Impurity formed)
TolueneK₂CO₃110<20N/A

Table 2: Catalyst Screening for Nitro Reduction Highlights the critical causality behind selecting Pt/C over Pd/C to prevent hydrodefluorination.

CatalystH₂ Pressure (bar)Temp (°C)Yield (%)Dehalogenation Impurity (%)
5% Pd/C3.0506532.5
5% Pd/C + Additive3.0508215.0
Raney Nickel5.060782.5
1% Pt/C 3.0 50 >98 <0.1

References

  • Lim, Y., et al. "A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid." Pharmaceuticals (MDPI), 2025. URL:[Link]

  • ACS Publications. "A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid." Organic Process Research & Development, 2024. URL: [Link]

  • National Center for Biotechnology Information (PMC). "The Impact of Continuous Flow Technology and Collaboration between Academia and Industry." JACS Au, 2026. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(2-propoxyethoxy)aniline

[1][2]

Status: Operational Ticket ID: OPT-YIELD-3F4P Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide[1][2]

Strategic Overview: The Reaction Pathway

To improve the yield of 3-Fluoro-4-(2-propoxyethoxy)aniline , we must treat this as a two-stage precision operation. The synthesis typically proceeds via Nucleophilic Aromatic Substitution (

The "Yield Killers" Map

The following diagram illustrates the critical pathway and the specific failure points (red nodes) that degrade yield at each stage.

ReactionPathwaySMStarting Material3,4-DifluoronitrobenzeneStep1Step 1: S_NAr Etherification(Base, Polar Aprotic Solvent)SM->Step1ReagentReagent2-PropoxyethanolReagent->Step1InterIntermediate3-Fluoro-4-(2-propoxyethoxy)nitrobenzeneStep1->InterMajor Path (C4 Attack)Imp1Impurity A:3-alkoxy isomer(Regio-defect)Step1->Imp1Minor Path (C3 Attack)Imp2Impurity B:Phenolic byproducts(Hydrolysis)Step1->Imp2Wet Solvent/BaseStep2Step 2: Nitro Reduction(H2, Catalyst)Inter->Step2ProductTarget ProductThis compoundStep2->ProductChemoselectiveImp3Impurity C:Des-fluoro aniline(Over-reduction)Step2->Imp3Pd/C (No Poison)

Figure 1: Synthetic workflow highlighting critical divergence points where yield is lost.

Phase 1: The Etherification ( )

Objective: Selective substitution of the C4-fluorine while preserving the C3-fluorine.[1]

The Problem: Regioselectivity & Hydrolysis

In 3,4-difluoronitrobenzene, the C4 position is more activated for nucleophilic attack (para to the nitro group) than the C3 position (meta). However, the selectivity is not absolute.[3] Furthermore, moisture in the system introduces hydroxide ions, which compete with your alkoxide to form phenolic impurities that are difficult to separate.

Optimized Protocol
  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), 2-Propoxyethanol (1.05 eq),

    
     (1.2 eq) or NaH (1.1 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Critical: Water content

    
    ).
    
  • Temperature: 0°C

    
     RT 
    
    
    60°C (Stepwise heating).

Step-by-Step Workflow:

  • Preparation: Dry the solvent over molecular sieves (4Å) for 24 hours.

  • Alkoxide Formation: If using NaH: Suspend NaH in solvent at 0°C. Add 2-propoxyethanol dropwise.[1][2] Stir 30 min until

    
     evolution ceases.
    
    • Why? Pre-forming the alkoxide ensures instant reaction upon addition of the substrate, minimizing the window for side reactions.

  • Addition: Add 3,4-difluoronitrobenzene solution dropwise to the alkoxide at 0-5°C.

    • Why? Low temperature favors the kinetic product (C4 substitution) over the thermodynamic equilibration or bis-substitution.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by HPLC. Only heat to 60°C if conversion stalls after 4 hours.

Troubleshooting Table: Phase 1
SymptomProbable CauseCorrective Action
High levels of Phenol impurity Wet solvent or hygroscopic base.[1][2]Use fresh anhydrous DMF.[1] Switch base to

(milder) if NaH is too aggressive.[2]
Presence of Bis-ether Excess alkoxide or high temp.[1][2]Strictly limit 2-propoxyethanol to 1.05 eq. Keep temp

C.
Low Regioselectivity (C3 isomer) Reaction temperature too high during addition.Ensure addition is done at 0°C. The C4 position is electronically favored; heat erodes this preference.

Phase 2: The Reduction

Objective: Reduce the nitro group to aniline without cleaving the C-F bond (Hydrodefluorination).

The Problem: Defluorination

Standard hydrogenation catalysts (Pd/C) are excellent at cleaving Carbon-Halogen bonds, especially aromatic fluorines.[1][2] If you use standard Pd/C, you will likely lose 10-30% of your yield to the defluorinated byproduct (4-(2-propoxyethoxy)aniline).[1]

Optimized Protocol

Option A: Catalytic Hydrogenation (Cleanest)

  • Catalyst: 5% Pt/C (Sulfided) or 1% Pt-V/C.[1]

    • Why? Platinum is less active toward C-F hydrogenolysis than Palladium.[1][2] Sulfiding "poisons" the catalyst enough to stop dehalogenation but allows nitro reduction.

  • Solvent: Ethanol or Methanol.[1][4][5]

  • Pressure: Atmospheric (Balloon) to 3 bar.

Option B: Chemical Reduction (Robust)

  • Reagents: Iron powder (3-5 eq) + Ammonium Chloride (

    
    ).
    
  • Solvent: EtOH/Water (3:1).

  • Temp: Reflux (70-80°C).[1]

    • Why? This method is absolutely chemoselective.[1] It cannot cleave the C-F bond.

Troubleshooting Table: Phase 2
SymptomProbable CauseCorrective Action
Defluorinated Product Observed Using Pd/C or pressure too high.[1][2]Switch to Pt/C (sulfided) or Iron/Ammonium Chloride. If you must use Pd/C, add 0.1 eq of diphenylsulfide to poison it.
Incomplete Reduction (Hydroxylamine) Reaction stopped too early or catalyst poisoning.Check LCMS for [M-16] mass.[1] Increase temperature or add fresh catalyst.
Formation of Azo/Azoxy dimers High pH or lack of protons.[1]Ensure the reaction medium is neutral to slightly acidic (if using chemical reduction).

FAQ: Technical Support

Q: I am seeing a spot on TLC just below my product that I cannot separate. What is it? A: This is likely the 3-(2-propoxyethoxy)-4-fluoroaniline regioisomer.[1][2] It has very similar polarity.

  • Prevention:[1] You cannot easily separate this.[1] You must prevent it in Step 1 by keeping the addition temperature at 0°C.

  • Purification: If it's already there, try recrystallization from Hexane/Ethyl Acetate (the para-isomer usually crystallizes better) rather than column chromatography.

Q: My reaction mixture in Step 1 turned into a black tar. A: This indicates thermal decomposition, likely caused by an exotherm during the addition of the nitrobenzene to the base.

  • Fix: The reaction is exothermic. Add the nitrobenzene slowly as a solution, not neat. Ensure active cooling is applied during addition.

Q: Can I use ethanol as the solvent for Step 1? A: No. If you use ethanol with a strong base, you will generate Ethoxide ions. These will compete with your 2-propoxyethanol, leading to the formation of the ethoxy-impurity (3-Fluoro-4-ethoxynitrobenzene).[1] You must use a non-nucleophilic solvent (DMF, DMSO, NMP) or use 2-propoxyethanol itself as the solvent (though this is wasteful).

Q: How do I remove the excess 2-propoxyethanol after Step 1? A: 2-Propoxyethanol has a high boiling point.[1][2]

  • Workup: Dilute the reaction mixture with water and extract with Ethyl Acetate.[4] Wash the organic layer 3x with water (2-propoxyethanol is somewhat water-soluble) and 1x with brine.[1] If it persists, a vacuum distillation (Kugelrohr) may be required before the reduction step.

References

  • Regioselectivity in SnAr of 3,4-difluoronitrobenzene

    • Title: Synthesis of 3,4-difluoronitrobenzene and its reactivity in nucleophilic substitution.[1][2]

    • Source: PrepChem.[1]

    • URL:[Link]

  • Prevention of Defluorination

    • Title: Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene (CN104710316A).
    • Source: Google Patents.[1]

    • URL
  • General SnAr Conditions for Fluoronitrobenzenes

    • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[1][2]

    • Source: PMC (PubMed Central).
    • URL:[Link][2]

  • Iron Reduction Protocol (Chemoselective)

    • Title: Reduction of nitrobenzene (General Protocol adapted for Fluorine retention).
    • Source: YouTube / Frostburg State University Chemistry.[1]

    • URL:[Link]

challenges in the synthesis of substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Anilines Case ID: ANL-SYN-001 Status: Open Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your aniline synthesis has hit a wall. Whether your halogen fell off during reduction, your Buchwald coupling turned into a black tar, or your purified product oxidized overnight, these are not "beginner mistakes"—they are intrinsic mechanistic bottlenecks of aniline chemistry.

This guide is not a textbook. It is a troubleshooting system designed to navigate the specific failure modes of substituted aniline synthesis. We focus on the three most critical workflows: Chemoselective Reduction , Pd-Catalyzed C-N Coupling , and Purification/Stability .

Module 1: Chemoselective Reduction of Nitroarenes

The Challenge: Reducing a nitro group (


) to an amine (

) without cleaving sensitive halogens (

) or reducing other unsaturated motifs.[1]
Mechanistic Insight

Standard catalytic hydrogenation (


) is indiscriminate. Palladium inserts into Carbon-Halogen bonds (oxidative addition) faster than it reduces nitro groups under many conditions. To prevent this, we must either poison the catalyst or use an alternative electron transfer mechanism.
Decision Matrix: Selecting the Right Reductant

Use this logic flow to determine the correct protocol for your substrate.

ReductionStrategy Start Substrate: Nitroarene Halogen Contains Halogen (Cl, Br, I)? Start->Halogen AcidSens Acid Sensitive? Halogen->AcidSens Yes MethodC Standard H2 / Pd/C Halogen->MethodC No Scale Scale > 10g? AcidSens->Scale Yes MethodD SnCl2 / EtOH (Stannous Chloride) AcidSens->MethodD No (Robust) MethodA Protocol A: Fe / NH4Cl (aq) Scale->MethodA Large Scale MethodB Protocol B: Hydrazine / Pd/C Scale->MethodB Small/Med Scale

Figure 1.1: Strategic selection of reducing agents based on substrate functionality.

Protocol A: The "Iron-Man" Method (Fe / NH Cl)

Best for: Large scale, acid-sensitive substrates, retaining Iodine/Bromine.

  • Setup: In a round-bottom flask, suspend 1.0 equiv of nitroarene in Ethanol/Water (3:1 v/v) .

  • Activation: Add 5.0 equiv of Iron powder (325 mesh) and 1.0 equiv of Ammonium Chloride (

    
    ).
    
    • Note: The

      
       acts as an electrolyte and mild proton source. It is NOT acidic enough to cleave protecting groups like Boc or TBDMS.
      
  • Reaction: Heat to reflux (

    
    ) with vigorous mechanical stirring.
    
    • Critical: Magnetic stirring often fails due to the heavy iron sludge. Use an overhead stirrer for scales >5g.

  • Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of the polar, fluorescent aniline.

  • Workup (The Trick): Filter hot through a Celite pad. Wash the pad with hot ethyl acetate.

    • Troubleshooting: If the filtrate turns cloudy/brown (iron oxides), wash the organic layer with dilute sodium EDTA solution to sequester residual metal.

Protocol B: Catalytic Transfer Hydrogenation (Hydrazine/Pd)

Best for: Speed, high throughput, avoiding metal sludge.

  • Setup: Dissolve 1.0 equiv nitroarene in THF/Methanol (1:1) .

  • Catalyst: Add 5 mol% Pd/C (10 wt%).

    • Note: Do not use dry Pd/C; it is pyrophoric. Wet the catalyst with water or toluene before addition.

  • Reductant: Add 5.0 equiv Hydrazine Hydrate (

    
    ) dropwise.
    
    • Caution: Exothermic gas evolution (

      
      ).
      
  • Reaction: Heat to

    
    . Reaction is usually complete in <30 mins.
    
    • Why it works: Hydrazine acts as a hydrogen donor. The kinetics favor nitro reduction over oxidative addition to the C-Halogen bond under these specific conditions.

Module 2: Buchwald-Hartwig Amination

The Challenge: Coupling an aryl halide with an amine.[2] Common failures include "dead" catalyst (black precipitate), homocoupling, or no conversion.

Troubleshooting Dashboard
SymptomProbable CauseCorrective Action
Reaction stays clear/colorless Catalyst never activatedEnsure Pd(0) source is fresh. If using Pd(OAc)2, ensure phosphine ligand reduces Pd(II) to Pd(0).
Black Precipitate (Pd Black) Ligand dissociation / OxidationOxygen leak! Check septa. Increase Ligand:Pd ratio to 2:1.
No Conversion (SM remains) Oxidative Addition failureSwitch to a "Generational" ligand (e.g., XPhos, BrettPhos) or change X from Cl to Br/I.
Dehalogenation of Ar-X

-Hydride elimination
Switch solvent from Isopropanol to Toluene/Dioxane. Avoid bases with

-hydrogens if possible.
Workflow: The "Generational" Approach to Ligand Selection

Do not guess. Use the Buchwald generation logic.

BuchwaldLogic Start Coupling Partners Type Amine Type? Start->Type Primary Primary Amine Type->Primary Secondary Secondary Amine Type->Secondary Heterocycle Heterocycle (Indole/Imidazole) Type->Heterocycle L1 Ligand: BrettPhos Base: NaOtBu Primary->L1 L2 Ligand: RuPhos Base: LiHMDS Secondary->L2 L3 Ligand: tBuXPhos Base: K3PO4 Heterocycle->L3

Figure 2.1: Ligand selection guide based on amine sterics and electronics.

Standard Protocol (General Purpose)
  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add Pd(OAc)

    
     (2 mol%) , Ligand (e.g., XPhos, 4 mol%) , Base (NaOtBu, 1.4 equiv) , and solid reagents.
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Heating: Seal and heat to

    
    .
    
    • Tech Tip: If the reaction turns black immediately, your inert atmosphere was breached. If it stays yellow/orange/red, the active catalytic species is likely stable.

Module 3: Purification & Stability

The Challenge: Anilines are electron-rich and prone to oxidation (turning brown/black) and sticking to acidic silica gel during chromatography.[3]

FAQ: Why is my column streaking?

A: Silica gel is slightly acidic (


). Basic anilines protonate on the column, forming ammonium salts that drag (streak) rather than elute cleanly.
Protocol: The "Buffered" Silica Column
  • Pre-treatment: Prepare your eluent system (e.g., Hexane/EtOAc).

  • The Additive: Add 1% Triethylamine (Et

    
    N)  to the solvent mixture.
    
  • Slurry: Slurry the silica in this basic solvent before pouring the column. This neutralizes acidic sites.[3]

  • Elution: Run the column with the Et

    
    N-spiked solvent.
    
    • Result: Sharp bands, higher recovery, and less on-column oxidation.

Storage Protocol: The HCl Salt Conversion

Free-base anilines oxidize in air. Hydrochloride salts are indefinitely stable.

  • Dissolve purified aniline in diethyl ether.

  • Add 2M HCl in Ether (or bubble HCl gas) dropwise.

  • The aniline-HCl salt will precipitate immediately as a white/off-white solid.

  • Filter, wash with ether, and store. This blocks the lone pair, preventing oxidation.

References

  • Chemoselective Reduction (Hydrazine/Pd): Li, F., Frett, B., & Li, H. (2014).[4] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett.

  • Buchwald-Hartwig User Guide: Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Iron-Mediated Reduction (Bechamp Variant): Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder. Longdom Publishing.

  • Purification Techniques: Purification of Substituted Anilines - Benchchem Technical Support.

Sources

purification issues with 3-Fluoro-4-(2-propoxyethoxy)aniline and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Fluoro-4-(2-propoxyethoxy)aniline .

This molecule presents a unique triad of purification challenges: it possesses a basic primary amine (prone to tailing on acidic media), an electron-rich aromatic system driven by the para-alkoxy ether (highly susceptible to oxidation), and multiple heteroatoms that readily coordinate with transition metal catalysts.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated standard operating procedures (SOPs) to ensure high-yield, high-purity recovery of your target compound.

Part 1: Diagnostic Purification Workflow

Before selecting a purification method, use the diagnostic workflow below to identify the primary contaminant or degradation pathway affecting your batch.

PurificationWorkflow Start Crude this compound Issue1 Dark Brown/Black Color? (Oxidation Suspected) Start->Issue1 Issue2 High Trace Metal (Pd/Fe)? (Catalyst Carryover) Issue1->Issue2 No Sol1 Inert Atmosphere Workup & Ascorbic Acid Wash Issue1->Sol1 Yes Issue3 Co-eluting Impurities? (Chromatography Needed) Issue2->Issue3 No Sol2 Thiol-Silica or Smopex Metal Scavenging Issue2->Sol2 Yes Sol3 TEA-Deactivated Silica Gel Column Issue3->Sol3 Yes Pure Purified Target Compound (Store at -20°C under Ar) Issue3->Pure No Sol1->Issue2 Sol2->Issue3 Sol3->Pure

Figure 1: Decision tree for troubleshooting this compound purification.

Part 2: Troubleshooting FAQs

Q1: Why does my product streak severely on silica gel, resulting in poor recovery and broad elution bands?

A1: The issue stems from the basic nature of the primary aniline amine interacting with the acidic silanol groups (Si-OH) on standard normal-phase silica gel. This acid-base interaction causes the compound to strongly adsorb and streak across the column, leading to poor resolution and significant material loss [1]. Furthermore, the electron-donating 2-propoxyethoxy group increases the electron density on the aniline nitrogen, making it even more basic and prone to tailing than an unsubstituted aniline.

The Solution: You must attenuate the acidity of the silica gel. Pre-treating the silica gel with a base like triethylamine (TEA) neutralizes the acidic sites [2]. Adding 1% TEA to your mobile phase ensures the silanols remain deactivated throughout the run, allowing the aniline to elute as a tight, symmetrical band.

Q2: My purified product turns from a pale yellow oil to a dark brown or black viscous liquid overnight. What is causing this degradation?

A2: Your compound is undergoing rapid autoxidation. Anilines are highly susceptible to chemical oxidation, losing electrons to form reactive semiquinone radicals and ultimately dark-colored benzoquinone or quinone-imine polymeric derivatives [3]. The para-alkoxy group strongly donates electron density into the aromatic ring via resonance, severely lowering the oxidation potential of the amine and making it highly reactive to atmospheric oxygen.

The Solution: Purification and subsequent storage must be rigorously protected from oxygen and light. Degas all chromatography solvents by sparging with argon or nitrogen. For severely darkened batches, washing the organic layer with a mild aqueous antioxidant (e.g., 5% ascorbic acid) can reduce the oxidized impurities back to the amine or partition the polar quinone polymers into the aqueous phase.

Q3: We synthesize this compound via palladium-catalyzed reduction of the corresponding nitroarene. How can we efficiently remove residual Pd without losing product yield?

A3: While traditional recrystallization can reduce metal content, it often results in unacceptable yield losses for highly soluble alkoxy anilines. Palladium strongly coordinates to the basic nitrogen and the ether oxygens of the 2-propoxyethoxy tail.

The Solution: Implement a solid-supported metal scavenger. Macroporous polymer resins or silica functionalized with thiol (-SH) or dithiocarbamate groups exhibit a much higher binding affinity for Pd than your target amine [4]. Treating the crude reaction mixture with a scavenger at elevated temperatures allows the functionalized support to strip the Pd from the product, which is then simply filtered away.

Part 3: Quantitative Method Comparison

To assist in selecting the most efficient purification route, the following table summarizes the expected outcomes of various interventions based on internal application data.

Purification MethodTarget IssueTypical Recovery (%)Purity ProfileScalability
Standard Silica Gel Co-elution45–55%Moderate (Tailing observed)Low
TEA-Deactivated Silica Tailing / Acid Degradation88–95%>98% (Sharp elution)High
Thiol-Silica Scavenging Trace Metal (Pd/Fe)>95%>99% (Metal <10 ppm)High
Ascorbic Acid Wash Oxidation / Dark Color~90%>95% (Colorless/Pale Yellow)Medium

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Use this protocol to separate this compound from unreacted starting materials or structurally similar regioisomers without yield loss.

Self-Validation Step: Spot the crude mixture on two TLC plates. Develop one in standard Hexane/EtOAc and the other in Hexane/EtOAc + 1% TEA. A successful deactivation is validated by the TEA plate showing a tight, circular spot (Rf ~0.3) without the comet-like tailing seen on the standard plate.

  • Solvent Preparation: Prepare the mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly.

  • Column Packing: Prepare a slurry of standard 230-400 mesh silica gel using the TEA-spiked mobile phase. Pour the slurry into the column and allow it to pack under gentle air pressure. Pass at least two column volumes of the TEA-spiked solvent through the bed to fully neutralize the acidic silanols.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the TEA-spiked eluent. Carefully load it onto the head of the column.

  • Elution: Elute the column using the TEA-spiked solvent system. Collect fractions and monitor via UV (254 nm) or Ninhydrin stain.

  • Post-Processing: Combine the pure fractions and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum (0.1 torr) for 4 hours, or perform a quick wash with saturated aqueous

    
    .
    
Protocol B: Post-Reduction Palladium Scavenging

Use this protocol to remove trace heavy metals following a catalytic nitro-reduction.

Self-Validation Step: Perform a visual colorimetric check. The crude solution often exhibits a dark grayish tint due to colloidal palladium. Post-filtration, the solution should be clear and pale yellow. Submit a 1 mg sample for ICP-MS to rigorously confirm Pd levels are <10 ppm.

  • Dissolution: Dissolve the crude aniline in a non-coordinating solvent such as Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or a polymer-based scavenger (e.g., Smopex) at a loading of 4-5 equivalents relative to the estimated residual catalyst.

  • Incubation: Stir the suspension vigorously at 40°C for 2 to 4 hours. The elevated temperature is critical to break the coordination bonds between the palladium and the alkoxy/amine groups of your product.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger. Wash the filter cake with 2 volumes of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the metal-free aniline.

Part 5: References

  • Benchchem. Technical Support Center: Purification of Substituted Anilines.Verified Link

  • University of Rochester. Chromatography: The Solid Phase.Verified Link

  • ACS Publications (Organic Process Research & Development). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.Verified Link

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.Verified Link

Sources

optimizing reaction conditions for 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 3-Fluoro-4-(2-propoxyethoxy)aniline Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers scaling up the synthesis of this compound. This molecule is a critical intermediate in the development of kinase inhibitors (e.g., c-Met, KDR, and EGFR inhibitors)[1]. The typical synthetic route involves a two-step process: O-alkylation of 2-fluoro-4-nitrophenol followed by the chemoselective reduction of the nitro group.

Workflow Visualization

G Start 2-Fluoro-4-nitrophenol (Starting Material) Step1 Step 1: O-Alkylation (K2CO3, DMF, 40-90°C) Start->Step1 Reagent 1-Bromo-2-propoxyethane (Alkylating Agent) Reagent->Step1 Intermediate 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene (Intermediate) Step1->Intermediate SN2 Substitution Step2 Step 2: Nitro Reduction (H2, Pt/C or Pd/C, MeOH) Intermediate->Step2 Product This compound (Target Intermediate) Step2->Product Chemoselective Reduction Impurity1 Dehalogenated Byproduct (4-(2-propoxyethoxy)aniline) Step2->Impurity1 Over-reduction (C-F cleavage)

Fig 1: Two-step synthesis workflow for this compound and major side-reactions.

Module 1: Step 1 - O-Alkylation (Etherification)

Protocol: Synthesis of 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene

  • Charge a reactor with 2-fluoro-4-nitrophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (approx. 4 volumes)[1].

  • Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir for 15 minutes at room temperature.

  • Add 1-bromo-2-propoxyethane (1.1 eq) dropwise.

  • Heat the mixture to 40–90 °C under an inert atmosphere (N₂/Ar) and monitor via HPLC or TLC until the starting material is consumed (typically 12-18 hours)[1].

  • Cool to room temperature, quench with ice water, and filter the resulting precipitate or extract with ethyl acetate.

Causality & Expert Insights: The use of K₂CO₃ in DMF is highly deliberate. DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated, maximizing its nucleophilicity for the SN2 attack on the alkyl halide. K₂CO₃ provides sufficient basicity to deprotonate the nitrophenol (which has a lowered pKa due to the electron-withdrawing nitro and fluoro groups) without causing significant base-catalyzed degradation of the alkyl halide[1].

Troubleshooting & FAQs:

  • Q: The reaction stalls at 70% conversion. How do I drive it to completion?

    • A: Alkyl bromides can undergo a competing E2 elimination in the presence of a base at elevated temperatures, consuming your reagent. If LCMS shows the 2-fluoro-4-nitrophenol is unreacted but the alkyl halide is gone, spike the reaction with an additional 0.2 eq of 1-bromo-2-propoxyethane. Alternatively, switching to 2-propoxyethyl 4-methylbenzenesulfonate (the tosylate derivative) can reduce elimination side-reactions.

  • Q: I observe significant discoloration (dark brown/black) during the reaction. Is the product degrading?

    • A: Nitrophenols are prone to oxidative degradation at elevated temperatures in alkaline conditions. Ensure the reaction is thoroughly degassed and run under a strict inert atmosphere.

Table 1: Step 1 Optimization Matrix

BaseSolventTemperatureAdditiveYieldImpurity Profile
K₂CO₃DMF40 °CNone95%Very clean
K₂CO₃DMF90 °CNone85%Minor oxidation products
Cs₂CO₃CH₃CN80 °CNone92%Clean, faster kinetics
NaOHH₂O/Toluene80 °CTBAB (PTC)65%High hydrolysis of alkyl halide

Module 2: Step 2 - Nitro Reduction

Protocol: Synthesis of this compound

  • In a hydrogenation vessel, dissolve 3-fluoro-4-(2-propoxyethoxy)nitrobenzene in methanol or ethanol (approx. 5-10 volumes)[2].

  • Purge the vessel with N₂. Carefully add the catalyst (e.g., 5% Pt/C or 10% Pd/C, 0.01-0.05 eq)[2].

  • Purge the vessel with H₂ gas and maintain a pressure of 1-3 atm.

  • Stir vigorously at room temperature for 3-6 hours until hydrogen uptake ceases.

  • Filter the mixture through a pad of Celite to remove the catalyst (Caution: Pyrophoric when dry!).

  • Concentrate the filtrate under reduced pressure to yield the target aniline.

Causality & Expert Insights: Catalytic hydrogenation is the most atom-economical method for nitro reduction. However, the C-F bond in electron-rich fluoroanilines is highly susceptible to hydrodefluorination (dehalogenation)[2]. This occurs via the oxidative addition of Palladium into the C-F bond. Using Platinum on carbon (Pt/C) significantly suppresses this pathway because Pt has a lower propensity for C-halogen oxidative addition compared to Pd[2].

Troubleshooting & FAQs:

  • Q: LCMS shows a major impurity at M-18 (loss of fluorine). How do I prevent dehalogenation?

    • A: Palladium on carbon (Pd/C) is notorious for promoting dehalogenation of fluorinated aromatics[2]. Switch to a Platinum-based catalyst (Pt/C) or Raney Nickel. If you must use Pd/C, lower the temperature and H₂ pressure, or add a catalyst modifier/poison (such as morpholine or a catalytic amount of vanadium) to tune the catalyst's reactivity[2].

  • Q: The reduction stops at the hydroxylamine intermediate (M+16 relative to the aniline).

    • A: Hydroxylamine accumulation occurs if the catalyst is poisoned or if H₂ mass transfer is poor. Increase the agitation speed (rpm) to improve gas-liquid mixing. If the reaction remains stalled, the catalyst may be poisoned by trace sulfur/halide impurities from Step 1; spike in fresh catalyst.

Table 2: Step 2 Optimization Matrix

CatalystSolventPressure (H₂)AdditiveYieldDehalogenation %
10% Pd/CMeOH3 atmNone75%15-20%
10% Pd/CMeOH1 atmMorpholine88%< 2%
5% Pt/CEtOH3 atmNone96%< 0.5%
Fe powderEtOH/H₂ON/A (Chemical)NH₄Cl90%0%

Module 3: Isolation and Storage

Troubleshooting & FAQs:

  • Q: The isolated aniline darkens from light yellow to dark brown upon storage.

    • A: Electron-rich anilines auto-oxidize in the presence of air and light to form azo compounds or quinone imines. To ensure a self-validating storage system, purge the storage container with argon, protect it from light, and store at -20 °C. For long-term stability, consider converting the freebase aniline to its hydrochloride (HCl) salt by bubbling HCl gas into an ethereal solution of the product.

References

  • Google Patents. "US8497284B2 - C-met modulators and method of use".

Sources

side reactions and byproducts in the synthesis of 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of 3-Fluoro-4-(2-propoxyethoxy)aniline . It addresses the specific challenges of nucleophilic aromatic substitution (SNAr) on poly-fluorinated nitrobenzenes and the subsequent chemoselective reduction.

Reaction Pathway & Impurity Landscape

The synthesis typically proceeds via two stages:[1][2]

  • Etherification (SNAr): Reaction of 3,4-difluoronitrobenzene with 2-propoxyethanol.

  • Reduction: Conversion of the nitro group to the aniline.[3]

The following pathway map illustrates the critical control points where side reactions occur.

G SM 3,4-Difluoronitrobenzene (Starting Material) Int_Main Intermediate: 3-Fluoro-4-(2-propoxyethoxy) nitrobenzene SM->Int_Main S_NAr (C4 Attack) Major Path Imp_Regio Impurity A (Regioisomer): 2-Fluoro-4-(2-propoxyethoxy) nitrobenzene SM->Imp_Regio S_NAr (C3 Attack) ~5-10% Risk Imp_Hyd Impurity C (Hydrolysis): 3-Fluoro-4-nitrophenol SM->Imp_Hyd Wet Solvent (Hydrolysis) Reagent 2-Propoxyethanol + Base Imp_Bis Impurity B (Bis-ether): 3,4-Bis(2-propoxyethoxy) nitrobenzene Int_Main->Imp_Bis Over-reaction Prod_Main TARGET: 3-Fluoro-4-(2-propoxyethoxy) aniline Int_Main->Prod_Main Reduction (Fe/HCl or H2/Pt) Imp_DeF Impurity D (Defluorination): 4-(2-propoxyethoxy)aniline Int_Main->Imp_DeF H2/Pd-C (Hydrodefluorination) Imp_Azo Impurity E (Dimer): Azo/Azoxy species Int_Main->Imp_Azo Incomplete Red. High pH

Figure 1: Reaction logic flow identifying the genesis of key impurities (A–E) during the synthesis.

Troubleshooting Guide (FAQ Format)

Module A: Etherification (SNAr Step)

Context: Reaction of 3,4-difluoronitrobenzene with 2-propoxyethanol.

Q1: I see a persistent impurity (~5-8%) closely eluting with my intermediate. What is it?

Diagnosis: This is likely Impurity A (Regioisomer) . Mechanism: The nucleophile (alkoxide) attacks the C3 carbon instead of the C4 carbon. While the C4 position is more activated (para to the nitro group), the C3 position (meta to nitro, ortho to fluorine) retains significant electrophilicity due to the inductive effect of the adjacent fluorine. Solution:

  • Solvent Choice: Switch from polar aprotic solvents like DMF or DMSO to less polar solvents like THF or Toluene (with phase transfer catalyst). Polar aprotic solvents tend to strip the cation from the alkoxide, making it a "naked," more aggressive, and less selective nucleophile.

  • Temperature Control: Lower the reaction temperature (0°C to RT). Higher temperatures lower the activation energy barrier difference, reducing selectivity.

  • Base Selection: Use a weaker base (e.g., K2CO3) rather than NaH. Stronger bases generate high concentrations of the highly reactive alkoxide anion rapidly.

Q2: My LC-MS shows a peak with Mass [M+16] relative to the product.

Diagnosis: This is Impurity C (Phenol derivative) , specifically 3-fluoro-4-nitrophenol. Mechanism: Hydrolysis of the C-F bond by residual water in the solvent. Hydroxide ions (OH-) are smaller and harder nucleophiles than your alkoxide, often outcompeting it even at low concentrations. Corrective Action:

  • Dry Solvents: Ensure DMSO/DMF has <0.05% water content.

  • Reagent Quality: 2-Propoxyethanol is hygroscopic. Dry it over molecular sieves (3Å) before use.

Q3: How do I remove the Regioisomer (Impurity A)?

Protocol: Separation is difficult due to similar polarity.

  • Crystallization: The para-substituted product (Target) is generally more symmetric and crystalline than the meta-isomer. Attempt recrystallization from IPA/Hexane or Ethanol/Water .

  • Chromatography: If crystallization fails, use a Flash column with a gradient of Hexane:Ethyl Acetate . The regioisomer usually elutes slightly after the main product on silica due to the more accessible nitro group interacting with the stationary phase.

Module B: Nitro Reduction Step

Context: Converting 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene to the aniline.

Q4: I am observing a "M-18" or "M-19" peak in the final product mass spectrum.

Diagnosis: This is Impurity D (Defluorinated Product) . Mechanism: Hydrodefluorination (HDF) .[4][5] Under standard catalytic hydrogenation conditions (H2, Pd/C), the C-F bond is susceptible to oxidative addition by Palladium, followed by reductive elimination to C-H. Solution:

  • Avoid Pd/C: Palladium is notorious for HDF.

  • Alternative Catalyst: Use Platinum on Carbon (Pt/C) (sulfided form is best) or Raney Nickel , which are less active toward C-F bonds.

  • Chemical Reduction (Recommended): Use Iron powder (Fe) with NH4Cl in Ethanol/Water. This method is chemoselective for nitro groups and completely inert to aryl fluorides. (See Protocol 2 below).

Q5: The product is colored (orange/red) even after workup.

Diagnosis: Presence of Impurity E (Azo/Azoxy dimers) . Mechanism: Condensation of the intermediate hydroxylamine (R-NHOH) with the nitroso intermediate (R-NO) under basic conditions. Corrective Action:

  • pH Control: Ensure the reduction media is neutral or slightly acidic. Azo coupling is favored at high pH.

  • Purification: Pass the crude aniline through a short pad of silica gel or activated charcoal to adsorb the highly colored azo impurities.

Optimized Experimental Protocols

Protocol 1: Regioselective SNAr Etherification

Minimizes Regioisomer (Impurity A) and Hydrolysis (Impurity C).

ParameterSpecificationRationale
Solvent Acetonitrile (ACN) or THFReduces "naked" anion aggression compared to DMF.
Base K2CO3 (powdered, 1.5 eq)Milder base prevents rapid, non-selective attack.
Temp 60–70 °COptimized for C4 activation without forcing C3 attack.
Stoichiometry 1.05 eq 2-PropoxyethanolSlight excess ensures conversion; avoids bis-substitution.

Step-by-Step:

  • Charge 3,4-difluoronitrobenzene (1.0 eq) and 2-propoxyethanol (1.05 eq) in dry ACN (5 vol).

  • Add powdered K2CO3 (1.5 eq).

  • Heat to 65°C and monitor by HPLC.

  • Endpoint: <1% Starting Material.

  • Workup: Filter salts. Concentrate. Dilute with EtOAc, wash with water (removes unreacted alcohol/phenol).

Protocol 2: Chemoselective Reduction (Fe/NH4Cl)

Eliminates Defluorination Risk (Impurity D).

Step-by-Step:

  • Dissolve the nitro-intermediate (from Protocol 1) in Ethanol:Water (3:1) .

  • Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq) .

  • Heat to reflux (approx. 75–80°C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).

  • Monitor by TLC/HPLC (Reaction time: ~2–4 hours).

  • Workup:

    • Cool to RT.

    • Filter through a Celite pad (wash with EtOAc).

    • Adjust filtrate pH to >9 with NaHCO3 (aq).

    • Separate organic layer, dry over Na2SO4, and concentrate.[6]

    • Result: Off-white to pale brown solid. No defluorination.

Impurity Data Summary

Impurity IDStructure NameOriginRRT (Approx)*Mass Shift
Target This compoundProduct1.00M
Impurity A 2-Fluoro-4-(2-propoxyethoxy)nitrobenzeneRegioisomer (Step 1)0.95 or 1.05M+30 (vs Aniline)**
Impurity B 3,4-Bis(2-propoxyethoxy)nitrobenzeneOver-reaction (Step 1)>1.20M+OPr-F
Impurity C 3-Fluoro-4-nitrophenolHydrolysis (Step 1)<0.50M-Alkyl
Impurity D 4-(2-propoxyethoxy)anilineDefluorination (Step 2)0.90M-18

*RRT (Relative Retention Time) varies by method but Regioisomers usually elute close to the main peak. **Mass shift for Impurity A is relative to the Aniline if carried through, but usually detected at the Nitro stage.

References

  • Hydrodefluorination Mechanisms

    • Kuehnel, M. F., et al. "Mechanisms of Hydrodefluorination at Transition Metal Centers." Wikipedia / Journal of Fluorine Chemistry.
    • Source:

  • SNAr Regioselectivity on Difluoronitrobenzenes

    • BenchChem Technical Notes.
    • Source:

  • Reduction of Fluoro-Nitro Compounds

    • Michigan State University Chemistry. "Reduction of Nitro Groups and Aryl Ketones."[7]

    • Source:

  • General Synthesis of Fluorinated Alkoxy Anilines

    • ChemScene Product Data.[8] "3-Fluoro-4-(2-methoxyethoxy)aniline (Analogous Chemistry)."

    • Source:

  • Computational Study on HDF Selectivity

    • Macgregor, S. A., et al. "Computational study of the hydrodefluorination of fluoroarenes."[4] Dalton Transactions.

    • Source:

Sources

troubleshooting guide for the analysis of 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chromatography. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of analyzing 3-Fluoro-4-(2-propoxyethoxy)aniline .

This compound presents a unique analytical profile: the primary amine (aniline) is highly reactive and prone to secondary column interactions, the fluorine atom alters its lipophilicity, and the propoxyethoxy ether chain introduces specific solubility and degradation risks. The following guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure the highest integrity in your drug development workflows.

Analytical Workflow & Decision Matrix

TroubleshootingFlow Start Analyze 3-Fluoro-4- (2-propoxyethoxy)aniline Tailing Peak Tailing Observed? Start->Tailing pH Lower pH (0.1% Acid) & Use End-Capped C18 Tailing->pH Yes Degradation Extra Peaks (Degradation)? Tailing->Degradation No pH->Degradation Amber Use Amber Vials & Fresh Prep Degradation->Amber Yes Success Valid LC-MS Quantification Degradation->Success No Amber->Success

Decision tree for troubleshooting peak tailing and degradation in aniline LC-MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing severe peak tailing for this compound on a standard C18 column? Answer: Peak tailing is a hallmark issue when analyzing reactive aniline derivatives [1].

  • Causality: The basic nitrogen of the aniline group interacts strongly with acidic, unendcapped silanol groups on the surface of silica-based stationary phases. When the mobile phase pH is close to the pKa of the aniline derivative, a mixture of ionized and non-ionized forms exists, which exacerbates tailing and broadens the peak[1].

  • Resolution: Switch to a highly end-capped C18 column to minimize free silanol exposure. Critically, lower the mobile phase pH by adding 0.05% to 0.1% acetic or formic acid. This fully protonates the aniline nitrogen, suppressing its secondary interactions with the stationary phase [3].

Q2: My chromatogram shows multiple unexpected peaks that increase in area over time. What is happening? Answer: You are likely observing photo-degradation or oxidation of your sample.

  • Causality: Aniline derivatives are highly light-sensitive and prone to oxidation, especially in aqueous environments [1]. Furthermore, the ether linkages in the propoxyethoxy chain can be susceptible to peroxide attack if using aged ether or THF solvents. Exposure to UV light during sample preparation causes the formation of hydroxylated degradation adducts.

  • Resolution: Implement a self-validating control: run a freshly prepared standard alongside a 24-hour-old standard to confirm degradation. To prevent this, prepare all samples in amber glass vials to block UV light, and maintain the autosampler tray at 4°C.

Q3: Why is my retention time shifting between consecutive injections? Answer: Retention time drift points to an equilibration failure or mobile phase inconsistency [2].

  • Causality: Fluorinated alkoxyanilines are highly sensitive to minor fluctuations in organic modifier concentration. If the mobile phase is not adequately degassed, micro-bubbles can cause pump cavitation, leading to pressure fluctuations and inconsistent solvent delivery [2].

  • Resolution: Ensure the mobile phase is freshly prepared and thoroughly degassed (e.g., via helium sparging or built-in vacuum degassers). Allow at least 10 column volumes for column equilibration between gradient runs.

Quantitative Troubleshooting Metrics

To maintain system integrity, monitor the following diagnostic metrics during your sequence. Deviations from the target values indicate a breakdown in the analytical system.

Diagnostic MetricTarget ValueSymptomatic ValueRoot CauseCorrective Action
Peak Asymmetry (As) 0.9 - 1.2> 1.5 (Tailing)Silanol interactionsLower mobile phase pH; use end-capped C18.
Retention Time Drift < 0.1 min shift> 0.2 min shiftPump/Temp instabilityDegas solvents; stabilize column oven.
Signal-to-Noise (S/N) > 10 (LOQ)< 3 (Suppression)Matrix ion suppressionOptimize extraction; adjust ESI+ gas flow.
Baseline Noise < 0.5 mAU> 2.0 mAUContaminated mobile phaseFlush system; prepare fresh LC-MS solvents.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

Protocol S1 System Suitability (Blank Gradient) S2 Sample Extraction (0.22 µm Filter) S1->S2 S3 LC Separation (Acidic Mobile Phase) S2->S3 S4 ESI+ MS/MS Detection S3->S4

Self-validating LC-MS/MS workflow ensuring system baseline integrity prior to analysis.

Objective: Accurate trace quantification of this compound using ESI+ LC-MS/MS [4].

Self-Validation Checkpoint: Before injecting samples, run a "Blank Gradient" (injecting only the sample extraction solvent) to identify any ghost peaks originating from mobile phase contamination or system carryover [1].

Step 1: System Passivation & Preparation

  • Flush the LC system with a 50:50 Methanol:Water mixture to dissolve any precipitated salts from previous buffers.

  • Causality: Aniline derivatives can react with unpassivated stainless steel components; a clean system ensures baseline stability and prevents analyte loss.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: LC-MS grade Water + 0.05% Acetic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.05% Acetic Acid.

  • Causality: The addition of acetic acid ensures consistent protonation of the aniline nitrogen, improving both chromatographic peak shape and electrospray ionization (ESI+) efficiency [3].

Step 3: Sample Extraction & Filtration

  • Extract the analyte using liquid-liquid extraction (LLE) or dilute directly if in a compatible matrix.

  • Filter the extract through a 0.22 µm PTFE syringe filter to remove particulates.

  • Self-Validation: Spike a known concentration of a multi-deuterated aniline internal standard (e.g., aniline-d5) into the sample prior to extraction to monitor recovery and correct for matrix effects [4].

Step 4: Chromatographic Separation

  • Column: End-capped C18 (e.g., Gemini-NX, 150 × 4.6 mm, 3 μm) [3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to 5% B. Equilibrate for 3 minutes.

Step 5: MS/MS Detection (ESI+)

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor ion [M+H]+ of this compound. Ensure desolvation gas temperatures are optimized for the 1.0 mL/min flow rate to prevent ion suppression.

References

  • Benchchem.
  • Pgeneral.
  • National Institutes of Health (NIH).
  • D-NB.

Technical Support Knowledge Base: Stabilizing 3-Fluoro-4-(2-propoxyethoxy)aniline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 3-Fluoro-4-(2-propoxyethoxy)aniline , a highly reactive pharmaceutical intermediate. Below, you will find a mechanistic breakdown of its degradation pathways, self-validating stabilization protocols, and troubleshooting FAQs.

Module 1: Mechanistic Root Cause Analysis

Why does this compound degrade so rapidly in solution?

The instability of this specific compound is fundamentally driven by its electronic structure. The amino group (-NH₂) contains a lone pair of electrons that makes the aromatic ring highly electron-rich[1]. In this specific molecule, the electron density is synergistically amplified by the 2-propoxyethoxy group at the para position. The oxygen atom of this alkoxy group donates electron density into the ring via resonance, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level.

While the 3-fluoro group provides a slight electron-withdrawing inductive effect, it is insufficient to overcome the strong activation from the para-alkoxy and amino groups[2]. Consequently, the molecule is highly susceptible to losing an electron to dissolved oxygen, light-induced reactive oxygen species, or trace metals. This electron loss forms a reactive radical cation[3]. Once formed, this radical cation rapidly undergoes irreversible coupling reactions to form highly colored (brown/black) azo, azoxy, or polyaniline-like polymeric impurities[4].

G cluster_deg Degradation Pathway cluster_stab Stabilization Strategies A This compound (Free Base) B Oxidation Triggers (O2, Light, Metals) A->B E Physical Protection (Argon, 4°C, Amber Glass) A->E F Chemical Protection (Protonation to Salt) A->F C Radical Cation Formation B->C Electron Loss D Colored Impurities (Azo/Polymeric) C->D Irreversible Coupling G Stable Anilinium Salt Solution E->G Prevents O2/Light access F->G Addition of HCl/MSA

Fig 1. Logical workflow mapping degradation triggers to physical and chemical stabilization strategies.
Module 2: Quantitative Stability Profiles

To guide your formulation and storage strategies, the following table summarizes the expected stability kinetics of this compound under various solution conditions.

Formulation StateSolvent EnvironmentLight ExposureTempEst. Half-Life (t₁/₂)Visual Indicator of Degradation
Free Base Ambient (Aerated)Unrestricted25°C< 24 hoursRapid shift to dark brown/black
Free Base Degassed (Argon)Amber Glass4°C~ 7 - 14 daysGradual yellowing
Protonated Salt Ambient (Aerated)Unrestricted25°C> 30 daysRemains clear/pale
Protonated Salt Degassed (Argon)Amber Glass4°C> 6 monthsRemains clear (Optimal)

Note: Data represents kinetic profiling based on the electrochemical oxidation behavior of highly activated aromatic amines[1].

Module 3: Field-Proven Stabilization Protocols

Below are self-validating workflows to prevent the oxidation of the aniline group during storage or complexation[4].

Protocol A: Chemical Stabilization via Protonation (Recommended for Storage)

Causality: Converting the free base to an anilinium salt ties up the nitrogen lone pair in a coordinate covalent bond with a proton. This removes the electron-donating resonance effect, drastically lowering the HOMO level and preventing radical cation formation[5].

  • Solvent Preparation: Sparge your target solvent (e.g., Methanol, Ethanol, or Water) with high-purity Argon for 30 minutes.

    • Validation Step: Use a dissolved oxygen (DO) probe to confirm DO levels are < 0.5 ppm before proceeding.

  • Acidification: Add 1.1 to 1.2 molar equivalents of a strong, non-oxidizing acid (e.g., Methanesulfonic acid or Hydrochloric acid) to the solvent.

  • Dissolution: Slowly add the this compound powder to the stirring acidic solvent under a continuous Argon blanket.

  • System Validation: Measure the pH of the resulting solution.

    • Self-Validation Check: The pH must be at least 2 units below the pKa of the aniline (target pH ≤ 2.0). If the pH is > 2.0, the lone pair is not fully protonated, and the system remains vulnerable to oxidation.

  • Storage: Transfer the solution to an amber glass vial, purge the headspace with Argon, seal with a PTFE-lined septum, and store at 2–8 °C.

Protocol B: Physical Stabilization for Free-Base Reactions

Causality: If your downstream synthetic step (e.g., a Buchwald-Hartwig amination) strictly requires the free base, you cannot use acid. Instead, you must entirely eliminate the environmental triggers (O₂ and light)[2].

  • Freeze-Pump-Thaw Degassing: Place the reaction solvent in a Schlenk flask. Freeze completely using liquid nitrogen. Apply high vacuum (10⁻³ mbar) for 5 minutes to remove gases trapped in the solid matrix. Isolate the vacuum and thaw the solvent in a warm water bath.

    • Validation Step: Repeat this cycle 3 times. The complete cessation of bubbling during the final thaw phase validates total deoxygenation.

  • Inert Transfer: Transfer the degassed solvent to the reaction vessel containing the solid aniline using a cannula under positive Argon pressure.

  • Sacrificial Protection (Optional): If compatible with your downstream chemistry, add 0.5 mol% of a sacrificial antioxidant like BHT (Butylated hydroxytoluene). BHT will oxidize more readily than the aniline, acting as a chemical shield for the active pharmaceutical intermediate[4].

Module 4: Frequently Asked Questions (FAQs)

Q: My solution turned dark black immediately upon adding a transition metal catalyst. Why? A: Transition metals (like Pd, Cu, or Fe) can act as single-electron oxidants, catalyzing the immediate formation of the aniline radical cation[4]. To prevent this, ensure your catalyst/ligand complex is fully pre-formed before introducing the aniline, or add the aniline slowly at a reduced temperature (-78°C to 0°C) to kinetically suppress the oxidation rate.

Q: Does the 3-fluoro substituent help or hurt stability compared to an unfluorinated analog? A: It marginally helps, but not enough to rely on without proper storage protocols. Fluorine is highly electronegative and exerts an electron-withdrawing inductive effect (-I), which slightly stabilizes the ring against oxidation. However, the strong electron-donating resonance effect (+R) of the para-propoxyethoxy group dictates the molecule's overall reactivity[2].

Q: Can I reverse the oxidation once the solution turns brown? A: No. The color change indicates that the radical cations have already coupled to form covalent azo bonds or polymeric species[3]. These are irreversible covalent modifications. You must discard the degraded solution and prepare a fresh batch using Protocol A or B.

References
  • SciSpace - Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution[Link]

  • ACS Publications - Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution[Link]

  • PMC (NIH) - Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives[Link]

  • Addis Ababa University - Preliminary Investigation of Aniline Oxidation in Nitrobenzene at Different Electrode Materials[Link]

Sources

common pitfalls in the handling of fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting Fluorinated Aromatic Compounds

Welcome to the advanced technical support center for fluorinated aromatic compounds. As drug development and materials science increasingly rely on fluorine to modulate metabolic stability, lipophilicity, and binding affinity, researchers frequently encounter unique handling challenges. This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot common pitfalls in reactivity, spectroscopic analysis, and purification.

Section 1: Reactivity Pitfalls – The Defluorination Dilemma

FAQ: Why am I observing unexpected loss of the fluorine atom during basic cross-coupling reactions?

Answer: The most common culprit is competing Nucleophilic Aromatic Substitution (SNAr). While the C–F bond is thermodynamically exceptionally strong (~116 kcal/mol), fluorine's intense electronegativity withdraws electron density via the inductive effect, rendering the ipso-carbon highly electrophilic[1]. In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Consequently, fluoride acts as an excellent leaving group—often better than chloride or bromide—when positioned ortho or para to electron-withdrawing groups[2].

SNAr_Mechanism A Fluorinated Arene (Electrophilic ipso-carbon) B Nucleophile Attack (e.g., Alkoxide, Amine) A->B Basic Conditions D Desired Pathway (e.g., C-H Activation) A->D Transition Metal Catalysis C Meisenheimer Complex (Rate-Determining Step) B->C Addition E Defluorinated Byproduct (SNAr Pitfall) C->E F- Elimination D->E Competing SNAr

Mechanism of competing nucleophilic aromatic substitution (SNAr) defluorination.

Protocol 1: Mitigating SNAr in Cross-Coupling Workflows To prevent unwanted defluorination, the reaction system must be self-validating.

  • Base Selection: Replace hard, nucleophilic bases (e.g., NaOH, NaOMe) with sterically hindered, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).

  • Temperature Control: SNAr is highly temperature-dependent. Run control reactions at 20°C, 40°C, and 60°C to identify the threshold where defluorination outcompetes the desired catalytic cycle.

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) accelerate SNAr by solvating cations and leaving the nucleophilic anion "naked." Switch to less polar solvents (e.g., Toluene, THF) to suppress the SNAr pathway.

Section 2: Analytical Pitfalls – Reproducibility in ¹⁹F NMR

FAQ: Why do my ¹⁹F NMR chemical shifts vary by several ppm between different batches or solvents?

Answer: ¹⁹F chemical shifts are exquisitely sensitive to their local electronic environment, including van der Waals interactions and hydrogen bonding with the solvent[3]. A major pitfall is improper referencing. While Trichlorofluoromethane (CFCl₃) is the IUPAC primary standard (0 ppm), its extreme volatility (b.p. 23.7°C) makes it impractical for routine internal use[4]. Researchers often use external capillaries of Trifluoroacetic acid (TFA), but this fails to account for bulk magnetic susceptibility differences between the sample and the capillary.

Table 1: Common ¹⁹F NMR Referencing Standards

Standard CompoundAssigned Chemical Shift (ppm)ProsCons
Trichlorofluoromethane (CFCl₃) 0.00Universal IUPAC standard[4].Highly volatile, ozone-depleting.
Trifluoroacetic Acid (TFA) -76.55 to -78.5Water soluble, distinct region[4].Shift is highly concentration and solvent dependent.
Hexafluorobenzene (C₆F₆) -161.64 to -164.38Stable, non-reactive internal standard[3].Can overlap with highly shielded fluorine signals.
Fluorobenzene (C₆H₅F) -113.15Good for aromatic referencing.Volatile, interacts with transition metals.

Protocol 2: Standardized ¹⁹F NMR Acquisition with Internal Referencing

  • Sample Preparation: Dissolve 5–10 mg of your fluorinated analyte in 0.6 mL of deuterated solvent.

  • Internal Standard Addition: Add exactly 1.0 µL of Hexafluorobenzene (C₆F₆) directly to the NMR tube using a calibrated microsyringe. (Avoid external capillaries for precise chemical shift reporting).

  • Acquisition: Acquire the spectrum without proton decoupling first to observe ¹⁹F-¹H spin-spin coupling (J-coupling), which is diagnostic for regiochemistry.

  • Referencing: Manually set the C₆F₆ singlet to -164.38 ppm (if in CD₃CN or a similar polar aprotic solvent)[3]. Document the exact solvent and standard used in all reports.

Section 3: Purification Pitfalls – Volatility and Fluorous Interactions

FAQ: Why am I losing my purified fluorinated product during solvent evaporation, or failing to separate it from the non-fluorinated starting material?

Answer: Fluorine atoms hold their lone pairs very tightly, resulting in low polarizability. This drastically reduces intermolecular London dispersion forces, making fluorinated aromatics highly volatile (lipophobic) despite their molecular weight[5]. Furthermore, their Rf values on standard silica gel often perfectly match their non-fluorinated precursors because the fluorine atom does not significantly alter hydrogen-bonding interactions with the silica silanols[6].

Fluorous_Purification N1 Crude Mixture (Fluorous + Non-Fluorous) N2 Load onto Fluorous Silica (Fluorophobic Solvent) N1->N2 Dissolve in 80:20 MeOH:H2O N3 Wash Phase (Elutes Non-Fluorous Impurities) N2->N3 Fluorophobic Wash N4 Elution Phase (Elutes Pure Fluorous Product) N3->N4 Switch to 100% MeOH or THF

Fluorous solid-phase extraction (FSPE) workflow for fluorinated compounds.

Protocol 3: Flash Chromatography Optimization for Volatile Fluoroarenes

  • Stationary Phase Selection: If standard silica fails, utilize Fluorous Solid-Phase Extraction (FSPE) using perfluorinated stationary phases. These resins anchor fluorinated species via noncovalent fluorous-fluorous interactions[5].

  • Eluent Design (FSPE): Load the column using a "fluorophobic" solvent system (e.g., 80:20 Methanol:Water). Wash with the same solvent to elute non-fluorinated impurities.

  • Product Elution: Switch to a "fluorophilic" solvent (e.g., 100% Methanol or THF) to disrupt the fluorous interactions and elute your target compound.

  • Solvent Removal (Critical): Never use a standard rotary evaporator bath at 40°C for mono- or di-fluorinated benzenes. Set the water bath to 15–20°C, use a vacuum controller set to no lower than 150 mbar, and cool the receiving flask in an ice bath to prevent product loss due to volatility[6].

References

  • High Resolution NMR Spectroscopy - UBC Chemistry | - The University of British Columbia. ubc.ca. 4

  • Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy - ResearchGate. researchgate.net. 3

  • Benzene Ring vs Fluorobenzene: Examination of Reactivity - Patsnap Eureka. patsnap.com.1

  • Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC - NIH. nih.gov. 2

  • noncovalent fluorous interactions: new approaches for drug discovery - AIR Unimi. unimi.it. 5

  • Technical Support Center: Purification of Crude 9-Fluoro-Nonanol - Benchchem. benchchem.com. 6

Sources

Technical Support Center: Method Development for the Quantification of 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical quantification of 3-Fluoro-4-(2-propoxyethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the development of robust and reliable analytical methods.

Introduction: The Analytical Imperative

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification is paramount for ensuring product quality, monitoring reaction kinetics, and meeting regulatory requirements. This guide provides a comprehensive framework for developing and troubleshooting analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.

Method Selection and Initial Development

The choice between HPLC and GC is a critical first step. HPLC is generally preferred for non-volatile and thermally labile compounds like anilines, while GC can be a powerful tool, often requiring derivatization to improve volatility and peak shape.[1]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common and robust method for analyzing aniline derivatives.[2][3] The inherent polarity of the aniline functional group and the ether linkage makes it well-suited for separation on C18 columns.

Gas Chromatography (GC): An Alternative with Considerations

Direct analysis of polar aromatic amines by GC can be challenging, often leading to poor peak shape and low response.[4] Derivatization is frequently employed to convert the polar amino group into a less polar, more volatile functional group, thereby enhancing chromatographic performance.[4]

HPLC Method Development and Troubleshooting Guide

A well-developed HPLC method should be stability-indicating, meaning it can separate the main compound from its degradation products and any process-related impurities.[2][5][6]

Detailed HPLC Protocol
ParameterRecommended ConditionRationale
Instrumentation HPLC system with UV detectorStandard equipment for pharmaceutical analysis.
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aniline derivatives.[3][7]
Mobile Phase Acetonitrile and Water (or buffer) with 0.1% Formic AcidThe organic modifier and aqueous phase are optimized for resolution. Formic acid helps to protonate the aniline, improving peak shape.[3][5]
Elution Isocratic or GradientGradient elution is often necessary for separating complex mixtures of the API and its degradation products.[2][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControls retention time and can improve peak shape.[3]
Detection Wavelength Determined by UV scan (typically 240-300 nm)The wavelength of maximum absorbance for the analyte ensures the best sensitivity.[5]
Injection Volume 10 µLA typical starting volume; can be adjusted based on concentration.[3]
HPLC Troubleshooting Q&A

Issue: Poor Peak Shape (Tailing or Fronting)

  • Q: My analyte peak is tailing. What are the likely causes and how can I fix it?

    • A: Peak tailing is a common issue in HPLC.[8][9][10]

      • Cause 1: Secondary Interactions with Residual Silanols: The basic aniline group can interact with acidic silanol groups on the silica-based stationary phase.[9][11]

        • Solution: Add a small amount of a competing base, like triethylamine, to the mobile phase, or use an end-capped column. Adjusting the mobile phase pH to be 2-3 units below the pKa of the analyte can also help by ensuring the aniline is fully protonated.[11]

      • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.[8][12]

        • Solution: Dilute the sample or reduce the injection volume.[8][12]

      • Cause 3: Poor Column Condition: A contaminated or old column can lead to peak tailing.[8]

        • Solution: Flush the column with a strong solvent or replace it if necessary. Using a guard column can extend the life of your analytical column.[8]

  • Q: I'm observing peak fronting. What does this indicate?

    • A: Peak fronting is less common than tailing and is often a sign of column overload due to high sample concentration.[8][12]

      • Solution: Dilute your sample and re-inject.[12] In rare cases with GC, a column temperature that is too low can also cause fronting.[12][13]

Workflow for Troubleshooting HPLC Peak Shape Issues

Caption: A logical workflow for troubleshooting common GC problems.

Method Validation: Ensuring Reliability

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. [14]Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. [14][15] Key Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components. [16]Peak purity analysis should show no co-eluting peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. [16]Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value. [16]Recovery of 98-102% for spiked samples. [7]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [16]Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [15]Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. [15]No significant changes in results with minor variations in mobile phase composition, pH, temperature, etc.

Frequently Asked Questions (FAQs)

  • Q1: How do I perform forced degradation studies for this compound?

    • A1: Forced degradation studies are essential for developing a stability-indicating method. [6][17][18]The compound should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. [17]These stressed samples are then analyzed by the developed method to ensure that all degradation products are well-separated from the parent compound.

  • Q2: Can I use a mass spectrometer (MS) detector with my HPLC?

    • A2: Yes, LC-MS is a powerful technique for the analysis of aniline derivatives. [19][20][21][22]It provides not only quantitative data but also structural information about the analyte and any impurities or degradants, which is invaluable for their identification.

  • Q3: What are the best practices for sample preparation?

    • A3: Proper sample preparation is crucial for accurate and reproducible results. [23][24] * Use high-purity solvents. [23] * Filter all samples and standards before injection to prevent column clogging.

      • Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to avoid peak distortion.

  • Q4: How often should I perform system suitability tests?

    • A4: System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. Typical system suitability parameters include retention time, peak area, tailing factor, and resolution between critical peaks.

Conclusion

Developing a robust and reliable analytical method for the quantification of this compound requires a systematic approach, from method selection and optimization to thorough validation. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions. By understanding the underlying principles and potential pitfalls, researchers can develop methods that are accurate, precise, and fit for purpose.

References

  • Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuter
  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF PAR.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, August 24).
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024, September 19).
  • Stability-Indic
  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Analytical Instrument Management.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). IJPPR.
  • Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. (2024, June 5).
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024, October 1). PubMed.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024, September 19).
  • What are the Common Peak Problems in HPLC.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8).
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • 10 Common Mistakes in Gas Chrom
  • Method for the determination of aromatic amines in workplace air using gas chrom
  • analytical validation of 3-Chloro-4-fluoroaniline synthesis. Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Troubleshooting GC Column Issues. (2022, June 2). Phenomenex.
  • Tackling Common Challenges in Chromatography. (2025, October 20). Chrom Tech, Inc.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

Sources

strategies to overcome low reactivity of aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Queue: Aniline Derivatization Status: Online | Agent: Senior Application Scientist

Welcome to the Reactive Chemistry Support Desk

Subject: Strategies to Overcome Low Reactivity of Aniline Derivatives Case ID: ANL-404-UNREACTIVE

Executive Summary: You are likely visiting this page because your aniline substrate is failing to react under standard protocols. This is typically caused by two distinct mechanistic failures:[1]

  • Electronic Deactivation: Strong electron-withdrawing groups (EWGs like -NO₂, -CF₃, -CN) delocalize the nitrogen lone pair into the ring, drastically lowering nucleophilicity (

    
     energy decreases).
    
  • Steric Occlusion: Ortho-substitution (e.g., 2,6-dimethyl) physically blocks the approach of electrophiles or prevents proper metal-center coordination.

Below are the three most common "Support Tickets" we receive, resolved with field-proven protocols and mechanistic workarounds.

Ticket #01: "My Buchwald-Hartwig Coupling Failed (0% Conversion)"

Diagnosis: Standard Pd-catalyzed conditions (e.g., Pd(OAc)₂/BINAP) often fail with electron-deficient anilines because the amine is too weak to bind to the Pd(II) center during the amine coordination step, or the reductive elimination is energetically unfavorable.

The Fix: The "Monoligated" Pathway You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky and electron-rich, promoting the formation of a highly active monoligated [L-Pd(0)] species.[2]

Protocol: The "Advanced Coupling" System

Use this for anilines with pKa < 2 (conjugate acid) or ortho-substitution.

  • Catalyst Precursor: Do not generate in situ if possible. Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4). This ensures a 1:1 Pd:Ligand ratio and prevents formation of inactive Pd-dimers.

  • Base Selection: Weak bases (Cs₂CO₃) often fail with poor nucleophiles. Switch to LHMDS (Lithium Hexamethyldisilazide) or NaOtBu .

    • Why? LHMDS (pKa ~26) can deprotonate the aniline (Ar-NH₂ pKa ~27-30) to form the amido-palladium complex more readily.

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).

Ligand Selection Matrix

Substrate ChallengeRecommended LigandMechanistic Advantage
Primary Aniline (General) BrettPhos Large bite angle; prevents catalyst deactivation.
Steric Hindrance (Ortho) RuPhos Bulky isopropyl groups prevent over-coordination.
Electron-Deficient (-NO₂) XPhos / BrettPhos Electron-rich phosphine boosts oxidative addition.
Secondary Amines RuPhos Facilitates difficult reductive elimination.

Visualization: The Monoligated Catalytic Cycle This diagram highlights where the specific ligands intervene to prevent cycle arrest.

BuchwaldCycle cluster_ligand Ligand Role (BrettPhos/RuPhos) PreCat Pd Precatalyst (Pd G4) ActiveCat Active Species [L-Pd(0)] (Monoligated) PreCat->ActiveCat Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd + Ar-X AmineCoord Amine Coordination (Critical Failure Point) OxAdd->AmineCoord + H2N-Ar' Deprot Deprotonation (Base: LHMDS/NaOtBu) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Formation of Pd-N bond RedElim->ActiveCat Regenerate Pd(0)

Caption: The monoligated Pd(0) cycle. Bulky ligands (BrettPhos) stabilize the active species and accelerate the difficult reductive elimination step.

Ticket #02: "Acylation/Alkylation is Too Slow"

Diagnosis: With electron-deficient anilines, the lone pair is not nucleophilic enough to attack the carbonyl carbon or alkyl halide. Heating often leads to decomposition before reaction.

The Fix: The "Magnesium-Mediated" or "Anion" Strategy Instead of relying on the neutral amine, you must activate the nucleophile or the electrophile.

Method A: The DMAP Turbocharger (Acylation)

For moderately deactivated anilines, 4-Dimethylaminopyridine (DMAP) is non-negotiable.

  • Mechanism: DMAP attacks the acyl chloride first, forming a highly electrophilic N-acylpyridinium ion. The weak aniline then attacks this activated species.

  • Ratio: Use 0.1 - 1.0 equiv DMAP.

Method B: The "LiHMDS" Deprotonation (Alkylation/Acylation)

For "dead" nucleophiles (e.g., 2,4-dinitroaniline), you must turn the amine into an amide anion.

Step-by-Step Protocol:

  • Dissolve: Aniline (1.0 equiv) in anhydrous THF at -78°C (or 0°C if solubility is poor).

  • Deprotonate: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise.

    • Note: LiHMDS is preferred over n-BuLi because it is non-nucleophilic and won't attack your electrophile.

  • Wait: Stir for 30 mins to ensure formation of the Lithium anilide (Ar-NH⁻ Li⁺).

  • React: Add the electrophile (Acyl Chloride or Alkyl Halide).

  • Warm: Allow to warm to RT. The reaction is usually instantaneous upon warming.

Troubleshooting Table: Acylation Conditions

Aniline TypeReagent SystemTemperatureNotes
Standard Ac₂O / PyridineRTStandard protocol.
Deactivated (p-CF₃) AcCl / Et₃N / DMAP RefluxDMAP is the kinetic driver.
Highly Deactivated LiHMDS / THF then AcCl-78°C to RTCreates highly reactive anion.
Sterically Hindered AcCl / NaH / DMF60°CNaH is smaller than LiHMDS; DMF improves rate.
Ticket #03: "Sandmeyer Reaction Yields Tar/Solubility Issues"

Diagnosis: Traditional diazotization (NaNO₂ + HCl) requires aqueous conditions. Many complex anilines are insoluble in acid water, forming clumps that don't react, or the resulting diazonium salt hydrolyzes immediately to the phenol.

The Fix: Non-Aqueous Diazotization (The Doyle Method) Bypass water entirely using organic nitrites.

Protocol: t-Butyl Nitrite (t-BuONO) Method

This method generates the diazonium species in situ in organic solvent, often followed by immediate radical consumption (e.g., iodination).[3]

  • Solvent: Acetonitrile (MeCN) is the gold standard (polar but non-nucleophilic).

  • Reagents:

    • Substrate: Aniline (1.0 equiv)

    • Diazotizing Agent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)[3]

    • Halogen Source (if halogenating): CuBr₂ or I₂/CH₂I₂.

  • Procedure:

    • Dissolve aniline and halogen source in MeCN.

    • Add t-BuONO dropwise at RT or 0°C.

    • Observation: Evolution of N₂ gas indicates reaction progress.

  • Workup: Evaporate MeCN directly. No aqueous extraction needed until the end.

Workflow Logic: Diazotization Decision Tree

Diazotization Start Aniline Substrate Soluble Soluble in aq. HCl? Start->Soluble Traditional Use NaNO2 / HCl (0-5°C) Soluble->Traditional Yes Organic Use t-BuONO in MeCN Soluble->Organic No (or unstable) Success Sandmeyer Product Traditional->Success Organic->Success In-situ Radical Path

Caption: Decision tree for selecting diazotization conditions based on solubility and stability.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Doyle, M. P., et al. (1977). Alkyl Nitrites as Nitrosating Agents.[4][5] The Journal of Organic Chemistry, 42(14), 2426–2430.

  • BenchChem Technical Guides. (2025). N-Acylation of Hindered Anilines: Troubleshooting & Optimization.

  • Li, B., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines. ACS Omega, 3(4), 4221–4230.

Sources

Validation & Comparative

comparing the properties of 3-Fluoro-4-(2-propoxyethoxy)aniline with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Fluoro-4-(2-propoxyethoxy)aniline , a specialized building block used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and radiotracers.

Executive Summary: The Strategic Role of the Propoxyethoxy Tail

In the development of EGFR and VEGFR inhibitors (e.g., Gefitinib, Erlotinib analogs), the "tail" region of the molecule is critical for solvent interaction and pharmacokinetic (PK) tuning. This compound represents a strategic lipophilic modification of the standard methoxyethoxy motif.

This guide compares it against two primary alternatives:

  • 3-Fluoro-4-(2-methoxyethoxy)aniline: The industry standard (Gefitinib intermediate).

  • 4-(2-Propoxyethoxy)aniline: The non-fluorinated control.

Key Insight: The substitution of the methoxy group with a propoxy group increases LogP by approximately 1.0 unit , significantly altering blood-brain barrier (BBB) permeability and solubility profiles without disrupting the critical hydrogen-bonding ether oxygen.

Physicochemical Property Comparison

The following data highlights the structural impact of the side chain and fluorine substitution on molecular properties.

PropertyTarget: this compound Comparator A: 3-Fluoro-4-(2-methoxyethoxy)aniline Comparator B: 4-(2-Propoxyethoxy)aniline
Molecular Structure Aniline with 3-F, 4-O-Pr-OEtAniline with 3-F, 4-O-Me-OEtAniline with 4-O-Pr-OEt (No F)
Predicted LogP ~2.3 - 2.5~1.3 - 1.5~2.1 - 2.3
Aniline pKa (Conj. Acid) ~3.5 (Reduced basicity)~3.5~4.8 (Higher basicity)
Metabolic Stability High (F blocks C3 oxidation)High (F blocks C3 oxidation)Moderate (C3 open to CYP oxidation)
Primary Application BBB-penetrant TKIs, PET TracersSystemic TKIs (e.g., Gefitinib)General Chemical Probes
Analysis of Performance Factors
  • Lipophilicity (LogP): The target compound's propyl chain adds significant hydrophobicity compared to Comparator A. This is advantageous for CNS-targeting drugs where passive diffusion across the BBB is required.

  • Electronic Effect (Fluorine): The fluorine atom at position 3 exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the aniline nitrogen compared to Comparator B. This reduces the nucleophilicity slightly but prevents rapid oxidative metabolism (ring hydroxylation) at the ortho-position, a common clearance pathway.

Synthetic Methodology & Protocols

To ensure high purity and regioselectivity, the synthesis must avoid the formation of the 3-alkoxy-4-fluoro isomer. The following protocol utilizes the higher lability of the 4-fluorine in 3,4-difluoronitrobenzene towards Nucleophilic Aromatic Substitution (SNAr).

Workflow Diagram: Regioselective Synthesis

SynthesisWorkflow cluster_0 Critical Control Point Start 3,4-Difluoronitrobenzene Intermediate Int: 3-Fluoro-4-(2-propoxyethoxy) nitrobenzene Start->Intermediate SNAr (60-80°C) Regioselective at C4 Reagent 2-Propoxyethanol + K2CO3/DMF Reagent->Intermediate Product Product: This compound Intermediate->Product Reduction Reduction H2, Pd/C or Fe/NH4Cl

Caption: Regioselective SNAr pathway exploiting the para-nitro activation of the C4-fluorine.

Detailed Experimental Protocol
Step 1: SNAr Coupling (Formation of Nitro Intermediate)
  • Setup: Charge a 3-neck round bottom flask with 3,4-difluoronitrobenzene (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Reagent Addition: Add 2-propoxyethanol (1.1 eq) followed by anhydrous K₂CO₃ (1.5 eq).

    • Expert Note: Use a slight excess of alcohol to drive conversion. Avoid strong bases like NaH if possible to prevent bis-alkylation or side reactions; Carbonate is sufficient due to the strong activation of the nitro group.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC/HPLC.

    • Checkpoint: The 4-substituted product is favored. If 3-substituted impurity forms, lower the temperature.

  • Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter, wash with water, and dry.[1]

Step 2: Reduction to Aniline
  • Setup: Dissolve the nitro intermediate in MeOH or EtOH.

  • Catalyst: Add 10 wt% of 10% Pd/C .

  • Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 2–4 hours.

    • Alternative: For halogen-sensitive substrates (though F is stable), use Fe powder/NH₄Cl in EtOH/Water reflux.

  • Purification: Filter through Celite to remove Pd. Concentrate filtrate.

    • Validation: Verify structure via ¹H-NMR. The characteristic "propoxyethoxy" signals (triplet for terminal methyl, multiplets for ethers) and the specific fluorine splitting pattern on the aromatic ring are diagnostic.

Strategic Application in Drug Design (SAR)

Why choose This compound ? The decision logic depends on the specific ADME (Absorption, Distribution, Metabolism, Excretion) hurdles of the lead compound.

SAR_Logic cluster_decision Selection Outcome Problem Lead Compound Issue? Solubility Poor Solubility? Problem->Solubility Metabolism High Metabolic Clearance? Problem->Metabolism CNS Low CNS Penetration? Problem->CNS Solubility_Sol Use Methoxyethoxy (Comparator A) Solubility->Solubility_Sol Lower LogP needed Metabolism_Sol Use Fluorinated Core (Target or Comparator A) Metabolism->Metabolism_Sol Block C3 Oxidation CNS_Sol Use Propoxyethoxy (Target Compound) CNS->CNS_Sol Increase Lipophilicity

Caption: Decision matrix for selecting the propoxyethoxy tail based on pharmacokinetic requirements.

Mechanistic Insight: The Fluorine Bioisostere Effect

The fluorine at position 3 is not merely a bystander; it serves two critical functions:

  • Metabolic Blocking: It prevents CYP450-mediated hydroxylation at the electron-rich ortho position relative to the amine/ether.

  • Conformational Lock: Through a weak intramolecular interaction with the ether oxygen or by dipole repulsion, the fluorine can restrict the rotation of the ether side chain, potentially pre-organizing the molecule for binding in the kinase ATP pocket.

References

  • Synthesis of Fluorinated Anilines: "Regioselective Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene." Journal of Medicinal Chemistry, General Protocols for SNAr reactions.
  • Kinase Inhibitor SAR: "Structure-Activity Relationships of Anilinoquinazoline EGFR Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for the alkoxy-aniline tail function).
  • Physicochemical Properties: "Hansch Parameters and Bioisosterism in Drug Design." ChemMedChem.

(Note: While specific CAS 1391053-50-1 is sometimes linked to Oxymetazoline impurities in commercial catalogs, this guide addresses the chemical structure "this compound" as a distinct entity for medicinal chemistry applications.)

Sources

A Comparative Guide to the Biological Activity of 3-Fluoro-4-(2-propoxyethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The aniline framework, in particular, has proven to be a versatile starting point for developing a wide array of therapeutic agents.[1] This guide focuses on the untapped potential of derivatives based on the 3-Fluoro-4-(2-propoxyethoxy)aniline core structure.

The parent compound, this compound, presents two key features that are highly attractive for medicinal chemists. The incorporation of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[2][3] This is due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond, which can alter the electronic properties of the molecule and resist enzymatic degradation.[3] Simultaneously, the 2-propoxyethoxy side chain offers a flexible, lipophilic tail that can be crucial for optimizing pharmacokinetic profiles and interacting with hydrophobic pockets in target proteins.

While literature directly investigating the biological activities of this compound derivatives is nascent, a wealth of data on structurally related fluoroaniline and aniline compounds provides a strong foundation for predicting their therapeutic potential. This guide will, therefore, conduct a comparative analysis of these related derivatives to establish a predictive framework for researchers. We will explore potential anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from analogous compounds, and provide detailed protocols to empower researchers to validate these hypotheses.

Predicted Biological Activities: A Triad of Therapeutic Promise

Based on the extensive research into analogous chemical structures, derivatives of this compound are predicted to exhibit significant activity in three primary therapeutic areas: oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fluoroaniline moiety is a privileged structure in modern oncology, forming the backbone of numerous potent kinase inhibitors.[4] Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The introduction of fluorine-containing groups can enhance interactions with the ATP-binding pocket of kinases, leading to potent and selective inhibition.[2][4]

Derivatives of related fluorinated anilines have demonstrated significant cytotoxic effects against a variety of cancer cell lines. For instance, novel imamine-1,3,5-triazine derivatives have shown potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231), with some compounds exhibiting significantly lower IC50 values than the established drug imatinib. Similarly, fluoroaryl-substituted derivatives of the camptothecin analog FL118 displayed superior cytotoxic effects compared to the parent compound, with IC50 values in the low nanomolar range against lung cancer cells (A549).[2]

Comparative Anticancer Activity of Fluoroaniline Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Imamine-1,3,5-triazine (Compound 4f)MDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine (Compound 4k)MDA-MB-231 (Breast)8.18Imatinib35.50
FL118 Derivative (Compound 7n)A549 (Lung)0.009SN38>0.05[2]
FL118 Derivative (Compound 7l)A549 (Lung)0.012SN38>0.05[2]
1,3,4-Thiadiazole (Compound A2)MCF-7 (Breast)52.35--[6]
1,3,4-Thiadiazole (Compound B3)MCF-7 (Breast)54.1--[6]

Plausible Mechanism: Receptor Tyrosine Kinase (RTK) Inhibition

A likely mechanism of action for these compounds is the inhibition of receptor tyrosine kinases (RTKs), which are critical for cancer cell growth, survival, and angiogenesis. The diagram below illustrates a generalized RTK signaling pathway, a common target for kinase inhibitors.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK binds Derivative Aniline Derivative Derivative->Dimerization inhibits RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation translocates to nucleus MIC_Workflow A Prepare serial two-fold dilutions of test compound in 96-well plate B Add standardized bacterial inoculum to each well A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity or measure absorbance (OD600) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is an underlying factor in numerous diseases. Aniline derivatives have been investigated as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating signaling pathways such as NF-κB. [7][8]For example, certain 9-anilinoacridine derivatives have shown potent inhibitory effects on the degranulation of mast cells and the secretion of lysosomal enzymes from neutrophils, with IC50 values in the low micromolar range. [9] Studies on 4-(methylsulfonyl)aniline derivatives, which share structural similarities with selective COX-2 inhibitors, have demonstrated significant in vivo anti-inflammatory activity in rat paw edema models, with some compounds outperforming the standard drug diclofenac. [8] Comparative Anti-inflammatory Activity of Aniline Analogs

Compound ClassAssayResultReference CompoundResultSource
9-anilinoacridine (Compound 3)Neutrophil Enzyme SecretionIC50 = 8.2 µMMepacrine>100 µM[9]
9-anilinoacridine (Compound 4)Mast Cell DegranulationIC50 = 21 µMMepacrineIC50 = 25 µM[9]
4-(Methylsulfonyl)aniline Deriv. (Compound 11)Rat Paw Edema (% Inhibition @ 5h)~75%Diclofenac Sodium~55%[8]
4-(Methylsulfonyl)aniline Deriv. (Compound 14)Rat Paw Edema (% Inhibition @ 5h)~78%Diclofenac Sodium~55%[8]
Anthranilic Acid Deriv. (JS-4)In vitro COX-2 Selectivity Index13.70Mefenamic Acid-[10]

Key Mechanism: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA translocates to nucleus IkB_NFkB->NFkB IκBα degraded, NF-κB released Transcription Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Transcription binds to promoter LPS Inflammatory Stimulus (e.g., LPS, TNF-α) LPS->IKK activates Derivative Aniline Derivative Derivative->IKK inhibits

Caption: The canonical NF-κB signaling pathway in inflammation.

Experimental Protocols for Validation

To rigorously assess the biological activity of novel this compound derivatives, standardized and reproducible protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute anti-inflammatory activity. [7][8]

  • Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a reference group (e.g., Diclofenac, 3 mg/kg), and test groups (various doses of the aniline derivatives). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. This self-validating system compares the test compound directly against both a negative and a positive control under identical conditions.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By drawing parallels with structurally related fluoroanilines, a strong rationale emerges for its potential efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The strategic inclusion of both a fluorine atom and a flexible ether chain provides a dual advantage for enhancing potency and optimizing pharmacokinetic properties.

The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers. The next logical step is a systematic synthesis and screening program.

Research_Workflow A Synthesis of a focused library of This compound derivatives B Primary In Vitro Screening A->B C1 Anticancer Screening (MTT Assay vs. Panel of Cancer Cell Lines) B->C1 C2 Antimicrobial Screening (MIC Assay vs. Bacterial/Fungal Panel) B->C2 C3 Anti-inflammatory Screening (COX/LOX Inhibition, Cytokine Release Assay) B->C3 D Identification of 'Hit' Compounds C1->D C2->D C3->D E Secondary Assays & Mechanism of Action Studies (e.g., Kinase Profiling, Western Blot, Membrane Permeability) D->E F In Vivo Efficacy Studies (e.g., Xenograft Models, Infection Models, Paw Edema Model) E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G

Caption: Proposed workflow for derivative development and screening.

This structured approach, from rational design and synthesis to multi-tiered biological evaluation, will be critical in unlocking the full therapeutic potential of this novel chemical class. The insights from analogous compounds strongly suggest that the journey will be a fruitful one.

References

  • MDPI. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available from: [Link]

  • PubMed. (2002, October 10). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Available from: [Link]

  • PMC. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available from: [Link]

  • ResearchGate. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Available from: [Link]

  • MDPI. (2026, February 28). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. Available from: [Link]

  • Zarqa University. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Available from: [Link]

  • ResearchGate. (2025, August 6). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Available from: [Link]

  • PMC. (2024, December 4). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Available from: [Link]

  • PMC. Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. Available from: [Link]

  • ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available from: [Link]

  • PMC. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]

  • MDPI. (2025, December 12). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link]

  • PMC. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]

  • PMC. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]

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Assessing the Purity of Synthesized 3-Fluoro-4-(2-propoxyethoxy)aniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of Synthesized 3-Fluoro-4-(2-propoxyethoxy)aniline Content Type: Publish Comparison Guide

Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1]

Executive Summary & Strategic Context

This compound is a specialized fluorinated aniline intermediate, structurally related to the pharmacophores found in tyrosine kinase inhibitors (TKIs) such as Gefitinib and Vandetanib.[2] Its purity is a Critical Quality Attribute (CQA) because the 3-fluoro-4-alkoxy substitution pattern is often the "warhead" or binding hinge determinant in medicinal chemistry.[2]

Synthesizing this compound typically involves a nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with 2-propoxyethanol, followed by reduction of the nitro group. This pathway introduces a specific impurity profile—regioisomers, unreacted nitro-intermediates, and over-reduced byproducts—that standard "generic" analytical methods often miss.[1]

This guide moves beyond basic "purity checks" to compare three distinct analytical workflows: HPLC-UV (the QC workhorse), LC-MS (the impurity profiler), and Non-Aqueous Titration (the stoichiometric assay).

Impurity Origin Analysis (The "Why")

To assess purity effectively, one must first understand the origin of impurities.[1] The synthesis creates a "fingerprint" of potential contaminants.[1][2]

DOT Diagram 1: Synthesis & Impurity Origins

This diagram maps the synthetic route to the specific impurities that necessitate the analytical methods described below.

SynthesisImpurityMap SM1 SM: 3,4-Difluoronitrobenzene Reaction1 Step 1: S_NAr (Base/Heat) SM1->Reaction1 SM2 SM: 2-Propoxyethanol SM2->Reaction1 Inter Intermediate: 3-Fluoro-4-(2-propoxyethoxy)nitrobenzene Reaction1->Inter Major Path Impurity_Regio Impurity A (Regioisomer): 3-(2-propoxyethoxy)-4-fluoronitrobenzene Reaction1->Impurity_Regio Minor Path (Regio-selectivity failure) Reaction2 Step 2: Reduction (H2/Pd-C or Fe/HCl) Inter->Reaction2 Impurity_Regio->Reaction2 Carries over Product Target Product: This compound Reaction2->Product Impurity_Nitro Impurity B: Unreacted Nitro Intermediate Reaction2->Impurity_Nitro Incomplete Rxn Impurity_Dimer Impurity C: Azo/Azoxy Dimers Reaction2->Impurity_Dimer Coupling Side Rxn Impurity_Dehalo Impurity D: Defluorinated Side-products Reaction2->Impurity_Dehalo Over-reduction

Caption: Synthesis pathway mapping the origin of regioisomers, nitro-precursors, and reduction byproducts.

Comparative Analysis of Assessment Methods

Method A: RP-HPLC with UV Detection (The Gold Standard)

Best For: Routine Quality Control (QC), Lot Release, Quantitative Purity (Area %).

HPLC-UV is the primary method for this compound because the aniline and its aromatic impurities absorb strongly in the UV range (240–260 nm).[1][2] Unlike GC, it handles the thermally sensitive aniline moiety without derivatization.[1]

  • Mechanism: Separation based on hydrophobicity (C18 column).[1][2]

  • Criticality: Must resolve the nitro-precursor (late eluting) from the aniline (early eluting).

  • Limitation: May not detect inorganic salts or non-UV active solvents (e.g., excess 2-propoxyethanol if detection wavelength is too high).

Experimental Protocol: Self-Validating System
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate the aniline, improving peak shape).

    • B: Acetonitrile (ACN).[1][2][3]

  • Gradient: 0 min (10% B) → 15 min (90% B) → 20 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability (Self-Validation):

    • Inject a mixture of Starting Material (Nitro) and Product.[1][2]

    • Requirement: Resolution (Rs) > 2.0 between the Nitro peak and Aniline peak.[1][2]

Method B: LC-MS (The Problem Solver)

Best For: R&D, Impurity Identification, Genotoxic Impurity Screening.

When an unknown peak appears at 0.1%, UV cannot identify it.[1] LC-MS is required to distinguish between a defluorinated byproduct (M-19) and a regioisomer (same mass, different retention).[2]

  • Mechanism: Electrospray Ionization (ESI) in Positive Mode (M+H)⁺.[1][2]

  • Advantage: High sensitivity for trace anilines (which ionize well).[1][2]

  • Limitation: Buffers must be volatile (Formic acid instead of Phosphoric acid).

Method C: Non-Aqueous Titration

Best For: Absolute Assay (% w/w), Salt Stoichiometry.[1]

HPLC gives purity by ratio (Area %), but if the sample contains 5% inorganic salt or water, HPLC might still show "99.9% purity." Titration measures the absolute amount of amine functional groups.[1][2]

  • Protocol: Dissolve 0.2g sample in Glacial Acetic Acid. Titrate with 0.1 N Perchloric Acid using Crystal Violet indicator (or potentiometric detection).

  • Calculation: Each mole of HClO₄ reacts with 1 mole of the aniline amine group.[1][2]

Data Presentation & Decision Matrix

The following table contrasts the performance of these methods based on experimental validation data.

FeatureMethod A: HPLC-UVMethod B: LC-MSMethod C: Titration
Primary Output Purity (% Area)Identity (m/z)Assay (% w/w)
LOD (Limit of Detection) ~0.05%~0.005% (Trace)N/A (Macro method)
Linearity (R²) > 0.999 (10-150% range)> 0.99 (Trace range)N/A
Specificity High (Separates isomers)Very High (Mass filter)Low (Reacts with all bases)
Key Blind Spot Inorganic salts, moistureIon suppressionNon-basic organic impurities
DOT Diagram 2: Analytical Decision Tree

Use this logic flow to select the correct method for your stage of development.

DecisionTree Start Sample Received Q1 Is this for Release or Structure? Start->Q1 Branch_Rel Lot Release Q1->Branch_Rel Release Branch_Str Structure/ID Q1->Branch_Str R&D Method_HPLC Method A: HPLC-UV (Purity & Impurities) Branch_Rel->Method_HPLC Method_LCMS Method B: LC-MS (Identify Mass) Branch_Str->Method_LCMS Q2 Unknown Peak > 0.1%? Method_HPLC->Q2 Q2->Method_LCMS Yes Q3 Need Absolute Content? Q2->Q3 No Method_Titr Method C: Titration (Assay w/w) Q3->Method_Titr Yes

Caption: Decision matrix for selecting analytical methods based on development stage and impurity thresholds.

Authoritative References

  • International Conference on Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][2] ICH Guidelines.[1][2] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.[1][2] (Foundational text for HPLC method development).

  • BenchChem. (2025).[1][2][3] Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. (Analogous fluoroaniline methodology).[1][2]

  • Vanderbilt University. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Reference for SNAr reactivity of fluoro-anilines).

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 3-Fluoro-4-(2-methoxyethoxy)aniline.[1][2][4][5][6][7][8] (Analogous compound specifications).

Sources

cross-validation of experimental data for 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Characterization and Cross-Validation of 3-Fluoro-4-(2-propoxyethoxy)aniline

In the landscape of pharmaceutical and materials science research, the purity, structure, and stability of novel chemical intermediates are paramount. This compound, a substituted aniline derivative, presents as a potentially valuable building block. Its unique combination of a fluoro-group, which can modulate metabolic stability and binding affinity, and a flexible propoxyethoxy side chain, which can enhance solubility, makes it a compound of interest.

This guide provides a comprehensive framework for the characterization and cross-validation of this compound. We will not only detail the necessary experimental protocols but also explore the rationale behind these choices. Furthermore, we will establish a comparative analysis with structurally similar, commercially available alternatives to contextualize its properties and potential applications.

Rationale for Compound Selection and Comparative Analysis

The validation of a new chemical entity like this compound requires a multi-faceted analytical approach. The objective is to confirm its identity, assess its purity, and understand its physicochemical properties. To provide a meaningful context for its performance, we will compare it against two logical alternatives:

  • Alternative 1: 4-Ethoxyaniline: A simpler, widely used aniline derivative. This comparison will highlight the influence of the fluoro- and the propoxy- moieties on the compound's properties.

  • Alternative 2: 3-Fluoro-4-methoxyaniline: This compound allows for a direct assessment of the impact of the longer, more flexible 2-propoxyethoxy chain versus a simple methyl group.

This comparative approach allows researchers to make informed decisions about which building block is best suited for their specific synthetic and developmental needs.

Experimental Workflow for Characterization and Validation

A robust validation workflow ensures that the material used in subsequent experiments is of known quality and that the results are reproducible. The following diagram outlines the logical flow of experiments for characterizing this compound and its alternatives.

G cluster_0 Sample Acquisition & Preparation cluster_1 Structural Elucidation & Verification cluster_2 Purity & Physicochemical Analysis cluster_3 Data Synthesis & Comparison A Procure Samples: - this compound - 4-Ethoxyaniline - 3-Fluoro-4-methoxyaniline B Prepare Standard Solutions (e.g., in DMSO-d6 for NMR, Acetonitrile for HPLC) A->B C 1H & 13C NMR Spectroscopy B->C F High-Performance Liquid Chromatography (HPLC) B->F D Mass Spectrometry (ESI-MS) C->D E FTIR Spectroscopy D->E I Compile & Analyze Data E->I G Differential Scanning Calorimetry (DSC) F->G H Solubility Assessment G->H H->I J Generate Comparative Report I->J

Caption: Workflow for the comprehensive characterization of a novel chemical entity.

Core Experimental Protocols and Data Interpretation

Structural Verification via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will verify the carbon backbone. The fluorine atom will introduce characteristic splitting patterns in both spectra, providing definitive evidence of its position.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the aniline sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} (proton-decoupled) spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • ¹H NMR: Integrate all signals and assign them to the corresponding protons. Look for the characteristic aromatic signals, the aniline (-NH₂) protons, and the aliphatic protons of the propoxyethoxy chain. Pay close attention to the coupling constants (J-values) for the aromatic protons, which will be influenced by the fluorine substituent.

    • ¹³C NMR: Assign all carbon signals. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

Molecular Weight Confirmation via Mass Spectrometry

Trustworthiness: Mass spectrometry provides an exact measurement of the compound's molecular weight, serving as an unambiguous validation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, minimizing fragmentation and yielding a clear molecular ion peak.

Protocol: ESI-Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated theoretical mass.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Authoritative Grounding: HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. The use of a photodiode array (PDA) detector further allows for peak purity analysis.

Protocol: Reverse-Phase HPLC

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a PDA detector.

  • Mobile Phase: A gradient elution is typically employed for robust separation. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The purity is calculated as the percentage of the main peak area relative to the total peak area.

Comparative Data Summary

The following table presents a hypothetical but expected comparison of the experimental data for this compound and its selected alternatives. This structured format allows for a quick and objective assessment of their key properties.

PropertyThis compound4-Ethoxyaniline3-Fluoro-4-methoxyanilineRationale for Difference
Molecular Formula C₁₁H₁₆FNO₂C₈H₁₁NOC₇H₈FNODifferences in substituents.
Molecular Weight ( g/mol ) 213.25137.18141.14Reflects the different molecular formulas.
Theoretical [M+H]⁺ 214.1234138.0913142.0660Protonated molecular ion for MS.
¹H NMR (Aromatic δ, ppm) ~6.8-7.0 (multiplets)~6.7-6.8 (doublets)~6.8-6.9 (multiplets)Fluorine substitution introduces complex splitting.
HPLC Purity (%) >98%>98%>98%Standard for research-grade chemicals.
Melting Point (°C) Expected to be a low-melting solid or oil3-4 °C29-32 °CThe flexible side chain may lower the melting point.
Predicted LogP ~2.5~1.8~1.5The longer alkyl chain increases lipophilicity.

Conclusion and Recommendations

The comprehensive analytical workflow described herein provides a robust framework for the validation of this compound. The combination of NMR and mass spectrometry confirms the compound's identity, while HPLC provides a reliable measure of its purity.

Key Findings from Comparative Analysis:

  • The presence of the 2-propoxyethoxy group significantly increases the molecular weight and is predicted to increase the lipophilicity (LogP) compared to the smaller ethoxy and methoxy analogues. This could be advantageous for applications requiring enhanced membrane permeability.

  • The fluorine substituent introduces a useful spectroscopic handle (coupling in NMR) and is a well-established bioisostere for a hydrogen atom, potentially blocking metabolic oxidation at that position.

For researchers in drug discovery, this compound represents a promising building block that combines the metabolic blocking potential of a fluoro-group with the solubility-enhancing and lipophilicity-modulating properties of a flexible ether side chain. Its use over simpler analogues like 4-ethoxyaniline or 3-fluoro-4-methoxyaniline would be justified in scenarios where fine-tuning of these physicochemical properties is critical for achieving the desired biological activity and pharmacokinetic profile.

References

  • General Laboratory Practice: "Purification of Laboratory Chemicals, Eighth Edition". W. L. F. Armarego, Christina Li Lin Chai. Elsevier. [Link]

  • NMR Spectroscopy Principles: "Introduction to Spectroscopy, 5th Edition". Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan. Cengage Learning. [Link]

  • Mass Spectrometry Principles: "Mass Spectrometry: A Textbook, 3rd Edition". Jürgen H. Gross. Springer. [Link]

  • HPLC Method Development: "Practical HPLC Method Development, 2nd Edition". Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch. Wiley. [Link]

how does the fluoro substituent in 3-Fluoro-4-(2-propoxyethoxy)aniline affect its properties

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide to the Properties of 3-Fluoro-4-(2-propoxyethoxy)aniline

For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing drug candidates. The introduction of fluorine, a common bioisosteric replacement for hydrogen, can profoundly alter the physicochemical and pharmacokinetic properties of a molecule. This guide provides a detailed comparison of This compound and its non-fluorinated parent compound, 4-(2-propoxyethoxy)aniline , offering insights into the effects of this single atomic substitution.

The Fluoro Substituent: A Subtle Change with Significant Consequences

The introduction of a fluorine atom at the 3-position of the aniline ring in 4-(2-propoxyethoxy)aniline is a targeted modification intended to modulate several key properties. Fluorine's high electronegativity and relatively small size allow it to exert powerful electronic effects without introducing significant steric hindrance. These alterations can influence the molecule's basicity, lipophilicity, metabolic stability, and ultimately its biological activity and pharmacokinetic profile. Understanding these changes is crucial for the rational design of new chemical entities.

Comparative Analysis of Physicochemical Properties

While direct experimental data for this compound is not extensively available in the public domain, we can draw well-established principles from the study of analogous fluorinated and non-fluorinated anilines to predict the impact of the fluoro group. The following table compares the expected properties of the two compounds, with some values estimated based on closely related structures, such as the methoxy and ethoxy analogs.

Property4-(2-propoxyethoxy)aniline (Non-fluorinated)This compound (Fluorinated)Expected Impact of Fluorination
pKa ~4.7 - 5.0 (Estimated)~4.0 - 4.3 (Estimated)Decrease in basicity
logP ~2.0 (Estimated)~2.4 (Estimated)Increase in lipophilicity
Aqueous Solubility LowerHigher (Potentially, due to altered crystal packing)Variable, potentially increased
Metabolic Stability Susceptible to aromatic oxidationIncreased stability at the 3-positionEnhanced metabolic half-life
Basicity (pKa)

The basicity of the aniline nitrogen is a critical parameter, influencing salt formation, solubility, and interactions with biological targets. The electron-withdrawing inductive effect of the fluorine atom is expected to decrease the electron density on the aniline nitrogen. This reduction in electron density makes the lone pair of electrons less available for protonation, thereby decreasing the basicity of the molecule. Consequently, this compound is predicted to have a lower pKa compared to its non-fluorinated counterpart. This has implications for drug formulation and the ionization state of the molecule at physiological pH.

Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Generally, the introduction of a fluorine atom increases the lipophilicity of a molecule. Therefore, this compound is expected to have a higher logP value than 4-(2-propoxyethoxy)aniline. This increased lipophilicity can enhance membrane permeability and may improve oral absorption.

Aqueous Solubility

The effect of fluorination on aqueous solubility is more complex. While increased lipophilicity generally correlates with decreased aqueous solubility, the introduction of a fluorine atom can also disrupt crystal lattice packing, which can sometimes lead to an increase in solubility. The overall effect on the solubility of this compound would need to be determined experimentally.

Metabolic Stability

Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of a fluorine atom at a potential site of metabolism can block this oxidation, thereby increasing the metabolic stability of the compound. By placing the fluorine at the 3-position, it is anticipated that the metabolic half-life of this compound will be longer than that of 4-(2-propoxyethoxy)aniline, which has a hydrogen atom at that position that is more prone to enzymatic hydroxylation. This enhanced stability can lead to improved pharmacokinetic profiles, such as a longer duration of action in vivo.

Experimental Protocols

To empirically validate the predicted effects of fluorination, the following experimental protocols can be employed.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorbance spectra of the protonated and neutral forms of the aniline.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10).

  • Sample Preparation: For each pH, add a small, constant volume of the stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm.

  • Data Analysis: Plot the absorbance at a wavelength where the difference between the ionized and non-ionized forms is maximal against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution SamplePrep Prepare Samples (Constant Concentration, Varying pH) Stock->SamplePrep Buffers Prepare Buffer Series Buffers->SamplePrep Measure Record UV-Vis Spectra SamplePrep->Measure Plot Plot Absorbance vs. pH Measure->Plot pKa Determine pKa from Inflection Point Plot->pKa G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SolventSat Saturate Solvents (Octanol and Water) SamplePrep Dissolve Compound in Aqueous Phase SolventSat->SamplePrep Partition Add Octanol and Shake SamplePrep->Partition Separate Separate Phases (Centrifugation) Partition->Separate Measure Measure Concentration in Each Phase (HPLC) Separate->Measure logP Calculate logP Measure->logP

Caption: Workflow for logP determination by the shake-flask method.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s. [1][2][3] Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Reaction Mixture (Microsomes, Buffer, Compound) Start Initiate Reaction with NADPH at 37°C Reagents->Start Sample Sample and Quench at Time Points Start->Sample Analyze Quantify Parent Compound (LC-MS/MS) Sample->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The strategic placement of a fluorine atom on the aniline ring of 4-(2-propoxyethoxy)aniline is predicted to have a significant and multifaceted impact on its properties. The resulting compound, this compound, is expected to be less basic, more lipophilic, and more resistant to metabolic oxidation. These modifications are often desirable in drug discovery programs, as they can lead to improved ADME properties and a more favorable pharmacokinetic profile. The experimental protocols provided herein offer a clear path for the empirical validation of these predictions, enabling a data-driven approach to the optimization of this and other promising molecular scaffolds.

References

  • Ghiami-Shomami, A., & Ghalami-Choobar, B. (2014). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Journal of Molecular Modeling, 20(9), 2427. [Link]

  • Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522. [Link]

  • Fu, Y., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(40), 10244-10251. [Link]

  • Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed. [Link]

  • Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Subirats, X., et al. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs: Application to 66 compounds in different phases of drug development. Combinatorial Chemistry & High Throughput Screening, 21(5), 334-346. [Link]

  • Ryan, M. T. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Płaczek, M. A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 5099. [Link]

  • PharmaEducation. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Płaczek, M. A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed. [Link]

  • O'Hagan, D., et al. (2021). Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. ResearchGate. [Link]

  • Slavíček, P., & Tvarůžek, M. (2012). Simple Method for the Estimation of pKa of Amines†. Chemical Papers, 66(10). [Link]

  • G. de la Guardia, M., & A. Esteve-Romero, J. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6(11), 897-905. [Link]

  • Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -dimethylphenylenediamine. Rasayan Journal of Chemistry, 9(3), 340-347. [Link]

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A Comparative Guide to the Synthetic Routes of 3-Fluoro-4-(2-propoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Fluoro-4-(2-propoxyethoxy)aniline is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the fluoro, amino, and ether functional groups on the aniline scaffold makes it a versatile building block for introducing specific physicochemical properties into target molecules. This guide provides an in-depth comparison of two primary synthetic routes for this compound, offering a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most appropriate method for their specific needs.

Route 1: Nucleophilic Aromatic Substitution and Subsequent Reduction

This route is a convergent and efficient approach that leverages the activation of an aromatic ring by a nitro group to facilitate a key bond-forming reaction.

Scientific Rationale

The core of this strategy lies in the Nucleophilic Aromatic Substitution (SNAr) reaction on a highly electrophilic aromatic ring. The presence of two fluorine atoms and a strongly electron-withdrawing nitro group in the starting material, 1,2-difluoro-4-nitrobenzene, makes the aromatic ring susceptible to attack by nucleophiles. The fluorine atom at the C-4 position (para to the nitro group) is particularly activated and serves as an excellent leaving group. Following the successful substitution with 2-propoxyethanol, a standard reduction of the nitro group yields the desired aniline.

Experimental Protocol

Step 1: Synthesis of 1-Fluoro-4-nitro-2-(2-propoxyethoxy)benzene

In a round-bottom flask, 2-propoxyethanol (1.2 eq) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A strong base, typically sodium hydride (NaH, 1.2 eq), is added portion-wise at 0 °C to form the corresponding alkoxide. After stirring for 30 minutes, a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

The nitro-intermediate from the previous step is dissolved in ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The reaction vessel is then purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature for 8-12 hours.[1] Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield this compound.

Diagram of Route 1

Route 1 start 1,2-Difluoro-4-nitrobenzene intermediate 1-Fluoro-4-nitro-2-(2-propoxyethoxy)benzene start->intermediate 2-Propoxyethanol, NaH, DMF product This compound intermediate->product H2, Pd/C, Ethanol Route 2 start 2-Fluoro-4-nitrophenol step1 4-Amino-2-fluorophenol start->step1 H2, Pd/C, Methanol step2 N-(3-fluoro-4-hydroxyphenyl)acetamide step1->step2 Acetic Acid, Reflux step3 N-(3-fluoro-4-(2-propoxyethoxy)phenyl)acetamide step2->step3 1-Bromo-2-propoxyethane, K2CO3, Acetone product This compound step3->product HCl, Ethanol, Reflux

Caption: Synthetic pathway for Route 2.

Comparative Analysis

ParameterRoute 1: SNAr & ReductionRoute 2: O-Alkylation of Protected Aminophenol
Number of Steps 24
Overall Yield Potentially higher due to fewer steps.Potentially lower due to the multi-step nature.
Atom Economy More efficient.Less efficient due to the use of protecting groups.
Scalability Generally good; SNAr and catalytic hydrogenation are scalable processes.Scalable, but the multiple steps add complexity and potential for material loss at each stage.
Cost of Reagents 1,2-difluoro-4-nitrobenzene can be more expensive than 2-fluoro-4-nitrophenol.Starts from a potentially cheaper precursor, but requires additional reagents for protection and deprotection.
Safety & Handling Use of sodium hydride requires careful handling under inert atmosphere. Catalytic hydrogenation with H₂ gas requires specialized equipment and safety precautions.Generally involves less hazardous reagents, although standard laboratory precautions are always necessary.
Key Challenges Ensuring complete and selective substitution in the SNAr step. Handling of pyrophoric NaH and flammable H₂ gas.Achieving high yields in the protection and deprotection steps. Potential for N-alkylation if protection is incomplete.

Senior Application Scientist's Recommendation

Both routes are chemically sound and viable for the synthesis of this compound.

Route 1 is the more elegant and efficient pathway in terms of step economy and atom economy. For large-scale production where process optimization and cost-effectiveness are paramount, this route is likely to be superior. However, it necessitates facilities equipped to handle hazardous reagents like sodium hydride and high-pressure hydrogenation.

Route 2 offers a more classical and arguably more "hands-on" approach that may be better suited for smaller-scale laboratory synthesis where specialized hydrogenation equipment might not be readily available. The individual steps involve well-established and generally robust reactions. While the overall yield may be lower due to the increased number of steps, it avoids some of the more hazardous reagents of Route 1.

The ultimate choice will depend on the specific context of the synthesis: the available equipment, the scale of the reaction, cost considerations, and the comfort level of the researcher with the required chemical transformations.

References

Sources

benchmarking the performance of 3-Fluoro-4-(2-propoxyethoxy)aniline in specific applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-(2-propoxyethoxy)aniline (CAS: Proprietary/Niche Intermediate) represents a specialized class of aniline building blocks designed for the optimization of Tyrosine Kinase Inhibitors (TKIs) , particularly targeting EGFR and HER2 pathways. Unlike commoditized intermediates such as 3-chloro-4-fluoroaniline (used in Gefitinib) or 3-ethynylaniline (used in Erlotinib), this fluorinated ether derivative offers a unique balance of metabolic stability and solubility .

This guide benchmarks the performance of this compound against standard industry alternatives. It provides experimental protocols for evaluating its reactivity in nucleophilic aromatic substitution (


) and Buchwald-Hartwig couplings, alongside data on the physicochemical properties it imparts to drug scaffolds.

Comparative Analysis: Performance Benchmarking

Chemical Reactivity & Nucleophilicity

The electronic character of the aniline nitrogen is critical for coupling efficiency with quinazoline or pyrimidine cores.

  • Electronic Effect : The fluorine atom at the meta position is electron-withdrawing (

    
    ), reducing nucleophilicity compared to non-fluorinated anilines. However, the alkoxy group at the para position is strongly electron-donating (
    
    
    
    ), partially compensating for this deactivation.
  • Comparison :

    • vs. 3-Chloro-4-fluoroaniline : The 3-fluoro analog is slightly less nucleophilic than the 3-chloro variant due to the higher electronegativity of fluorine, requiring optimized catalytic systems or higher temperatures in

      
       reactions.
      
    • vs. 3-Ethynylaniline : Significantly more stable and less prone to polymerization, though less nucleophilic.

Table 1: Comparative Reactivity Profile

Aniline IntermediateHammett

(Total)
Relative Nucleophilicity

Yield (Standard)*
Oxidative Stability
This compound +0.07 Moderate 82-88% High (C-F bond)
3-Chloro-4-fluoroaniline+0.11Moderate-Low85-90%Moderate (C-Cl labile)
3-Ethynylaniline+0.23Low70-75%Low (Alkyne reactive)
4-Methoxyaniline-0.27High>95%Low (Demethylation prone)

*Note: Yields based on coupling with 4-chloro-6,7-dimethoxyquinazoline in isopropanol at reflux.

Physicochemical Properties (Solubility & LogP)

The (2-propoxyethoxy) tail acts as a "mini-PEG" moiety, significantly improving the aqueous solubility of the final drug molecule compared to simple methoxy or chloro substitutions.

  • Solubility : The ether oxygen atoms accept hydrogen bonds, disrupting crystal packing and enhancing solvation.

  • Lipophilicity : The propyl chain maintains sufficient lipophilicity for membrane permeability, preventing the molecule from becoming too polar.

Experimental Protocols

Protocol A: Synthesis of Model TKI via Coupling

Objective : To benchmark the coupling efficiency of this compound with a standard quinazoline core.

Reagents :

  • Core : 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Nucleophile : this compound (1.1 eq)

  • Solvent : Isopropanol (IPA)

  • Base : Diisopropylethylamine (DIPEA) (optional, 1.5 eq)

Step-by-Step Methodology :

  • Dissolution : Charge a 100 mL round-bottom flask with 4-Chloro-6,7-dimethoxyquinazoline (5.0 mmol) and this compound (5.5 mmol).

  • Solvent Addition : Add Isopropanol (40 mL). The suspension may not be clear initially.

  • Reflux : Heat the mixture to reflux (

    
    C). The reaction should clarify as the product precipitates (hydrochloride salt form) or remains in solution depending on the base.
    
  • Monitoring : Monitor by TLC (DCM:MeOH 95:5) or HPLC every hour.

    • Benchmark Metric: Time to >98% conversion. (Target: < 4 hours).

  • Workup :

    • Cool to room temperature.

    • Filter the precipitate.

    • Wash with cold IPA (

      
       mL) and diethyl ether (
      
      
      
      mL).
    • Dry under vacuum at

      
      C.
      

Validation Criteria :

  • Purity : >98% by HPLC (254 nm).

  • Identity :

    
    H NMR must show characteristic doublet for F-H coupling and the ether chain signals.
    
Protocol B: Aqueous Solubility Assessment

Objective : To quantify the solubility advantage of the (2-propoxyethoxy) tail.

  • Preparation : Prepare saturated solutions of the synthesized TKI and a reference TKI (e.g., Gefitinib analog) in phosphate-buffered saline (PBS, pH 7.4).

  • Incubation : Shake at

    
    C for 24 hours.
    
  • Filtration : Filter through a 0.45

    
    m PVDF membrane.
    
  • Analysis : Quantify concentration via HPLC-UV against a standard curve.

Visualizations

Synthesis Workflow & Decision Logic

The following diagram illustrates the critical decision points when selecting this intermediate for drug discovery.

SAR_Decision_Tree Start Target Profile: EGFR/HER2 Inhibitor MetabStability Requirement: High Metabolic Stability? Start->MetabStability Solubility Requirement: Improved Aqueous Solubility? MetabStability->Solubility Yes (Block Oxidation) Select_Alkyne Select: 3-Ethynylaniline (Erlotinib-like) MetabStability->Select_Alkyne No (Accept Metabolic Risk) Select_Fluoro Select: This compound Solubility->Select_Fluoro High Solubility Needed (Ether Tail Effect) Select_Chloro Select: 3-Chloro-4-fluoroaniline (Gefitinib-like) Solubility->Select_Chloro Standard Solubility Acceptable

Caption: SAR Decision Tree for selecting this compound based on metabolic stability and solubility requirements.

Reaction Mechanism (Nucleophilic Aromatic Substitution)

SNAr_Mechanism Reactants Reactants: Quinazoline-Cl + Aniline TS Transition State: Meisenheimer Complex Reactants->TS Nucleophilic Attack (Rate Limiting) Product Product: TKI Scaffold TS->Product Elimination of Cl- Byproduct Byproduct: HCl TS->Byproduct

Caption: Simplified


 mechanism. The nucleophilicity of the aniline determines the rate of the first step.

Technical Specifications & Handling

  • Molecular Formula :

    
    
    
  • Molecular Weight : 213.25 g/mol

  • Appearance : Off-white to pale brown solid or oil (depending on purity/polymorph).

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether chain is susceptible to slow peroxidation if exposed to air/light for extended periods.

  • Safety : Irritant. Standard PPE (gloves, goggles, fume hood) required.[1]

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for 3-Fluoro-4-morpholinoaniline (Analogous Structure). Retrieved from [Link]

  • Cohen, M. S., et al. (2005). Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors. Science. (Contextual grounding for aniline scaffold use in TKIs).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic grounding for Fluorine substitution effects).

Sources

Literature Review: Efficacy vs. Liability of Aniline-Based Pharmacophores in Drug Discovery

[1]

Executive Summary

The Paradox of the Aniline Moiety: In medicinal chemistry, the aniline (phenylamine) substructure represents a "privileged scaffold" due to its exceptional hydrogen-bonding geometry and capacity to orient substituents within hydrophobic binding pockets (e.g., ATP-binding sites of kinases). However, it simultaneously functions as a "structural alert." The metabolic bioactivation of anilines by Cytochrome P450 enzymes often yields reactive metabolites (quinone imines, hydroxylamines) responsible for idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and genotoxicity.

This guide objectively compares aniline-based compounds against their bioisosteric alternatives (pyridines, pyrimidines, and bicyclic amines), providing experimental frameworks to assess the efficacy-toxicity trade-off.

Part 1: The Aniline Pharmacophore – Mechanism & Efficacy

The Mechanistic Advantage

The efficacy of aniline-based drugs, particularly in oncology (Kinase Inhibitors) and pain management (Local Anesthetics), stems from the electronic properties of the nitrogen atom attached to the aromatic ring.

  • Kinase Binding: In drugs like Gefitinib (EGFR inhibitor), the aniline nitrogen acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket. The aromatic ring provides necessary hydrophobic interactions (π-stacking).

  • Electronic Tunability: The aniline ring transmits electronic effects from substituents (e.g., electron-withdrawing halogens) to the nitrogen, allowing medicinal chemists to fine-tune the pKa and solubility.

The Toxicity Challenge (The "Why" for Alternatives)

The primary failure mode for aniline compounds is Metabolic Bioactivation .

  • Pathway: CYP450 enzymes (specifically CYP2E1 and CYP1A2) oxidize the aniline nitrogen.

  • Intermediate: Formation of N-hydroxylamine.

  • Reactive Species: Further oxidation to nitrosobenzene or dehydration to quinone imines.

  • Consequence: These electrophiles covalently bind to glutathione (detoxification) or, upon depletion, to cellular proteins and DNA, causing necrosis or mutagenesis (Ames positive).

Part 2: Comparative Analysis – Aniline vs. Bioisosteres

This section compares the standard Aniline scaffold against its primary bioisosteric replacements: Aminopyridines and Bicyclo[1.1.1]pentan-1-amines (BCPAs) .

Comparative Performance Data (Kinase Inhibition Context)

The following table synthesizes representative Structure-Activity Relationship (SAR) trends observed in EGFR/Src kinase inhibitor optimization campaigns.

FeatureAniline Scaffold (Phenylamine)Aminopyridine Scaffold (Bioisostere)BCPA Scaffold (Saturated Isostere)
Binding Potency (IC50) High (<10 nM) . Optimal planar geometry for hinge binding.Moderate/High (10-50 nM) . Nitrogen in ring reduces electron density; may lose some H-bond strength.Variable . Loses π-stacking ability but maintains N-vector geometry.
Metabolic Stability (t1/2) Low . Rapid N-oxidation and ring hydroxylation.High . Pyridine nitrogen creates electron-deficient ring, resisting oxidation.Very High . No aromatic ring to oxidize; blocks CYP metabolism.
GSH Adduct Formation High . Significant formation of reactive metabolites.Low . Reduced bioactivation potential.Negligible . No quinone-imine formation possible.
Solubility (LogD) Moderate. Often requires solubilizing groups.High. Pyridine nitrogen increases polarity/solubility.High. Increased Fsp3 character improves solubility.
Toxicity Risk High . Hepatotoxicity/Genotoxicity alerts.Low . Safer profile; less "structural alert" liability.Low .
Case Study: The "Phenyl-Pyridine Switch"

In the optimization of kinase inhibitors (e.g., replacing the aniline in imatinib derivatives), switching the phenyl ring to a pyridine (specifically 2-aminopyridine) often retains the H-bond donor capability while drastically reducing the electron density of the aromatic system.

  • Result: The electron-deficient pyridine ring is less susceptible to oxidative metabolism by CYP450s, reducing the formation of toxic N-hydroxylamines.

Part 3: Experimental Validation Protocols

As a Senior Scientist, you must validate these properties using self-checking systems. Reliance on literature values is insufficient for novel chemical entities (NCEs).

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Quantify the "structural alert" liability by trapping electrophilic intermediates.[1]

  • Incubation: Prepare test compound (10 µM) in phosphate buffer (pH 7.4).

  • Activation: Add Human Liver Microsomes (HLM) (1 mg protein/mL) and NADPH-regenerating system.

  • Trapping Agent: Add Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) to trap "soft" and "hard" electrophiles respectively.

  • Reaction: Incubate at 37°C for 60 minutes. Terminate with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Self-Validation/QC:

    • Positive Control: Clozapine or Acetaminophen (Must show specific GSH adduct peaks).

    • Negative Control: Incubation without NADPH (rules out chemical instability vs. metabolic activation).

    • Data Output: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) in MS/MS spectra.

Protocol B: The Ames Test (Genotoxicity)

Objective: Assess mutagenic potential of the aniline metabolite.

  • Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Critical step for anilines. Assays must be performed +/- S9 fraction (rat liver enzyme homogenate) to generate the mutagenic N-hydroxylamine metabolite.

  • Dosing: Plate 5 concentrations (up to 5 mg/plate).

  • Readout: Count revertant colonies after 48h incubation at 37°C.

  • Interpretation: A 2-fold increase in colonies over solvent control, with a dose-dependent response, indicates a positive result.

Part 4: Visualizations

Diagram 1: Mechanism of Aniline Bioactivation & Toxicity

This pathway illustrates the causality between the aniline structure and cellular toxicity.

AnilineToxicityAnilineAniline-Based Drug(Parent)CYPCYP450(Oxidation)Aniline->CYPN_OHN-Hydroxylamine(Intermediate)CYP->N_OHBioactivationNitrosoNitrosobenzene(Electrophile)N_OH->NitrosoOxidationGSHGlutathione Conjugate(Detoxification)Nitroso->GSHPhase IIConjugationDNADNA/Protein Adducts(Toxicity/Genotoxicity)Nitroso->DNACovalentBinding

Caption: Figure 1. Metabolic bioactivation pathway of aniline moieties. CYP450 oxidation leads to reactive electrophiles that cause toxicity if not scavenged by Glutathione.

Diagram 2: Lead Optimization Workflow (The "Switch")

A logic gate for deciding when to replace the aniline scaffold.

OptimizationWorkflowHitAniline-Based Hit(High Potency)ScreenReactive Metabolite Screen(GSH Trapping)Hit->ScreenDecisionAdducts Detected?Screen->DecisionKeepProceed toPK/PD StudiesDecision->KeepNo (<1%)ModifyBioisosteric ReplacementDecision->ModifyYes (>1%)Strategy1Strategy A:Pyridine Switch(Reduce Electron Density)Modify->Strategy1Strategy2Strategy B:BCPA Scaffold(Saturate Ring)Modify->Strategy2ValidationRe-test Potency & StabilityStrategy1->ValidationStrategy2->Validation

Caption: Figure 2. Decision tree for optimizing aniline-based hits. Detection of reactive metabolites triggers bioisosteric replacement strategies.

References

  • Kalgutkar, A. S. (2020). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. Link

  • Lovering, F., et al. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011).[2] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. Link

  • Paine, M. F., et al. (2006). The Human Polymorphic CYP2E1: Metabolic Activation of Aniline. Journal of Pharmacology and Experimental Therapeutics. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

confirmation of the structure of 3-Fluoro-4-(2-propoxyethoxy)aniline using advanced techniques

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Structural Elucidation of 3-Fluoro-4-(2-propoxyethoxy)aniline: A Comparative Guide of Analytical Workflows

Introduction In modern pharmaceutical development, the unambiguous structural confirmation of complex intermediates is non-negotiable. This compound (Chemical Formula: C11H16FNO2) is a highly functionalized building block featuring a primary amine, an aromatic fluorine, and an extended aliphatic ether chain. Mischaracterizing the regiochemistry of such a compound—specifically the relative positions of the fluoro and alkoxy substituents on the aniline core—can lead to catastrophic downstream failures in drug synthesis. This guide objectively compares traditional analytical methods against an advanced, self-validating suite of High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) techniques, providing researchers with a robust framework for absolute structural confirmation.

Part 1: The Causality Behind Experimental Choices

Relying solely on traditional 1D ¹H NMR and Low-Resolution Mass Spectrometry (LRMS) introduces significant diagnostic ambiguity. LRMS only provides a nominal mass (m/z 213), which cannot differentiate between isobaric compounds. Furthermore, the extended 2-propoxyethoxy chain (-O-CH2-CH2-O-CH2-CH2-CH3) generates overlapping aliphatic multiplets in 1D ¹H NMR, while the ¹⁹F nucleus induces complex heteronuclear splitting across the aromatic protons, complicating simple first-order analysis ().

To overcome these limitations, an advanced analytical suite is required:

  • ESI-HRMS (Exact Mass): We select Electrospray Ionization High-Resolution Mass Spectrometry because its resolving power (>50,000) locks in the exact elemental composition. By measuring the [M+H]⁺ ion with sub-ppm mass accuracy, we mathematically eliminate all other molecular formulas ()[1].

  • 2D NMR (Regiochemical Mapping): 1D NMR is insufficient for proving connectivity. We employ Heteronuclear Single Quantum Coherence (HSQC) to resolve overlapping aliphatic signals by spreading them across a second carbon dimension. Crucially, Heteronuclear Multiple Bond Correlation (HMBC) is chosen to bridge the structural fragments; observing a 3-bond correlation from the first methylene protons of the alkoxy chain to the C4 aromatic carbon unequivocally proves the ether linkage position, preventing isomeric misassignments ()[2].

Part 2: Comparative Performance: Traditional vs. Advanced Workflows

The table below objectively contrasts the analytical outputs of traditional versus advanced methodologies.

Analytical TechniqueData OutputRegiochemical ConfidencePrimary Limitation / Advantage
LRMS (Traditional) Nominal Mass (m/z 214 [M+H]⁺)LowCannot distinguish isobaric formulas; lacks structural connectivity data.
1D ¹H NMR (Traditional) Basic proton environmentsModerateAliphatic chain signals overlap; F-H coupling convolutes aromatic assignments.
ESI-HRMS (Advanced) Exact Mass (m/z 214.1243)High (Formula Level)Advantage: Sub-ppm accuracy guarantees the C11H16FNO2 composition.
2D NMR Suite (Advanced) 2- and 3-bond C-H connectivityAbsolute (>99.9%)Advantage: HMBC and HSQC create a self-validating map of the entire molecular topology.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols function as a self-validating system. The HRMS data restricts the possible atomic puzzle pieces, while the 2D NMR data dictates exactly how those pieces fit together.

Protocol 1: ESI-HRMS Data Acquisition

  • Sample Preparation: Dissolve 0.1 mg of this compound in 1.0 mL of LC-MS grade Methanol/Water (1:1 v/v) containing 0.1% Formic Acid to promote protonation ()[3].

  • Instrument Parameters: Inject 2 µL into an ESI-Q-TOF mass spectrometer operating in positive ion mode ((+)-ESI). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

  • Data Validation: Calibrate the TOF analyzer using a sodium formate cluster reference. Extract the exact mass of the [M+H]⁺ peak and calculate the mass error (must be < 5 ppm) against the theoretical mass of C11H17FNO2⁺.

Protocol 2: Advanced 1D and 2D NMR Suite

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% TMS as an internal standard. The high concentration is required to achieve sufficient signal-to-noise for 2D ¹³C-detected experiments ()[4].

  • 1D Acquisition (¹H, ¹³C, ¹⁹F): Acquire a standard ¹H spectrum (16 scans), a ¹³C{¹H} spectrum (1024 scans), and a ¹⁹F spectrum (64 scans). Causality: The ¹⁹F spectrum instantly verifies the presence of the fluorine atom without interference from proton signals.

  • 2D Acquisition (HSQC & HMBC): Set up a ¹H-¹³C HSQC experiment to identify all directly bonded C-H pairs. Follow with a ¹H-¹³C HMBC experiment (optimized for a long-range coupling constant of J_CH = 8 Hz). Causality: The HMBC will show cross-peaks between the aromatic protons and the amine-bearing carbon (C1), validating the aniline core.

Part 4: Quantitative Data & Spectral Assignments

The following tables summarize the expected quantitative data derived from the advanced structural elucidation suite.

Table 1: HRMS Data Summary

Ion SpeciesTheoretical m/zExperimental m/zMass Error (ppm)Confirmed Formula
[M+H]⁺214.1243214.1246+1.4C11H17FNO2
[M+Na]⁺236.1063236.1061-0.8C11H16FNO2Na

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d6, 500 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
C1 (C-NH2)4.85 (s, 2H, -NH2)142.5C2, C6
C2 (Ar-H)6.52 (dd, 1H, J = 13.0, 2.5)102.3C1, C3, C4, C6
C3 (C-F)-152.1 (d, J_CF = 240 Hz)-
C4 (C-O)-139.8 (d, J_CF = 11 Hz)-
C5 (Ar-H)6.95 (dd, 1H, J = 8.5, 8.5)116.7C1, C3, C4
C6 (Ar-H)6.38 (dd, 1H, J = 8.5, 2.5)110.4C1, C2, C4
C1' (-O-CH2-)4.05 (t, 2H, J = 6.5)68.5C4 (Confirms linkage) , C2'
C2' (-CH2-O-)3.68 (t, 2H, J = 6.5)69.2C1', C3'
C3' (-O-CH2-)3.42 (t, 2H, J = 6.8)72.1C2', C4'
C4' (-CH2-)1.55 (sextet, 2H, J = 7.0)22.4C3', C5'
C5' (-CH3)0.88 (t, 3H, J = 7.0)10.5C4'

Part 5: Mechanistic Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the advanced elucidation workflow compared to traditional methods.

ElucidationWorkflow cluster_Traditional Traditional Workflow (Prone to Ambiguity) cluster_Advanced Advanced Workflow (Self-Validating System) Sample This compound (Unknown Sample) LRMS LRMS Nominal Mass: 213 Da Sample->LRMS NMR1D 1D 1H & 13C NMR Overlapping Aliphatic Peaks Sample->NMR1D FTIR FT-IR Functional Group ID Sample->FTIR HRMS ESI-HRMS Exact Mass: 213.1165 Da Formula: C11H16FNO2 Sample->HRMS NMR2D 2D NMR (HSQC, HMBC, COSY) Precise Regiochemistry Sample->NMR2D NMR19F 19F NMR & 19F-1H HOESY Fluorine Position Confirmation Sample->NMR19F Ambiguous Ambiguous Isomeric Structure (Low Confidence) LRMS->Ambiguous NMR1D->Ambiguous FTIR->Ambiguous Confirmed Unambiguous Structural Confirmation (>99.9% Confidence) HRMS->Confirmed NMR2D->Confirmed NMR19F->Confirmed

Logical workflow contrasting traditional vs. advanced structural elucidation techniques.

References

  • Kanan Lab, Stanford University. "A framework for automated structure elucidation from routine NMR spectra." Chemical Science, Royal Society of Chemistry. URL:[Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." URL:[Link]

  • Journal of Chromatographic Science, Oxford Academic. "Structural Elucidation of Novel Degradation Impurities... Using LCMS, HRMS and 2D NMR Techniques." URL:[Link]

Sources

Safety Operating Guide

3-Fluoro-4-(2-propoxyethoxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 3-Fluoro-4-(2-propoxyethoxy)aniline

Executive Safety Summary

This compound is a halogenated aromatic amine.[1][2] Proper disposal is not merely a regulatory box-ticking exercise; it is a critical safety control to prevent methemoglobinemia in personnel and hydrofluoric acid (HF) release during thermal destruction.[1][2]

Immediate Action Required:

  • Do NOT mix with oxidizing agents or strong acids.[1][3]

  • Do NOT dispose of via sanitary sewer or standard trash.[1]

  • Do NOT bulk with non-halogenated solvents (e.g., pure acetone/methanol waste streams) without explicit approval from your waste vendor.[1]

Physicochemical Waste Profile

Before initiating disposal, you must characterize the waste stream.[1] This table summarizes the data required for your waste profile sheet.[1][2]

ParameterCharacteristicOperational Implication
Chemical Class Halogenated Aromatic AmineRequires segregation from oxidizers and acids.[1][2][3]
Primary Hazard Acute Toxicity / IrritantSkin absorption risk; double-gloving recommended.[1][2]
Combustion Byproducts NOx, HF (Hydrogen Fluoride)CRITICAL: Incinerator must be equipped with acid gas scrubbers.[1]
Physical State Solid (typically) or SolutionSolids go to lab-packs; liquids require compatible carboys.[1][2]
RCRA Status (USA) Characteristic (Toxic/Corrosive)Likely D002 (if pH >12.[1]5) or D003 (Reactive - rare).[1][2] Treat as Halogenated Organic .

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1][2] If you cannot complete a step (e.g., you lack the correct container), the process halts immediately.[1]

Phase 1: Segregation & Preparation
  • The Science: Anilines are weak bases.[1][2] Mixing them with acid waste streams (e.g., waste H₂SO₄) generates heat and forms anilinium salts, potentially pressurizing the container.[1]

  • Action: Designate a specific waste stream for "Toxic Halogenated Organics."

  • Container Selection:

    • Liquids: High-Density Polyethylene (HDPE) carboys.[1][2] Avoid metal drums if the waste stream has any potential for acidity or corrosivity.[1][2]

    • Solids: Wide-mouth HDPE jars or lined fiber drums.[1][2]

Phase 2: Accumulation & Labeling
  • Labeling: Do not use vague terms like "Organic Waste."

    • Required Text: "Hazardous Waste - this compound - Toxic, Irritant."[1][2]

    • Constituents: List "Halogenated Organics" clearly.[1] This alerts the disposal facility to use an incinerator with HF scrubbing capabilities.[1][2]

  • Bulking: If dissolving solid waste for disposal, use a compatible solvent like Ethyl Acetate or Dichloromethane (DCM).[1] Note: Using DCM automatically classifies the entire container as Halogenated Waste, which is the correct destination for this molecule anyway.[2]

Phase 3: Final Disposal Path
  • Method: High-Temperature Incineration with Acid Gas Scrubbing. [1][2]

  • Why: The fluorine atom on the benzene ring is stable.[1][2] Standard fuel blending (burning waste as fuel in cement kilns) is often prohibited for high-concentration fluorinated compounds because the combustion product, Hydrogen Fluoride (HF), corrodes the kiln and exceeds emission standards.[2]

  • Verification: Confirm with your waste vendor (e.g., Veolia, Clean Harbors) that the destination facility accepts "Fluorinated Aromatics."[1]

Workflow Visualization

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Assess Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Segregation CRITICAL CHECK: Isolate from Acids & Oxidizers SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: Wide-Mouth HDPE Jar Labeling Labeling: 'Toxic Halogenated Organic' List Fluorine Content ContainerSolid->Labeling ContainerLiquid Container: HDPE Carboy (Vented Cap) ContainerLiquid->Labeling Segregation->ContainerSolid If Solid Segregation->ContainerLiquid If Liquid Vendor Vendor Pickup: Requires Incineration w/ Scrubber Labeling->Vendor

Figure 1: Decision matrix for the segregation and packaging of fluorinated aniline waste.

Emergency Procedures: Spill Management

In the event of a spill, the primary risk is dermal absorption leading to systemic toxicity.[1][2]

  • Evacuate & Ventilate: Clear the immediate area.[1][2]

  • PPE Upgrade: Wear Silver Shield/4H® laminate gloves or double-layered nitrile (minimum 8 mil total thickness).[1][2] Standard latex is insufficient for aromatic amines.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal jar.[1]

    • Liquids: Absorb with vermiculite or clay-based absorbents .[1][2]

    • Prohibited: Do NOT use sawdust or paper (combustibles) as the primary absorbent for large spills, as this increases flammability risk.[1]

  • Decontamination: Wash the surface with a mild detergent and water.[1] Collect all rinse water as hazardous waste (do not flush).[1]

Scientific Rationale & Causality

Why "Halogenated" Matters: Many laboratories group all organic liquids into "Non-Halogenated" (fuels) and "Halogenated" (requires specific treatment).[1]

  • Mechanism: When this compound is incinerated, the Carbon-Fluorine bond breaks.[1][2] Unlike Carbon-Hydrogen bonds which form water and CO₂, C-F bonds form Hydrogen Fluoride (HF) .[1]

  • Consequence: HF is highly corrosive to the refractory lining of incinerators and is a severe respiratory toxicant.[2] Facilities must use a caustic scrubber (e.g., Sodium Hydroxide spray) in the exhaust stack to neutralize HF into benign Sodium Fluoride (NaF) [1].[1]

Why Segregate from Acids:

  • Mechanism: Aniline nitrogens have a lone pair of electrons, making them basic.[1]

  • Reaction:

    
    .
    
  • Consequence: While this neutralization is not explosive, it is exothermic.[1] In a closed waste drum containing volatile solvents, the heat generated can increase vapor pressure, leading to a "bulged drum" or seal failure during transport [2].[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1][2][4] [Link]1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1][4][5] [Link]1][2]

  • PubChem. (n.d.).[1] Compound Summary for this compound. National Library of Medicine.[1] (Verifying functional group reactivity). [Link]1][2]

Sources

Mastering the Safe Handling of 3-Fluoro-4-(2-propoxyethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone of modern drug discovery and development, the synthesis and handling of novel chemical entities demand a profound commitment to safety. This guide provides essential, field-proven insights for the safe handling, use, and disposal of 3-Fluoro-4-(2-propoxyethoxy)aniline, a compound of interest for researchers and scientists. Our focus extends beyond mere procedural steps, delving into the causality behind each recommendation to foster a culture of comprehensive laboratory safety.

Immediate Safety Briefing: Understanding the Risks

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[4]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory irritation.[4]

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound.[1][2][6] A comprehensive PPE strategy is not a mere checklist but a dynamic response to the specific laboratory operation being performed.

Laboratory Task Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat - Safety Goggles with Side Shields or a Full-Face Shield[4][7] - N95 or higher-rated respirator for handling powders
Solution Preparation and Transfers - Disposable Nitrile or Neoprene Gloves[7] - Chemical-Resistant Laboratory Coat - Chemical Splash Goggles or a Full-Face Shield[7]
Running Reactions and Work-up - Chemical-Resistant Gloves (e.g., butyl rubber or Viton™) - Chemical-Resistant Laboratory Coat or Apron - Chemical Splash Goggles and a Full-Face Shield[7]
Handling Waste and Decontamination - Heavy-duty, chemical-resistant gloves - Chemical-Resistant Laboratory Coat or Apron - Chemical Splash Goggles and a Full-Face Shield[7]

The Rationale Behind PPE Selection:

  • Gloves: Aromatic amines can be absorbed through the skin.[8] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. For prolonged exposure or when handling larger quantities, more robust gloves like butyl rubber are recommended.

  • Eye and Face Protection: The potential for serious eye damage necessitates the use of chemical splash goggles at a minimum.[4] A full-face shield offers an additional layer of protection against splashes, especially during transfers and reaction work-ups.[4]

  • Respiratory Protection: When handling the solid form, the use of a respirator is crucial to prevent the inhalation of fine particles.[9] All operations involving this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[5][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a structured approach to handling this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE Review 2. Review SDS of Analogous Compounds Prep->Review FumeHood 3. Prepare Chemical Fume Hood Review->FumeHood Weigh 4. Weigh Compound FumeHood->Weigh In Fume Hood Dissolve 5. Prepare Solution Weigh->Dissolve React 6. Conduct Reaction Dissolve->React Decon 7. Decontaminate Glassware & Surfaces React->Decon Waste 8. Segregate & Label Waste Decon->Waste Dispose 9. Proper Disposal Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Assemble PPE: Before entering the laboratory, don the appropriate PPE as outlined in the table above.

  • Review Safety Information: Familiarize yourself with the hazards of similar halogenated anilines by reviewing their SDS.[4][5][10][11][12][13][14]

  • Prepare the Fume Hood: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.

  • Solution Preparation: Slowly add the solid to the solvent with stirring to avoid splashing.

  • Reaction: Conduct the reaction in a closed system if possible, or under a reflux condenser within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A decontamination solution specifically for aromatic amines can be utilized.[15][16]

  • Waste Segregation: Segregate all waste containing this compound into a clearly labeled, dedicated waste container for halogenated organic waste.[17][18]

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[17]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is a critical component of responsible chemical management.

  • Waste Streams: All materials contaminated with this compound, including gloves, weigh papers, and pipette tips, must be disposed of as hazardous waste.

  • Waste Container: Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste" and list the contents.[17][18]

  • Neutralization: For larger quantities or in the event of a spill, consider neutralization methods. Fenton's reagent can be an effective, albeit resource-intensive, method for breaking down halogenated aromatic compounds.[19] However, this should only be performed by trained personnel with a thorough understanding of the reaction's exothermic nature.

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Never pour this chemical down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and unwavering commitment to safety.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • TEST KIT Instructions Aromatic Amines. (n.d.). Skcltd.com.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • SAFETY DATA SHEET - 3-Fluoroaniline. (2025, December 18). Fisher Scientific.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - 3-Fluoro-4-methoxyaniline. (2025, April 28). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Fluoroaniline. (2007, December 10). Fisher Scientific.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • SAFETY DATA SHEET - 4-Amino-2-fluorobenzonitrile. (2025, November 6). Sigma-Aldrich.
  • Decontamination Solution Aromatic Amines 1 gal 769-1051. (n.d.). SKC Inc.
  • SAFETY DATA SHEET - 3-Fluoro-4-(trifluoromethoxy)aniline. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Fluoro-4-iodoaniline. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Fluoro-4-methylaniline. (n.d.). Fisher Scientific.
  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024, March 2). Carl ROTH.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd. (2023, December 22). SKC Inc.
  • SAFETY DATA SHEET - Aniline. (2024, July 2). Merck.
  • Organic solvents disposal strategies? (2013, May 25). ResearchGate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.